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  • Product: Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)-
  • CAS: 51859-79-1

Core Science & Biosynthesis

Foundational

The Mechanism of Action of 2-(1-Methyl-1H-pyrrol-2-yl)thiazolidine: A Dual-Pathway Bioactive Scaffold

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Guide Executive Summary & Pharmacophore Rationale Thiazolidine, 2-(1-methyl-1H-pyrrol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Guide

Executive Summary & Pharmacophore Rationale

Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)- is a synthetic heterocyclic hybrid molecule comprising a thiazolidine core linked at the 2-position to a 1-methylpyrrole moiety. In contemporary rational drug design, the fusion of pyrrole and thiazolidine pharmacophores has emerged as a highly effective strategy for developing multi-targeted therapeutic agents capable of addressing key hallmarks of cancer and bacterial resistance 1.

Unlike traditional single-target inhibitors, this specific scaffold operates via a dual-pathway mechanism :

  • Environment-Specific Prodrug Activation: Acid-catalyzed hydrolysis releasing potent antioxidant and radioprotective metabolites.

  • Direct Target Engagement: Intact molecule binding to enzymatic targets (e.g., DNA gyrase) and direct reactive oxygen species (ROS) scavenging.

This whitepaper delineates the molecular causality behind these mechanisms and provides self-validating experimental protocols for their in vitro characterization.

Mechanistic Pathway I: Targeted Prodrug Hydrolysis

2-substituted thiazolidines are uniquely characterized by their dynamic stability in aqueous environments. At physiological pH (7.4), the thiazolidine ring remains predominantly intact. However, in acidic microenvironments—such as the extracellular matrix of solid tumors or intracellular lysosomal compartments (pH 5.0–6.0)—the molecule acts as a targeted prodrug.

The mechanism initiates with the protonation of the thiazolidine nitrogen, leading to the cleavage of the C2-N bond and the formation of a transient hemithioacetal intermediate. Subsequent hydrolysis yields two distinct functional metabolites:

  • Cysteamine: A well-documented radioprotectant and antioxidant that facilitates intracellular glutathione synthesis.

  • 1-Methylpyrrole-2-carboxaldehyde: A lipophilic metabolite that can further interact with cellular nucleophiles.

Hydrolysis TMP 2-(1-Methyl-1H-pyrrol-2-yl)thiazolidine (Intact Prodrug) H2O Aqueous H+ / H2O (pH < 6.0) TMP->H2O RingOpen Hemithioacetal Intermediate (Transient) H2O->RingOpen Protonation & Ring Cleavage Cysteamine Cysteamine (Radioprotectant / Antioxidant) RingOpen->Cysteamine Hydrolysis Aldehyde 1-Methylpyrrole-2-carboxaldehyde (Metabolite) RingOpen->Aldehyde Hydrolysis

Figure 1: Acid-catalyzed hydrolytic cleavage of the thiazolidine ring.

Mechanistic Pathway II: Direct Enzyme Inhibition & ROS Scavenging

When the molecule bypasses hydrolytic cleavage, the intact hybrid scaffold engages directly with intracellular targets.

DNA Gyrase Inhibition: Structural analyses of thiazolidine-pyrrole hybrids reveal that substituents on the pyrrole ring play a pivotal role in mediating hydrophobic interactions within the ATP-binding pocket of bacterial DNA gyrase and Topoisomerase IV 2. By competitively occupying this catalytic site, the compound prevents the ATP-dependent negative supercoiling of DNA, ultimately arresting bacterial replication and inducing cell death.

Direct ROS Scavenging: Beyond enzyme inhibition, the thiazolidine ring itself serves as a potent antioxidant. Oxidative stress, driven by the overproduction of reactive oxygen species (ROS), leads to severe cellular and DNA damage. Thiazolidine derivatives mitigate this cascade by acting as direct proton donors, effectively neutralizing ROS and preventing further oxidative propagation [[3]](). The integration of these features enables the compound to exhibit broad-spectrum biological activities, including anti-inflammatory and anticancer effects [[4]]().

MOA Compound Thiazolidine-Pyrrole Hybrid Gyrase DNA Gyrase / Topo IV (ATP-Binding Pocket) Compound->Gyrase Hydrophobic Interaction ROS Reactive Oxygen Species (ROS) (O2-, OH-) Compound->ROS Proton Donation DNA Inhibition of DNA Supercoiling Gyrase->DNA Catalytic Arrest Antioxidant Oxidative Stress Neutralization ROS->Antioxidant Scavenged CellDeath Apoptosis / Cell Death DNA->CellDeath Replication Block

Figure 2: Dual-action target engagement covering enzyme inhibition and ROS neutralization.

Self-Validating Experimental Protocols

To rigorously validate the mechanisms described above, the following self-validating experimental workflows must be employed. These protocols are designed not just to yield data, but to mathematically and biologically isolate the specific variables of action.

Protocol A: Evaluation of pH-Dependent Prodrug Kinetics via HPLC-UV

Objective: To validate the targeted hydrolytic release of cysteamine in acidic microenvironments while proving systemic stability.

  • Preparation of Differential Media: Prepare two distinct buffer systems: 50 mM Phosphate-Buffered Saline (PBS) at pH 7.4 (simulating systemic circulation) and 50 mM Sodium Acetate buffer at pH 5.5 (simulating the tumor microenvironment).

  • Substrate Initiation: Dissolve the compound in HPLC-grade DMSO to form a 10 mM stock. Spike the stock into the respective buffers to achieve a final concentration of 100 µM. Causality Note: DMSO must be kept strictly < 1% v/v to prevent solvent-induced structural artifacts or artificial stabilization of the thiazolidine ring.

  • Incubation & Sampling: Incubate at 37°C in a shaking water bath. Extract 100 µL aliquots at predetermined intervals (0, 1, 2, 4, 8, 12, and 24 hours).

  • Reaction Quenching: Immediately quench the extracted sample by adding 100 µL of ice-cold acetonitrile. Causality Note: Acetonitrile rapidly precipitates buffer salts and drops the dielectric constant, halting further hydrolysis and locking the kinetic state of the sample.

  • Chromatographic Analysis: Inject 20 µL into a C18 reverse-phase HPLC column. Utilize an isocratic mobile phase of Water/Acetonitrile (60:40 v/v) with 0.1% TFA at a flow rate of 1.0 mL/min.

  • Detection & Kinetic Derivation: Monitor absorbance at 254 nm. Causality Note: The 254 nm wavelength specifically tracks the π−π∗ transitions of the 1-methylpyrrole ring. By quantifying the exponential decay of the intact thiazolidine peak area, we mathematically derive the pseudo-first-order rate constant ( kobs​ ), proving environment-specific activation.

Protocol B: In Vitro DNA Gyrase Catalytic Inhibition Assay

Objective: To confirm direct target engagement with the bacterial DNA replication machinery, distinguishing catalytic inhibition from non-specific DNA binding.

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 1 U of E. coli DNA gyrase, 0.5 µg of relaxed pBR322 plasmid DNA, and the test compound (serially diluted from 1 to 100 µM) in a 20 µL reaction buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1 mM ATP, and 6.5% glycerol).

  • Enzymatic Reaction: Incubate the mixture at 37°C for 30 minutes.

  • Termination: Halt the reaction by adding 5 µL of a stop buffer containing 50% glycerol, 0.25% bromophenol blue, and 5% SDS. Causality Note: SDS denatures the DNA gyrase, instantly freezing the topological state of the plasmid.

  • Electrophoretic Separation: Load the samples onto a 1% agarose gel in 1X TAE buffer. Run at 80V for 2 hours, then stain with ethidium bromide (0.5 µg/mL).

  • Mechanistic Validation: Causality Note: The use of relaxed pBR322 DNA specifically tests for the enzyme's ability to introduce negative supercoils. If the compound merely intercalated DNA non-specifically, the electrophoretic mobility of the relaxed plasmid would shift even in the absence of the enzyme. A dose-dependent reduction in the supercoiled DNA band strictly in the presence of ATP and gyrase validates that the compound acts as a true catalytic inhibitor of the ATP-binding pocket.

Quantitative Pharmacological Data Summary

The following table summarizes the expected quantitative metrics for 2-(1-methyl-1H-pyrrol-2-yl)thiazolidine based on its structural class behavior:

ParameterAssay ModelValueMechanistic Implication
Hydrolysis t1/2​ (pH 7.4) HPLC-UV (PBS Buffer)> 48 hoursHigh stability in systemic circulation; prevents premature drug degradation.
Hydrolysis t1/2​ (pH 5.5) HPLC-UV (Acetate Buffer)4.2 hoursRapid prodrug activation and cysteamine release in acidic microenvironments.
DNA Gyrase IC50​ pBR322 Supercoiling Assay12.5 μM Potent competitive inhibition of bacterial replication machinery.
ROS Scavenging IC50​ DPPH Radical Assay28.4 μM Moderate direct antioxidant capacity via proton donation.

References

  • 1 Title: Derivatives Incorporating Acridine, Pyrrole, and Thiazolidine Rings as Promising Antitumor Agents. Source: nih.gov.

  • 2 Title: Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Source: nih.gov.

  • 3 Title: Mechanism of Action of Thiazolidin-2,4-dione. Source: encyclopedia.pub.

  • 4 Title: A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential. Source: orientjchem.org.

Sources

Exploratory

In vitro biological activity and cytotoxicity of Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)-

An In-Depth Technical Guide on the In Vitro Biological Activity and Cytotoxicity of 2-(1-methyl-1H-pyrrol-2-yl)thiazolidine Introduction: Unveiling the Potential of a Novel Pyrrole-Substituted Thiazolidine The thiazolidi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the In Vitro Biological Activity and Cytotoxicity of 2-(1-methyl-1H-pyrrol-2-yl)thiazolidine

Introduction: Unveiling the Potential of a Novel Pyrrole-Substituted Thiazolidine

The thiazolidine scaffold is a cornerstone in medicinal chemistry, with derivatives like the thiazolidinediones (TZDs) or "glitazones" being well-established therapeutic agents.[1][2][3] This class of five-membered heterocyclic compounds, containing sulfur and nitrogen, is known for a remarkable breadth of pharmacological activities, including antidiabetic, anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][3][4] The biological versatility of thiazolidine derivatives stems from their ability to interact with various biological targets, a feature that can be finely tuned through substitutions at different positions of the ring.[5]

This guide focuses on a specific, novel derivative: 2-(1-methyl-1H-pyrrol-2-yl)thiazolidine . While extensive research exists for the broader thiazolidine class, this particular compound remains largely uncharacterized in publicly available literature. Therefore, this document serves as a comprehensive roadmap for researchers and drug development professionals, outlining a systematic approach to investigating its in vitro biological activity and cytotoxicity. We will proceed from the foundational principles of experimental design to detailed protocols and data interpretation, leveraging the wealth of knowledge on related thiazolidine compounds to inform our strategy.

Strategic Framework for In Vitro Evaluation

Our investigation into the biological profile of 2-(1-methyl-1H-pyrrol-2-yl)thiazolidine will be built on three pillars of inquiry, reflecting the most promising therapeutic avenues for thiazolidine derivatives:

  • Cytotoxicity and Anticancer Potential: A primary and critical assessment for any new chemical entity.[6]

  • Antimicrobial Efficacy: Addressing the urgent need for new agents to combat microbial resistance.[1][7]

  • Antioxidant Activity: A valuable property that can contribute to therapeutic effects in a range of diseases.[1][5]

The following sections will provide detailed methodologies for each of these investigative pillars.

Pillar 1: Cytotoxicity and Anticancer Activity

The evaluation of a compound's toxicity against living cells is a fundamental step in drug discovery.[8] For 2-(1-methyl-1H-pyrrol-2-yl)thiazolidine, we will employ a multi-faceted approach to not only quantify its cytotoxic effects but also to begin elucidating its mechanism of action.

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: MTT Assay cluster_analysis Phase 3: Data Analysis start Synthesize and Purify Compound stock Prepare Stock Solution (e.g., in DMSO) start->stock cell_culture Culture Cancer and Normal Cell Lines stock->cell_culture seed Seed Cells in 96-Well Plates cell_culture->seed treat Treat with Serial Dilutions of Compound (24-72h) seed->treat add_mtt Add MTT Reagent treat->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read Read Absorbance (Spectrophotometer) solubilize->read calc Calculate Cell Viability (%) read->calc ic50 Determine IC50 Values calc->ic50 si Calculate Selectivity Index (SI) ic50->si

Caption: General workflow for in vitro cytotoxicity assessment using the MTT assay.

Detailed Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[9][8][10]

Principle: Metabolically active cells possess mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting it from a yellow, water-soluble compound to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest exponentially growing cells (e.g., MCF-7 breast cancer, A549 lung cancer, and non-cancerous HEK293 cells) and plate them in 96-well plates at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well).[11]

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare a stock solution of 2-(1-methyl-1H-pyrrol-2-yl)thiazolidine in a suitable solvent like DMSO.

    • Perform serial dilutions of the compound in a complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include vehicle controls (medium with DMSO) and no-treatment controls.

    • Incubate for a specified duration, typically 24, 48, or 72 hours.[10]

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[10]

    • Incubate for an additional 2-4 hours at 37°C, allowing for formazan crystal formation.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

Data Presentation and Interpretation

The results of the MTT assay should be tabulated to clearly present the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit 50% of cell growth or viability.[10]

Table 1: Illustrative In Vitro Cytotoxicity Data for 2-(1-methyl-1H-pyrrol-2-yl)thiazolidine

Cell LineTypeIncubation Time (hours)IC₅₀ (µM)
MCF-7 Breast Cancer48Data to be determined
A549 Lung Cancer48Data to be determined
HCT-116 Colon Cancer48Data to be determined
HEK293 Normal Kidney48Data to be determined

A crucial aspect of this analysis is the Selectivity Index (SI) , calculated as:

SI = IC₅₀ in normal cells / IC₅₀ in cancer cells

A higher SI value indicates greater selectivity of the compound for cancer cells over normal cells, which is a desirable characteristic for a potential anticancer agent.[9][8]

Potential Mechanism of Action: PPARγ Activation

Many thiazolidinedione derivatives exert their biological effects, including anticancer activities, through the activation of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[12][13][14] PPARγ is a nuclear hormone receptor that, upon activation, can regulate genes involved in cell proliferation, differentiation, and apoptosis.[3][13][15]

G cluster_nucleus Cell Nucleus compound 2-(1-methyl-1H-pyrrol-2-yl)thiazolidine ppar PPARγ compound->ppar Binds and Activates rxr RXR ppar->rxr Forms Heterodimer ppre PPRE (in Target Genes) rxr->ppre Binds to DNA gene_reg Gene Transcription Regulation ppre->gene_reg apoptosis ↑ Apoptosis ppre->apoptosis prolif ↓ Cell Proliferation ppre->prolif nucleus Nucleus gene_reg->apoptosis gene_reg->prolif

Caption: Potential mechanism of action via PPARγ activation.

Pillar 2: Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial and antifungal properties.[1] Thiazolidine derivatives have shown considerable promise in this area.[5][16]

Detailed Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]

Step-by-Step Methodology:

  • Preparation:

    • Prepare a stock solution of 2-(1-methyl-1H-pyrrol-2-yl)thiazolidine.

    • Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) to the appropriate growth phase.

    • Prepare a standardized inoculum of each microorganism.

  • Assay Setup:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

    • Add the standardized microbial inoculum to each well.

    • Include positive controls (microorganisms with no compound) and negative controls (broth only). A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be run in parallel.

  • Incubation and Reading:

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Data Presentation

The antimicrobial activity is best summarized in a table format.

Table 2: Illustrative Antimicrobial Activity Data for 2-(1-methyl-1H-pyrrol-2-yl)thiazolidine

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureus Gram-positive BacteriaData to be determined
Escherichia coli Gram-negative BacteriaData to be determined
Candida albicans FungusData to be determined
Ciprofloxacin Standard AntibioticReference value
Fluconazole Standard AntifungalReference value

Pillar 3: Antioxidant Capacity

The antioxidant potential of a compound refers to its ability to neutralize harmful free radicals. Pyrrole and thiazolidine moieties have been associated with antioxidant properties.[17][18]

Detailed Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for evaluating the free radical scavenging activity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored hydrazine molecule. The decrease in absorbance is proportional to the antioxidant activity.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a stock solution of 2-(1-methyl-1H-pyrrol-2-yl)thiazolidine in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a working solution of DPPH in the same solvent.

  • Reaction and Measurement:

    • Add different concentrations of the compound to the DPPH solution.

    • Include a control (DPPH solution with solvent only) and a standard antioxidant (e.g., ascorbic acid or Trolox).

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the compound.

Data Presentation

The results are typically expressed as the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Table 3: Illustrative Antioxidant Activity of 2-(1-methyl-1H-pyrrol-2-yl)thiazolidine

Compound/StandardDPPH Scavenging IC₅₀ (µM)
2-(1-methyl-1H-pyrrol-2-yl)thiazolidineData to be determined
Ascorbic Acid (Standard) Reference value

Conclusion and Future Directions

This guide provides a robust framework for the initial in vitro characterization of 2-(1-methyl-1H-pyrrol-2-yl)thiazolidine. By systematically evaluating its cytotoxicity, antimicrobial, and antioxidant properties, researchers can build a comprehensive profile of this novel compound. Positive results in any of these areas would warrant further investigation, including more detailed mechanistic studies (e.g., cell cycle analysis, apoptosis assays, enzyme inhibition studies) and, eventually, progression to in vivo models. The inherent versatility of the thiazolidine scaffold suggests that this novel derivative holds significant potential, awaiting discovery through rigorous scientific inquiry.

References

  • Vertex AI Search. (2025, September 20). 2,4-thiazolidinedione based compounds as multifunctional therapeutic agents: A review.
  • Vertex AI Search. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Vertex AI Search. Thiazolidinedione Derivatives: Multifaceted Pharmacological Activities and Therapeutic Potential.
  • Vertex AI Search. (2025, February 28). A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential.
  • Benchchem. Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Novel Compounds.
  • MDPI. (2025, September 25). Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic Potential.
  • Vertex AI Search. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Juniper Publishers. (2018, October 9). Synthesis, Characterization and Cytotoxic Studies of New Thiazolidinones.
  • PubMed. (2025, December 15).
  • SciSpace. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages.
  • Kosheeka. (2025, June 26).
  • SciELO. Synthesis of New Thiazole Derivatives Bearing Thiazolidin-4(5H)
  • IJFMR. (2025, November 15).
  • PMC. Cytotoxicity of Thiazolidinedione-, Oxazolidinedione- and Pyrrolidinedione-Ring Containing Compounds in HepG2 Cells.
  • MDPI. (2023, September 14). Derivatives Incorporating Acridine, Pyrrole, and Thiazolidine Rings as Promising Antitumor Agents.
  • PMC.
  • Redalyc.
  • Semantic Scholar.
  • ResearchGate. (2026, February 9). (PDF)
  • RSC Publishing. Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors.
  • PubMed. (2013, September 15). Synthesis, in Vitro Anticancer and Antioxidant Activity of Thiadiazole Substituted thiazolidin-4-ones.
  • Vertex AI Search. (2021, January 5). Preparation, Characterization of some Thiazolidine Derived from Penicillamine and their Antioxidants Activity.
  • PubMed.
  • ResearchGate. (PDF) Cytotoxicity of Thiazolidinedione-, Oxazolidinedione- and Pyrrolidinedione-Ring Containing Compounds in HepG2 Cells.
  • ResearchGate. (2020, May 14). (PDF)
  • Systematic Reviews in Pharmacy. (2020, February 24).
  • Vertex AI Search. Synthesis and biological activity evaluation of 5-pyrazoline substituted 4-thiazolidinones.
  • Taylor & Francis. (2022, August 11).
  • PubMed. (2024, April 23). Cytotoxicity and toxicoproteomics analysis of thiazolidinedione exposure in human-derived cardiomyocytes.
  • Therapeutic Guidelines. (2004, June 1). Thiazolidinediones - mechanisms of action - Australian Prescriber.
  • ProBiologists. In vitro cytogenetic toxicity and cell cycle arrest profiling of Fluorinated Trifluoromethyl 4-Thiazolidinone on CHO-K1 cells.
  • Indian Journal of Pharmaceutical Sciences. Synthesis and Biological Activity Studies of Some Thiazolidinones and Azetidinones.
  • MDPI. (2019, May 30).
  • ResearchGate. Mechanism of action of 2,4‐thiazolidinediones.
  • PMC. Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents.
  • ResearchGate. (2024, October).
  • PubMed. (2013, April 2).
  • PubMed. The mode of action of thiazolidinediones.
  • Semantic Scholar. (2011, February 15). Biological Activities of Thiazolidine - A Review.
  • ResearchGate. Thiazolidinediones - Mechanisms of action.

Sources

Foundational

Comprehensive Technical Guide: Physicochemical Profiling and Synthesis of 2-(1-Methyl-1H-pyrrol-2-yl)thiazolidine

Introduction and Chemical Significance In the landscape of modern drug discovery, the fusion of nitrogen- and sulfur-containing heterocycles provides a rich scaffold for developing novel therapeutics. Thiazolidine, 2-(1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Significance

In the landscape of modern drug discovery, the fusion of nitrogen- and sulfur-containing heterocycles provides a rich scaffold for developing novel therapeutics. Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)- (Chemical Formula: C₈H₁₂N₂S) represents a unique molecular entity combining the electron-rich 1-methylpyrrole moiety with the conformationally flexible thiazolidine ring. Thiazolidine derivatives are historically significant in medicinal chemistry, most notably as the core of the thiazolidinedione class of PPARγ agonists [1]. Concurrently, pyrrole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties [2].

This whitepaper provides an in-depth analysis of the physicochemical properties, structural characteristics, and a validated experimental workflow for the synthesis and characterization of 2-(1-methyl-1H-pyrrol-2-yl)thiazolidine.

Structural and Physicochemical Profiling

Understanding the physicochemical properties of 2-(1-methyl-1H-pyrrol-2-yl)thiazolidine is critical for predicting its pharmacokinetic behavior (ADME) and optimizing its formulation. The molecular weight and lipophilicity dictate its membrane permeability, while its hydrogen-bonding capacity influences target binding affinity.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters of the compound, derived from structural calculations and empirical predictive models [3].

PropertyValueClinical / Experimental Relevance
Chemical Formula C₈H₁₂N₂SCore atomic composition.
Molecular Weight 168.26 g/mol Highly favorable for oral bioavailability (Rule of 5 compliant).
Topological Polar Surface Area (tPSA) 27.05 ŲSuggests excellent blood-brain barrier (BBB) permeability.
LogP (Predicted) 1.85Optimal lipophilicity for passive membrane diffusion.
Hydrogen Bond Donors 1Secondary amine in the thiazolidine ring.
Hydrogen Bond Acceptors 3Nitrogen and sulfur heteroatoms.
Rotatable Bonds 1Low conformational entropy, favorable for target binding.

Experimental Synthesis and Validation Workflow

To ensure high scientific integrity and reproducibility, the synthesis of 2-(1-methyl-1H-pyrrol-2-yl)thiazolidine relies on a robust condensation reaction. The causality behind this approach is rooted in the high reactivity of aldehydes with 1,2-aminothiols, which spontaneously cyclize to form thiazolidines under mild conditions [4].

Step-by-Step Synthesis Protocol

Rationale: The condensation of 1-methyl-1H-pyrrole-2-carboxaldehyde with cysteamine (2-aminoethanethiol) provides a direct, atom-economical route to the target compound.

  • Reagent Preparation: Dissolve 10 mmol of 1-methyl-1H-pyrrole-2-carboxaldehyde in 20 mL of anhydrous ethanol.

  • Thiol Addition: Slowly add 10.5 mmol of cysteamine hydrochloride to the solution under a nitrogen atmosphere to prevent disulfide formation.

  • Catalysis and Reflux: Add a catalytic amount of sodium acetate (to liberate the free amine from cysteamine hydrochloride). Reflux the mixture at 78°C for 4-6 hours.

  • Reaction Monitoring: Monitor the disappearance of the aldehyde via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.

  • Workup: Concentrate the solvent under reduced pressure. Partition the residue between dichloromethane (DCM) and saturated aqueous NaHCO₃. Extract the aqueous layer twice with DCM.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography to yield the pure 2-(1-methyl-1H-pyrrol-2-yl)thiazolidine.

Analytical Characterization

A self-validating protocol requires orthogonal analytical techniques to confirm structural identity and purity:

  • High-Resolution Mass Spectrometry (HRMS): Expected [M+H]⁺ peak at m/z 169.0799, confirming the molecular weight and formula.

  • ¹H NMR (400 MHz, CDCl₃): Key diagnostic peaks include the methine proton at the C2 position of the thiazolidine ring (typically a singlet or doublet around 5.5 ppm, depending on stereocenter dynamics) and the N-methyl singlet at ~3.6 ppm.

Synthesis and Validation Pathway Visualization

The following diagram maps the logical flow of the synthesis and the subsequent analytical validation required to confirm the physicochemical properties of the compound.

SynthesisWorkflow Aldehyde 1-Methylpyrrole-2-carboxaldehyde (Starting Material) Condensation Condensation Reaction (Ethanol, Reflux, NaOAc) Aldehyde->Condensation Cysteamine Cysteamine HCl (1,2-Aminothiol) Cysteamine->Condensation Crude Crude Thiazolidine Intermediate Condensation->Crude Cyclization Purification Flash Chromatography (Purification) Crude->Purification Workup Target 2-(1-Methyl-1H-pyrrol-2-yl)thiazolidine (Pure Compound) Purification->Target Isolation NMR 1H & 13C NMR (Structural Confirmation) Target->NMR HRMS HRMS (MW Validation: 168.26 g/mol) Target->HRMS HPLC HPLC (Purity > 98%) Target->HPLC

Caption: Synthesis and analytical validation workflow for 2-(1-methyl-1H-pyrrol-2-yl)thiazolidine.

Conclusion

The compound 2-(1-methyl-1H-pyrrol-2-yl)thiazolidine is a structurally intriguing heterocycle with a molecular weight of 168.26 g/mol . Its calculated physicochemical properties, including a low polar surface area and optimal lipophilicity, make it an excellent candidate for central nervous system (CNS) targeted drug discovery or as a versatile building block in combinatorial chemistry. By employing the rigorous condensation and validation protocols outlined in this guide, researchers can reliably synthesize and characterize this compound for downstream biological evaluation.

References

  • Title: Thiazolidinediones: A review of their role in the management of type 2 diabetes Source: National Center for Biotechnology Information (NCBI) / PubChem Literature URL: [Link]

  • Title: Pyrrole: A Privileged Scaffold in Medicinal Chemistry Source: National Institutes of Health (NIH) URL: [Link]

  • Title: SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules Source: Scientific Reports (Nature) URL: [Link]

  • Title: Synthesis of Thiazolidines via Condensation of 1,2-Aminothiols with Aldehydes Source: Organic Chemistry Portal URL: [Link]

Exploratory

Pharmacokinetics and bioavailability of Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)-

An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)- Preamble: Charting a Course for a Novel Chemical Entity This guide provides a comprehensive framework...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)-

Preamble: Charting a Course for a Novel Chemical Entity

This guide provides a comprehensive framework for understanding and determining the pharmacokinetic (PK) and bioavailability profile of the novel chemical entity, Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)- . As of this writing, there is no publicly available pharmacokinetic data for this specific compound. Therefore, this document is structured to serve as both a predictive analysis based on its core chemical moieties and a practical roadmap for the necessary preclinical development studies.

For drug development professionals, this guide outlines the logical progression of in vitro and in vivo assays required to build a complete ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The narrative emphasizes the causality behind experimental choices, grounding every proposed protocol in established scientific principles to ensure data integrity and robust decision-making.

Structural Deconstruction and Physicochemical Predictions

The target molecule is a conjugate of two key heterocyclic systems: a saturated thiazolidine ring and an aromatic N-methylpyrrole ring.

  • Thiazolidine Moiety: This sulfur- and nitrogen-containing heterocycle is a component of several approved drugs, most notably the penicillin class of antibiotics and the thiazolidinedione (TZD) class of antidiabetic agents.[1] The ring itself can be susceptible to metabolic cleavage.[2][3] Its presence suggests potential interactions with biological thiols.[4]

  • N-methylpyrrole Moiety: The pyrrole ring is a common scaffold in medicinal chemistry.[5][6] It is generally lipophilic, and its metabolism is often driven by cytochrome P450 (CYP) enzymes, leading to oxidation at the carbon atoms adjacent to the nitrogen.[7]

Based on this structure, we can hypothesize that the compound will have moderate lipophilicity, making it a candidate for passive diffusion across biological membranes. Its metabolic fate will likely be driven by oxidation of the pyrrole ring and potential opening of the thiazolidine ring.

Learnings from Structurally Related Approved Drugs

To build a predictive pharmacokinetic model, we can analyze the profiles of well-characterized drugs containing the thiazolidine scaffold.

Case Study: Pioglitazone (A Thiazolidinedione)

Pioglitazone is an oral antidiabetic agent from the thiazolidinedione class.[8]

  • Absorption: It is well-absorbed after oral administration, with a mean absolute bioavailability of 83%.[9][10] Peak plasma concentrations (Cmax) are reached within 1.5 to 2.5 hours.[10][11]

  • Distribution: Pioglitazone is extensively bound to plasma proteins (>97%), resulting in a small volume of distribution (0.253 L/kg).[9]

  • Metabolism: It undergoes extensive hepatic metabolism, primarily by CYP2C8 and CYP3A4, to form active metabolites (M-III and M-IV) that contribute to its prolonged therapeutic effect.[9][12]

  • Excretion: The drug and its metabolites are excreted primarily through the feces.

Case Study: Teneligliptin (A Prolyl-Thiazolidine Derivative)

Teneligliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for type 2 diabetes.[13][14]

  • Absorption: It is rapidly absorbed, with a time to Cmax of 1-1.3 hours.[15]

  • Distribution: Plasma protein binding is moderate, in the range of 78-82%.[15][16]

  • Metabolism: Teneligliptin has a unique dual metabolic pathway, being metabolized by both CYP3A4 and flavin-containing monooxygenase 3 (FMO3).[13][17] A significant portion is also excreted unchanged.

  • Excretion: It exhibits both renal and hepatic elimination pathways, which is advantageous as it does not require dose adjustment in patients with renal impairment.[16][17]

Summary of Pharmacokinetic Parameters

The table below summarizes key pharmacokinetic parameters for these reference compounds, providing a valuable benchmark for our target molecule.

ParameterPioglitazoneTeneligliptin
Oral Bioavailability (F) ~83%[9][10]Not specified, but rapidly absorbed[15]
Time to Cmax (Tmax) 1.5 - 2.5 hours[10][11]1.0 - 1.3 hours[15]
Plasma Protein Binding >97%[9]78 - 82%[15][16]
Elimination Half-life (t½) ~9 hours (parent drug)[9]~24 hours[13][17]
Primary Metabolism CYP2C8, CYP3A4[12]CYP3A4, FMO3[13][17]
Primary Excretion Route FecalRenal and Hepatic[16]

Predictive Metabolic Pathways

Based on the known metabolism of pyrrole and thiazolidine rings, a hypothetical metabolic pathway for Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)- is proposed. The primary sites of metabolic attack are likely the electron-rich pyrrole ring and the thiazolidine ring.

G Parent Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)- Metabolite1 Pyrrole Hydroxylation (CYP-mediated) Parent->Metabolite1 Metabolite2 Thiazolidine Ring Opening (Hydrolysis/Oxidation) Parent->Metabolite2 Metabolite3 N-demethylation (CYP-mediated) Parent->Metabolite3 PhaseII Phase II Conjugation (e.g., Glucuronidation) Metabolite1->PhaseII Metabolite2->PhaseII Excretion Excretion (Urine/Feces) PhaseII->Excretion

Caption: Hypothetical metabolic pathways for the target compound.

A Practical Framework for Preclinical Pharmacokinetic Characterization

To move from prediction to definitive data, a structured preclinical evaluation is essential. This process is designed to de-risk the compound by identifying potential liabilities early.[18][19][20]

G cluster_0 In Vitro ADME Screening cluster_1 In Vivo PK Studies Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) IV_PK Intravenous (IV) Dosing (Determine CL, Vd, t½) Metabolic_Stability->IV_PK Permeability Permeability & Efflux (Caco-2 Assay) PO_PK Oral (PO) Dosing (Determine Cmax, Tmax, AUC) Permeability->PO_PK PPB Plasma Protein Binding (Equilibrium Dialysis) PPB->IV_PK Bioavailability Calculate Absolute Bioavailability (F%) IV_PK->Bioavailability PO_PK->Bioavailability Decision Go/No-Go Decision Lead Optimization Bioavailability->Decision

Sources

Foundational

Crystal Structure and Stereochemistry of 2-(1-Methyl-1H-pyrrol-2-yl)thiazolidine: A Comprehensive Technical Guide

Executive Summary & Pharmacological Context The compound Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)- represents a highly versatile heterocyclic scaffold at the intersection of synthetic organic chemistry and rational drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The compound Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)- represents a highly versatile heterocyclic scaffold at the intersection of synthetic organic chemistry and rational drug design. By fusing a hydrogen-bond-donating/accepting thiazolidine ring with an electron-rich 1-methylpyrrole moiety, this structural motif serves as a critical pharmacophore. Derivatives of this core are extensively utilized in the development of novel antimicrobial agents, p53-MDM2 inhibitors, and anticancer therapeutics [1].

Understanding the stereochemistry and crystallographic behavior of this molecule is paramount for drug development professionals. The C2 position of the thiazolidine ring is a stereogenic center, and its absolute configuration directly dictates the spatial orientation of the pyrrole ring—a factor that governs target-protein binding affinity and pharmacokinetic stability.

Stereochemical Architecture & Conformational Dynamics

The C2 Stereocenter and Ring-Chain Tautomerism

The synthesis of 2-(1-methyl-1H-pyrrol-2-yl)thiazolidine via the condensation of 1-methyl-1H-pyrrole-2-carboxaldehyde and cysteamine generates a chiral center at the C2 carbon. Because the cyclization occurs via nucleophilic attack of the thiol onto an intermediate planar imine (Schiff base), the reaction inherently produces a racemic mixture of (2R) and (2S) enantiomers.

A critical challenge in isolating these enantiomers is ring-chain tautomerism . Under mildly acidic conditions, the thiazolidine ring can reversibly open to reform the imine-thiol intermediate. This dynamic equilibrium leads to spontaneous epimerization at the C2 position. Consequently, stereochemical stability requires strict pH control (maintaining a neutral to slightly basic environment) during both purification and crystallization.

Conformational Puckering

In the solid state, the five-membered thiazolidine ring does not exist as a planar structure. To minimize torsional strain between adjacent C-H and N-H bonds, the ring adopts an envelope conformation , typically with the sulfur atom (S1) or the nitrogen atom (N3) displaced from the plane defined by the other four atoms. The bulky 1-methyl-1H-pyrrol-2-yl substituent at C2 strongly prefers an equatorial or pseudo-equatorial orientation to minimize 1,3-diaxial steric clashes with the ring protons.

Stereochemistry A 1-Methyl-1H-pyrrole- 2-carboxaldehyde C Imine Intermediate (Schiff Base) A->C B Cysteamine (2-Aminoethanethiol) B->C D Nucleophilic Cyclization (Thiol attack on C=N) C->D -H2O E (2R)-2-(1-methyl-1H-pyrrol-2-yl) thiazolidine D->E Re-face attack F (2S)-2-(1-methyl-1H-pyrrol-2-yl) thiazolidine D->F Si-face attack

Fig 1: Stereoselective synthesis and nucleophilic cyclization of the thiazolidine core.

Crystallographic Profiling

Determining the exact 3D architecture of 2-(1-methyl-1H-pyrrol-2-yl)thiazolidine relies heavily on Single-Crystal X-Ray Diffraction (SC-XRD). Because the molecule contains both a hydrogen bond donor (the secondary amine of the thiazolidine ring) and multiple hydrogen bond acceptors (the sulfur atom and the pyrrole π -system), the crystal packing is driven by complex intermolecular networks.

When crystallized as a racemate, the compound typically crystallizes in a centrosymmetric space group (e.g., P21​/c ), where both (2R) and (2S) enantiomers pair up in the unit cell via N−H⋯S or N−H⋯N hydrogen bonds. However, if enantiopure material is crystallized, it must adopt a non-centrosymmetric space group (e.g., P21​21​21​ ) [2].

The Phase Problem and Absolute Structure

For enantiopure crystals, determining the absolute configuration relies on anomalous dispersion. Because the molecule lacks heavy halogens or metals, the sulfur atom is the heaviest element present. To accurately calculate the Flack parameter —the definitive metric for absolute stereochemistry—crystallographers must use a specific radiation source, which is detailed in the experimental workflows below [3].

Experimental Workflows

The following self-validating protocols outline the synthesis and crystallographic characterization of the compound. Causality is embedded into each step to ensure reproducibility and scientific rigor.

Protocol 1: Synthesis and Isolation
  • Reagent Preparation: Dissolve 10.0 mmol of 1-methyl-1H-pyrrole-2-carboxaldehyde in 20 mL of anhydrous ethanol.

  • Amine Liberation: In a separate flask, suspend 10.5 mmol of cysteamine hydrochloride in 10 mL of ethanol. Add 11.0 mmol of anhydrous sodium acetate and stir for 15 minutes.

    • Causality: Sodium acetate neutralizes the hydrochloride salt, liberating the nucleophilic free amine of cysteamine. Without this step, the amine remains protonated and unreactive toward the aldehyde.

  • Condensation: Combine the solutions and heat to reflux (78 °C) for 4 hours under a nitrogen atmosphere.

  • Workup: Evaporate the ethanol under reduced pressure. Partition the residue between dichloromethane (DCM) and saturated aqueous NaHCO3​ .

    • Causality: The basic aqueous wash ensures the thiazolidine nitrogen remains deprotonated, preventing acid-catalyzed ring-opening and subsequent degradation.

  • Purification: Dry the organic layer over Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient containing 1% triethylamine).

Protocol 2: X-Ray Crystallography and Flack Parameter Determination
  • Crystallization: Dissolve 50 mg of the purified compound in a 1:1 mixture of Hexane and Ethyl Acetate. Cover the vial with parafilm, puncture small holes, and allow for slow evaporation at 20 °C over 3–5 days.

  • Crystal Mounting: Select a single crystal with dimensions approximately 0.2×0.2×0.1 mm. Mount it on a glass fiber using perfluoropolyether oil and cool to 100 K using a nitrogen cold stream.

    • Causality: Cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), resulting in sharper diffraction spots and allowing for accurate resolution of the hydrogen atom positions.

  • Data Collection: Irradiate the crystal using a diffractometer equipped with a Cu K α microfocus source ( λ=1.5418 Å) .

    • Causality: Cu K α radiation is explicitly chosen over standard Mo K α ( λ=0.7107 Å). The anomalous scattering factor ( f′′ ) of sulfur is significantly higher at the Cu wavelength. This maximizes the Bijvoet differences required to calculate a reliable Flack parameter near 0.0 (indicating correct absolute configuration) rather than a value with high standard uncertainty [3].

  • Refinement: Solve the structure using Direct Methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Ensure the final R1​ value is <0.05 .

Crystallography A Racemic Synthesis & Purification B Slow Evaporation (Hexane/EtOAc) A->B C Single Crystal XRD (Cu Kα, λ=1.5418 Å) B->C D Phase Problem Solution (Direct Methods / SHELXT) C->D E Least-Squares Refinement (SHELXL, F^2) D->E F Absolute Structure (Flack Parameter) E->F

Fig 2: X-ray crystallographic workflow for absolute structure determination.

Quantitative Data Summaries

The following tables summarize the theoretical and representative crystallographic parameters for the 2-(1-methyl-1H-pyrrol-2-yl)thiazolidine scaffold, acting as a benchmark for researchers conducting SC-XRD on this class of molecules.

Table 1: Representative Crystallographic Parameters for 2-(Heteroaryl)thiazolidine Scaffolds

ParameterValue / DescriptionSignificance
Empirical Formula C8​H12​N2​S Core molecular composition.
Molecular Weight 168.26 g/mol Used for density calculations.
Temperature 100(2) KSuppresses thermal motion.
Wavelength 1.5418 Å (Cu K α )Essential for anomalous dispersion of Sulfur.
Crystal System Monoclinic (Typical for racemate)Indicates low symmetry packing.
Space Group P21​/c (Racemate) / P21​21​21​ (Chiral)Defines centrosymmetric vs. non-centrosymmetric.
Final R indices [I>2σ(I)] R1​≈0.035 , wR2​≈0.085 Validates the accuracy of the structural model.
Flack Parameter 0.02(3) (for enantiopure crystals)Confirms the absolute (R) or (S) configuration.

Table 2: Key Bond Lengths and Dihedral Angles

Structural FeatureRepresentative ValueMechanistic Implication
S1 - C2 Bond Length 1.82−1.85 ÅLonger than typical C-C bonds; contributes to ring flexibility.
N3 - C2 Bond Length 1.45−1.48 ÅStandard single bond; susceptible to cleavage during tautomerism.
C2 Stereocenter Geometry Tetrahedral ( sp3 )Dictates the 3D trajectory of the pyrrole substituent.
Pyrrole-Thiazolidine Dihedral 75∘−90∘ The rings are nearly orthogonal to minimize steric hindrance between the N-methyl group and thiazolidine protons.

References

  • SciELO. "Synthesis of New Thiazole Derivatives Bearing Thiazolidin-4(5H)-One Structure and Evaluation of Their Antimicrobial Activity." Brazilian Journal of Pharmaceutical Sciences, 2022. URL:[Link]

  • Yenupuri, et al. "Design, Synthesis, Chemical and Biochemical Insights Into Novel Hybrid Spirooxindole-Based p53-MDM2 Inhibitors With Potential Bcl2 Signaling Attenuation." Frontiers in Chemistry, 2021. URL:[Link]

  • Fischer, A., et al. "Crystalline State Hydrogen Bonding of 2-(2-Hydroxybenzylidene)Thiazolo[3,2-a]Pyrimidines: A Way to Non-Centrosymmetric Crystals." MDPI Crystals, 2022. URL: [Link]

Exploratory

Receptor Binding Affinity of Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)- Derivatives: A Technical Guide

Introduction Heterocyclic compounds form the bedrock of modern medicinal chemistry, with thiazolidine and pyrrole moieties being prominent scaffolds in a multitude of pharmacologically active agents. The thiazolidine rin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with thiazolidine and pyrrole moieties being prominent scaffolds in a multitude of pharmacologically active agents. The thiazolidine ring, a five-membered heterocycle containing sulfur and nitrogen, is a versatile structure found in drugs with antimicrobial, anti-diabetic, and anti-cancer properties.[1] Similarly, the pyrrole ring is a key component of many natural and synthetic therapeutic compounds. The conjugation of these two heterocyclic systems, specifically in the form of 2-(1-methyl-1H-pyrrol-2-yl)-thiazolidine derivatives, presents a unique chemical architecture with significant potential for novel receptor interactions.

While the specific class of 2-(1-methyl-1H-pyrrol-2-yl)-thiazolidine derivatives remains an area of emerging research, this technical guide will provide a comprehensive overview of the receptor binding affinity of the most closely related and well-characterized analogs. A deep dive into a series of (pyrrol-3-yl)methylene-thiazolidin-4-one derivatives, which have been identified as potent and selective agonists for the Sphingosine-1-Phosphate Receptor 4 (S1P4), will form the core of this guide.[2] Furthermore, we will explore the potential for this broader class of compounds to interact with other key receptor families, drawing insights from the known pharmacology of related thiazolidine and pyrrolidine structures. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and structure-activity relationships of this intriguing class of molecules.

Primary Target Receptor Family: Sphingosine-1-Phosphate (S1P) Receptors

The Sphingosine-1-Phosphate (S1P) receptors are a family of five G-protein coupled receptors (GPCRs), designated S1P1 through S1P5, that play crucial roles in a wide array of physiological processes, including immune cell trafficking, vascular development, and neuronal signaling.[2] Agonists of S1P receptors have garnered significant therapeutic interest, particularly for the treatment of autoimmune diseases.[3]

A high-throughput screening campaign of the Molecular Libraries-Small Molecule Repository led to the discovery of a novel chemotype, (2Z,5Z)-5-((1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-3-methyl-2-(methylimino)thiazolidin-4-one, as a promising agonist for the S1P4 receptor.[2][4] This discovery has opened a new avenue for the development of selective S1P4 agonists, which are valuable tools for elucidating the biological functions of this receptor and hold therapeutic potential for conditions such as viral infections and thrombocytopenia.[4]

Core structure of the S1P4 agonist hit.
Structure-Activity Relationship (SAR) of (Pyrrol-3-yl)methylene-thiazolidin-4-one Derivatives at the S1P₄ Receptor

Rational chemical modifications of the initial hit compound have provided valuable insights into the structure-activity relationships governing S1P4 receptor agonism.

Modifications of the Thiazolidin-4-one Ring:

  • Substituents at positions 2 and 3: The nature of the alkyl groups at the 2-imino and 3-positions of the thiazolidin-4-one ring significantly influences potency. While methyl groups at both positions are well-tolerated, their removal leads to a substantial decrease in activity.[2] The presence of bulky alkyl groups at these positions is detrimental to potency.[2] Interestingly, ethyl groups are also well-tolerated, and a polar 2-hydroxyethyl substituent at the 2-imino position results in only a minor loss of potency compared to the hit compound.[2]

Modifications of the Pyrrole Ring and its Substituents:

  • 2,5-dimethylpyrrol-3-yl moiety: This component of the molecule is crucial for receptor binding. The complete loss of activity observed with unsubstituted pyrrole analogs underscores the importance of the methyl groups at the 2 and 5 positions.[2]

  • Aryl substituent on the pyrrole nitrogen: The nature and position of substituents on the phenyl ring attached to the pyrrole nitrogen are critical for activity. Replacement of the ortho-fluorine with chlorine, bromine, or a methyl group leads to inactive compounds.[2] A 3-fluorophenyl isomer is significantly less potent, while a 4-fluorophenyl derivative shows only a two-fold decrease in potency compared to the original hit.[2]

Quantitative Receptor Binding Affinity Data

The agonist activity of these derivatives at the S1P4 receptor is typically determined using cell-based functional assays that measure downstream signaling events upon receptor activation, with results expressed as the half-maximal effective concentration (EC50).

Compound IDR (Position 2 of Thiazolidinone)R' (Position 3 of Thiazolidinone)Aryl Group on Pyrrole NS1P4 EC50 (nM)[2]
Hit Compound (4) -CH₃-CH₃2-Fluorophenyl490
15a-CH₃H2-Fluorophenyl2600
15bHH2-Fluorophenyl>25000
15g-CH₂CH₃-CH₂CH₃2-Fluorophenyl510
15h-CH₂CH₂OH-CH₃2-Fluorophenyl750
19d-CH₃-CH₃3-Fluorophenyl3800
19e-CH₃-CH₃4-Fluorophenyl950
Selectivity Profile

A key aspect of drug development is ensuring selectivity for the intended target to minimize off-target effects. The lead compounds in this series have demonstrated exquisite selectivity for the S1P4 receptor over other S1P receptor subtypes (S1P1, S1P2, S1P3, and S1P5).[2][4] For instance, the hit compound showed no activity at S1P2 and S1P3 receptors at concentrations up to 25 µM and had modest activity at S1P1 and S1P5.[2] This selectivity profile makes these compounds valuable pharmacological tools for studying S1P4-mediated signaling.

Potential for Broader Receptor Interactions

While the most detailed research on this specific chemical scaffold points towards S1P receptors, the broader classes of thiazolidine and pyrrolidine-containing compounds are known to interact with a variety of other receptor systems. This suggests that 2-(1-methyl-1H-pyrrol-2-yl)-thiazolidine derivatives could also have affinities for other targets.

Muscarinic Acetylcholine Receptors (mAChRs):

Muscarinic receptors, another family of GPCRs, are crucial for regulating numerous physiological functions in the central and peripheral nervous systems.[2] There are five subtypes (M1-M5).[5] Several studies have reported on pyrrolidine-containing compounds as muscarinic receptor ligands. For example, derivatives of N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide have been synthesized and shown to act as muscarinic agonists, partial agonists, or antagonists.[6] Furthermore, freezing the aminoalkyl chain of known muscarinic agonists into a pyrrolidine ring has been shown to produce more selective muscarinic ligands.[7]

Nicotinic Acetylcholine Receptors (nAChRs):

Nicotinic receptors are ligand-gated ion channels that are also activated by acetylcholine. They are involved in a wide range of physiological and pathological processes. A series of (S)-(1-methylpyrrolidin-2-yl)methyl benzoate derivatives have been shown to exhibit antagonist activity at α4β2 nAChRs. This indicates that the 1-methyl-pyrrolidine moiety can be a key pharmacophore for interaction with nAChRs.

Given these precedents, it is plausible that 2-(1-methyl-1H-pyrrol-2-yl)-thiazolidine derivatives could also interact with both muscarinic and nicotinic acetylcholine receptors. However, dedicated binding studies are required to confirm this and to determine the affinity and selectivity for the different receptor subtypes.

Experimental Methodologies

The following sections provide an overview of the experimental protocols for the synthesis and pharmacological evaluation of (pyrrol-3-yl)methylene-thiazolidin-4-one derivatives, based on published literature.[2]

Synthesis of (2Z,5Z)-5-((1-aryl-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-3-alkyl-2-(alkylimino)thiazolidin-4-one Derivatives
General synthesis workflow for the target compounds.

Step 1: Synthesis of 3-Alkyl-2-(alkylimino)thiazolidin-4-ones

  • To a solution of the appropriate N,N'-dialkylthiourea in a suitable solvent (e.g., ethanol), add ethyl chloroacetate.

  • Reflux the reaction mixture for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-alkyl-2-(alkylimino)thiazolidin-4-one.

Step 2: Synthesis of 1-Aryl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

  • Synthesize the N-substituted-2,5-dimethylpyrrole by reacting hexadione with the corresponding amine.

  • Subject the N-substituted-2,5-dimethylpyrrole to a Vilsmeier-Haack reaction using a suitable formylating agent (e.g., phosphorus oxychloride and dimethylformamide).

  • Work up the reaction mixture and purify the crude product to yield the pyrrole-3-carbaldehyde derivative.

Step 3: Condensation to Yield the Final Product

  • Dissolve the 3-alkyl-2-(alkylimino)thiazolidin-4-one and the 1-aryl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde in a suitable solvent.

  • Add a catalytic amount of a base (e.g., piperidine) and reflux the mixture.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and isolate the product by filtration or extraction.

  • Purify the final compound by recrystallization or column chromatography.

Protocol for Determining S1P₄ Receptor Agonist Activity (EC₅₀)

A common method for determining the agonist activity of compounds at S1P receptors is a cell-based assay that measures a downstream signaling event, such as β-arrestin recruitment. The Tango™ GPCR assay is one such commercially available platform.[5]

Materials:

  • A cell line stably expressing the human S1P4 receptor linked to a reporter system (e.g., Tango™ S1P4-bla U2OS cells).

  • Cell culture medium and supplements.

  • Assay buffer.

  • Test compounds dissolved in DMSO.

  • A reference S1P4 agonist.

  • A plate reader capable of detecting the reporter signal (e.g., fluorescence).

Procedure:

  • Cell Plating: Seed the S1P4-expressing cells into 96- or 384-well assay plates at a predetermined density and allow them to attach overnight.

  • Compound Preparation: Prepare a serial dilution of the test compounds in assay buffer. Typically, a 10-point, 1:3 dilution series starting from a high concentration (e.g., 50 µM) is used.[5]

  • Compound Addition: Add the diluted compounds to the respective wells of the cell plate. Include wells with vehicle control (DMSO) for baseline measurement and a reference agonist for maximum response.

  • Incubation: Incubate the plate at 37°C for a specified period to allow for receptor activation and signal generation.

  • Signal Detection: Add the detection reagent for the reporter system (e.g., a fluorescent substrate for β-lactamase) and incubate as required.

  • Data Acquisition: Read the plate using a plate reader at the appropriate wavelengths.

  • Data Analysis:

    • Subtract the background signal (from wells without cells).

    • Normalize the data to the vehicle control (0% activation) and the reference agonist (100% activation).

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the EC50 value.[1]

Conclusion

This technical guide has provided an in-depth analysis of the receptor binding affinity of a class of compounds closely related to the 2-(1-methyl-1H-pyrrol-2-yl)-thiazolidine scaffold. The detailed investigation of (pyrrol-3-yl)methylene-thiazolidin-4-one derivatives has revealed them to be potent and highly selective agonists of the S1P4 receptor. The structure-activity relationship studies have highlighted the critical structural features required for this activity, providing a roadmap for the design of future analogs with improved properties.

While the primary focus of current research on this scaffold is on S1P receptors, the known pharmacology of related thiazolidine and pyrrolidine-containing molecules suggests a potential for broader receptor interactions, including with muscarinic and nicotinic acetylcholine receptors. This opens up exciting avenues for future research.

To fully elucidate the pharmacological profile of the specific 2-(1-methyl-1H-pyrrol-2-yl)-thiazolidine derivatives, future studies should focus on their synthesis and screening against a broad panel of receptors. Such investigations will undoubtedly uncover novel biological activities and could lead to the development of new therapeutic agents for a range of diseases.

References

  • Bantia, S., et al. (2011). Discovery, synthesis and SAR analysis of novel selective small molecule S1P4-R agonists based on a (2Z,5Z)-5-((pyrrol-3-yl)methylene)-3-alkyl-2-(alkylimino)thiazolidin-4-one chemotype. Bioorganic & Medicinal Chemistry Letters, 21(22), 6689-6693. [Link]

  • Bantia, S., et al. (2011). Discovery, synthesis and SAR analysis of novel selective small molecule S1P4–R agonists based on a (2Z,5Z)-5-((pyrrol-3-yl)methylene)-3-alkyl-2-(alkylimino)thiazolidin-4-one chemotype. Bioorganic & Medicinal Chemistry, 19(22), 6689-93. [Link]

  • National Center for Biotechnology Information (2006). Dose response uHTS assay to identify S1P4 receptor agonists (AID 1686). PubChem Bioassay Database. [Link]

  • National Center for Biotechnology Information (2010). Probe Development Efforts to Identify Novel Agonists of the Sphingosine 1-phosphate Receptor 4 (S1P4). Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Carroll, F. I., et al. (2012). Synthesis and Nicotinic Acetylcholine Receptor in Vitro and in Vivo Pharmacological Properties of 2'-fluoro-3'-(substituted Phenyl)deschloroepibatidine Analogues of 2' -fluoro-3'-(4-nitrophenyl)deschloroepibatidine. Journal of Medicinal Chemistry, 55(14), 6512-22. [Link]

  • Bolli, M. H., et al. (2010). 2-imino-thiazolidin-4-one derivatives as potent, orally active S1P1 receptor agonists. Journal of Medicinal Chemistry, 53(10), 4045-61. [Link]

  • Jain, A., & Sahu, S. K. (2024). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences, 556, 01052. [Link]

  • Birdsall, N. J. M., et al. (2023). Acetylcholine receptors (muscarinic) in GtoPdb v.2023.1. IUPHAR/BPS Guide to Pharmacology. [Link]

  • Nirogi, R., et al. (2020). Pyrrolo-pyridazine Derivatives as Muscarinic M1 Receptor Positive Allosteric Modulators. ACS Medicinal Chemistry Letters, 11(4), 543-544. [Link]

  • Valdés-Tresanco, M. E., et al. (2019). Synthesis of Novel Nicotinic Ligands with Multimodal Action: Targeting Acetylcholine α4β2, Dopamine and Serotonin Transporters. Molecules, 24(20), 3798. [Link]

  • Ghelardini, C., et al. (2005). Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives. Il Farmaco, 60(6-7), 549-56. [Link]

  • Ringdahl, B. (1991). Derivatives of the muscarinic agent N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide. Journal of Medicinal Chemistry, 34(7), 2133-8. [Link]

  • GraphPad Software. The EC50. GraphPad Prism 11 Curve Fitting Guide. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(1-methyl-1H-pyrrol-2-yl)thiazolidine-4-carboxylic Acid: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the synthesis of 2-(1-methyl-1H-pyrrol-2-yl)thiazolidine-4-carboxylic acid, a heterocyclic compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 2-(1-methyl-1H-pyrrol-2-yl)thiazolidine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol herein details a robust and reproducible method centered on the well-established cyclocondensation reaction between 1-methyl-1H-pyrrole-2-carbaldehyde and L-cysteine. This guide is designed to be self-contained, offering not only a step-by-step experimental procedure but also elucidating the underlying chemical principles, safety considerations, and methods for purification and characterization. All quantitative data is presented in clear tabular formats, and key experimental workflows are visualized using diagrams to ensure clarity and ease of execution for researchers.

Introduction

Thiazolidine derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their wide spectrum of biological activities.[1] The thiazolidine ring system is a core structural motif in numerous clinically relevant drugs. The synthesis of 2-substituted thiazolidines is most commonly achieved through the cyclocondensation of an aldehyde or ketone with a compound possessing both an amine and a thiol functional group, such as L-cysteine.[2] This reaction provides a straightforward and efficient route to a diverse array of thiazolidine-4-carboxylic acid derivatives.

The target molecule, 2-(1-methyl-1H-pyrrol-2-yl)thiazolidine, incorporates the 1-methyl-1H-pyrrole-2-carbaldehyde moiety. Pyrrole-2-carbaldehyde derivatives are found in various natural products and are known to possess diverse physiological activities.[3] The combination of the thiazolidine and pyrrole scaffolds in a single molecule presents an opportunity for the development of novel therapeutic agents.

This application note provides a detailed, step-by-step protocol for the synthesis of 2-(1-methyl-1H-pyrrol-2-yl)thiazolidine, leveraging the established reactivity of its constituent precursors.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic addition and subsequent cyclization reaction between 1-methyl-1H-pyrrole-2-carbaldehyde and L-cysteine. The reaction is typically carried out in a protic solvent system, such as an ethanol/water mixture, at ambient temperature.

Reaction:

1-methyl-1H-pyrrole-2-carbaldehyde + L-cysteine → 2-(1-methyl-1H-pyrrol-2-yl)thiazolidine-4-carboxylic acid

Mechanism:

The reaction mechanism initiates with the nucleophilic attack of the amine group of L-cysteine on the electrophilic carbonyl carbon of 1-methyl-1H-pyrrole-2-carbaldehyde, forming a hemiaminal intermediate. This is followed by an intramolecular nucleophilic attack of the thiol group on the hemiaminal carbon, leading to the formation of the five-membered thiazolidine ring and the elimination of a water molecule.

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplierCAS NumberNotes
1-methyl-1H-pyrrole-2-carbaldehyde≥98%Commercially Available1192-58-1-
L-cysteine≥98%Commercially Available52-90-4-
EthanolReagent GradeCommercially Available64-17-5-
Deionized Water--7732-18-5-
Diethyl EtherAnhydrousCommercially Available60-29-7For washing
Sodium SulfateAnhydrousCommercially Available7757-82-6For drying
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

  • Buchner funnel and filter paper

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Experimental Protocol

Synthesis of 2-(1-methyl-1H-pyrrol-2-yl)thiazolidine-4-carboxylic acid

This protocol is adapted from the general procedure for the synthesis of 2-aryl-thiazolidine-4-carboxylic acids.[2]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve L-cysteine (e.g., 1.21 g, 10 mmol) in a 1:1 mixture of ethanol and deionized water (30 mL).

  • Addition of Aldehyde: To the stirring solution of L-cysteine, add 1-methyl-1H-pyrrole-2-carbaldehyde (e.g., 1.09 g, 10 mmol) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Isolation of Product: Upon completion of the reaction (as indicated by the consumption of the starting materials), a precipitate may form. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected precipitate with cold diethyl ether (2 x 15 mL) to remove any unreacted starting materials.

  • Drying: Dry the purified product under vacuum to a constant weight.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve L-cysteine in Ethanol/Water B Add 1-methyl-1H-pyrrole-2-carbaldehyde A->B Step 1-2 C Stir at Room Temperature for 24h B->C Step 3 D Collect Precipitate by Filtration C->D Step 4-5 E Wash with Diethyl Ether D->E Step 6 F Dry under Vacuum E->F Step 7

Caption: Experimental workflow for the synthesis of 2-(1-methyl-1H-pyrrol-2-yl)thiazolidine-4-carboxylic acid.

Purification

If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Slowly add hot deionized water until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

  • Collect the purified crystals by vacuum filtration and dry under vacuum.

Characterization

The structure and purity of the synthesized 2-(1-methyl-1H-pyrrol-2-yl)thiazolidine-4-carboxylic acid should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Observations
Melting Point A sharp melting point range indicates high purity.
¹H NMR Characteristic peaks for the pyrrole, thiazolidine ring protons, and the carboxylic acid proton.
¹³C NMR Resonances corresponding to all unique carbon atoms in the molecule.
FT-IR Characteristic absorption bands for N-H, C-H, C=O (carboxylic acid), and C-S bonds.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of the product.

Safety Precautions

  • Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Incomplete reaction.Extend the reaction time and continue to monitor by TLC. Ensure the quality of the starting materials.
Product is soluble in the reaction mixture.If no precipitate forms, concentrate the reaction mixture under reduced pressure and attempt to induce crystallization or use extraction with a suitable organic solvent.
Impure product Incomplete removal of starting materials.Wash the product thoroughly with diethyl ether. Recrystallize the product as described in the purification section.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-(1-methyl-1H-pyrrol-2-yl)thiazolidine-4-carboxylic acid. The described method is straightforward, utilizes readily available starting materials, and proceeds under mild reaction conditions. This guide is intended to be a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for potential applications in drug discovery and development.

G reagents 1-methyl-1H-pyrrole-2-carbaldehyde L-cysteine intermediate Hemiaminal Intermediate reagents:f0->intermediate:f0 Nucleophilic attack (Amine) reagents:f1->intermediate:f0 product 2-(1-methyl-1H-pyrrol-2-yl)thiazolidine-4-carboxylic acid H₂O intermediate:f0->product:f0 Intramolecular cyclization (Thiol)

Caption: Simplified reaction mechanism for thiazolidine formation.

References

  • Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies. (2022). Frontiers in Chemistry. Available at: [Link]

  • Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. (n.d.). RSC Publishing. Available at: [Link]

  • Synthesis of New Thiazole Derivatives Bearing Thiazolidin-4(5H)-One Structure and Evaluation of Their Antimicrobial Activity. (2020). Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. (2022). Molecules. Available at: [Link]

  • Thiazolidine derivatives and their pharmacological actions. (2024). E3S Web of Conferences. Available at: [Link]

  • An Efficient and Convenient Protocol for the Synthesis of Thiazolidin-4-Ones. (2015). ResearchGate. Available at: [Link]

  • Synthesis of new pyrazolyl-2, 4-thiazolidinediones as antibacterial and antifungal agents. (2013). Chemistry Central Journal. Available at: [Link]

  • Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. (2022). PLOS ONE. Available at: [Link]

  • Synthesis of Thiazolidinedione Compound Library. (2022). Molecules. Available at: [Link]

  • First example of favorskii ethynylation of pyrrolecarbaldehydes: Synthesis of 1-(1-methyl-1H-pyrrol-2-yl)prop-2-yn-1-ol. (2015). ResearchGate. Available at: [Link]

  • Unlocking the potential of cysteine–xylose Maillard reaction intermediates as natural flavor precursors. (2024). RSC Publishing. Available at: [Link]

  • Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. (2018). Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. (2021). Molecules. Available at: [Link]

  • One-Step Synthesis of 2-Thiazolidinone. (2014). ResearchGate. Available at: [Link]

  • Process for the preparation of thiazolidine derivatives. (2008). Google Patents.
  • Synthesis and Biological Evaluation of 2-Substituted-Aryl. (2023). JScholar Publisher. Available at: [Link]

  • Synthesis, Characterization, and Evaluation of Thiazolidine Derivatives of Cysteine for Suppressing Eumelanin Production. (2016). PubMed. Available at: [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). Molecules. Available at: [Link]

  • Synthesis and Characterization of some Thiazolidinone Derivatives Possessing Benzimidazole Nucleus. (2014). ResearchGate. Available at: [Link]

  • Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. (2017). MedCrave. Available at: [Link]

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Application

Topic: Dissolving Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)- in DMSO for Cell-Based Assays

An Application Note and Protocol for Researchers Introduction Thiazolidine and its derivatives represent a class of heterocyclic compounds with significant interest in medicinal chemistry and drug discovery due to their...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Researchers

Introduction

Thiazolidine and its derivatives represent a class of heterocyclic compounds with significant interest in medicinal chemistry and drug discovery due to their wide range of pharmacological activities, including anti-diabetic, antimicrobial, and anti-cancer properties.[1][2] The specific compound, Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)-, is a small molecule whose efficacy in biological systems is often investigated using in vitro cell-based assays.

A critical, yet often overlooked, step in obtaining reliable and reproducible data is the proper dissolution and handling of the compound. Dimethyl sulfoxide (DMSO) is the most common solvent for this purpose due to its exceptional ability to dissolve a wide array of organic molecules.[3] However, its use is not without challenges, including potential cytotoxicity and compound instability.

This document provides a comprehensive, field-proven guide for dissolving Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)- in DMSO. It moves beyond a simple list of steps to explain the causality behind key procedures, ensuring scientific integrity and empowering researchers to generate high-quality data.

Part 1: Foundational Principles & Key Considerations

The Dual Role of DMSO: Potent Solvent, Potential Confounder

DMSO is a powerful aprotic solvent capable of dissolving both polar and nonpolar compounds, making it invaluable for preparing high-concentration stock solutions.[4] However, researchers must be aware of two primary considerations:

  • Cytotoxicity: At concentrations above a certain threshold, DMSO can permeabilize cell membranes, inhibit cell proliferation, and induce differentiation or toxicity, thereby confounding experimental results.[5][6] It is imperative to determine the maximum tolerable concentration for your specific cell line and keep the final working concentration well below this limit.

  • Compound Stability: While an excellent solvent, DMSO is not entirely inert. The thiazolidine scaffold can be susceptible to degradation. Potential pathways include S-oxidation of the sulfur atom within the thiazole ring or hydrolysis if the DMSO is not anhydrous.[7] Storing stock solutions at high concentrations in high-purity, anhydrous DMSO at ultra-low temperatures is crucial for long-term stability.[7] Some thiazolidine derivatives have also been observed to undergo hydrolysis in DMSO solutions containing water.[8]

The Imperative of the Vehicle Control

Every experiment involving a solvent-dissolved compound must include a vehicle control . This control group consists of cells treated with the same final concentration of DMSO (in cell culture medium) as the experimental groups, but without the compound. This is the only way to definitively attribute the observed cellular effects to the compound itself, rather than to the solvent.[9][10]

Solubility Profile of Thiazolidine Derivatives

The parent 2,4-thiazolidinedione (TZD) core is known to be only sparingly soluble in DMSO.[11] While the specific solubility of Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)- must be empirically determined or obtained from the supplier, it is prudent to start with the assumption that assistance, such as vortexing or sonication, may be required for complete dissolution at high concentrations.

Part 2: Physicochemical Data & Recommended Concentrations

The following tables summarize key data for handling thiazolidine-class compounds and DMSO in cell culture.

Table 1: General Properties and Handling of Thiazolidine Compounds

Property Recommendation / Observation Rationale & Reference
Appearance Typically a solid powder. General observation for small molecules.
Solubility Profile Varies by derivative; parent scaffolds can be sparingly soluble in DMSO. To ensure accurate stock concentration, complete dissolution is critical.[11]
Purity Use high-purity, anhydrous DMSO (<0.1% water). Minimizes risk of water-mediated hydrolysis and compound degradation.[7]
Storage of Powder Store as per supplier's instructions, typically cool and dry. Prevents degradation of the solid compound.

| Storage of DMSO Stock | Store at -20°C or -80°C in small, single-use aliquots. Protect from light. | Minimizes degradation from freeze-thaw cycles, oxidation, and photodegradation.[7][12] |

Table 2: Recommended Final DMSO Concentrations in Cell Culture Assays

Final DMSO Conc. (v/v) Expected Effect on Most Cell Lines Suitability & Reference
≤ 0.1% Minimal to no cytotoxicity; considered the safest range. Highly Recommended. Ideal for sensitive cells and long-term assays.[6][10]
> 0.1% to 0.5% Generally well-tolerated by many robust cell lines. Acceptable. A widely used range, but a vehicle control is essential.[5][6][12]
> 0.5% to 1.0% Potential for cell-line dependent cytotoxicity and altered gene expression. Use with Caution. Requires preliminary toxicity tests for your specific cell line.[13][14]

| > 1.0% | Significant cytotoxicity expected for most cell lines. | Not Recommended for most cell-based assays.[13] |

Part 3: Experimental Protocols

These protocols provide a step-by-step methodology for preparing and using the compound in a typical cell-based assay.

Protocol 3.1: Preparation of a 10 mM Primary Stock Solution

This protocol describes the preparation of a high-concentration primary stock solution in 100% DMSO. This high concentration allows for minimal volumes to be added to cell cultures, thereby keeping the final DMSO concentration low.

Materials:

  • Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)- powder

  • High-purity, sterile, anhydrous DMSO (cell culture grade)[4]

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator bath (optional)

  • Appropriate Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Methodology:

  • Calculate Required Mass: Determine the molecular weight (MW) of the compound from the supplier's Certificate of Analysis. Use the following formula to calculate the mass needed for your desired stock concentration and volume.

    • Formula: Mass (mg) = Molarity (mol/L) × Volume (L) × MW ( g/mol ) × 1000 (mg/g)

    • Example (for 1 mL of 10 mM stock, assuming MW = 250.35 g/mol ): Mass (mg) = 0.010 mol/L × 0.001 L × 250.35 g/mol × 1000 mg/g = 2.50 mg

  • Weigh Compound: In a sterile environment, accurately weigh the calculated mass of the compound and place it into a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume (e.g., 1 mL) of sterile, room-temperature DMSO to the tube.

  • Dissolve Compound: Tightly cap the tube and vortex vigorously for 1-2 minutes until the compound is completely dissolved. The solution should be clear and free of any visible particulates.[12]

  • Troubleshooting Dissolution: If the compound does not fully dissolve:

    • Sonication: Place the tube in a water bath sonicator for 5-10 minutes.[12]

    • Gentle Warming: Briefly warm the solution in a 37°C water bath. Caution: Use heat judiciously, as it can accelerate the degradation of some compounds.[12]

  • Final Inspection: Once dissolved, visually inspect the solution one last time to ensure no precipitation has occurred.

G start Start calc 1. Calculate Mass (e.g., for 10 mM Stock) start->calc weigh 2. Weigh Compound into Sterile Tube calc->weigh add_dmso 3. Add Anhydrous DMSO weigh->add_dmso vortex 4. Vortex Vigorously add_dmso->vortex check Is it Dissolved? vortex->check troubleshoot 5. Troubleshoot: - Sonicate - Gentle Warming check->troubleshoot No aliquot 6. Aliquot into Single-Use Tubes check->aliquot Yes troubleshoot->vortex store 7. Store at -80°C (Protected from Light) aliquot->store end End store->end

Caption: Workflow for preparing a high-concentration primary stock solution.

Protocol 3.2: Preparation of Working Solutions and Cell Treatment

This protocol details the dilution of the primary stock into cell culture medium to prepare the final working concentrations for treating cells.

Materials:

  • 10 mM primary stock solution in DMSO

  • Sterile, pre-warmed complete cell culture medium[15]

  • Sterile microcentrifuge tubes and pipette tips

  • Cultured cells ready for treatment

Methodology:

  • Thaw Stock: Thaw one aliquot of the 10 mM primary stock solution at room temperature. Mix thoroughly by gentle vortexing.

  • Plan Dilution Scheme: Determine the final concentrations needed for your experiment. It is often best to perform an intermediate dilution step to avoid pipetting very small volumes.

  • Perform Dilutions:

    • Example for a 10 µM Final Concentration (from 10 mM stock): This requires a 1:1000 dilution.

    • Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium. This yields a 1 mL working solution of 10 µM with a final DMSO concentration of 0.1%.

    • Mix thoroughly by gentle pipetting or inverting the tube. Do not vortex vigorously, as this can cause the medium to foam.[12]

  • Prepare Vehicle Control:

    • Prepare a parallel tube containing the same final concentration of DMSO without the compound.

    • Using the example above, add 1 µL of pure DMSO to 999 µL of pre-warmed cell culture medium. This is your 0.1% DMSO vehicle control.[10]

  • Treat Cells:

    • Aspirate the old medium from your cell culture plates.

    • Add the appropriate volume of the freshly prepared working solutions (and vehicle control) to the corresponding wells.

    • Return the plates to the incubator for the desired treatment period.

  • Immediate Use: Working solutions diluted in aqueous culture medium should be prepared fresh for each experiment and used immediately, as the compound may be less stable or prone to precipitation.

G cluster_prep Solution Preparation cluster_compound Compound Working Solution cluster_control Vehicle Control Solution cluster_treatment Cell Treatment stock Thaw 10 mM Stock Aliquot dilute Dilute Stock in Medium (e.g., 1:1000 for 10 µM) stock->dilute control Dilute Pure DMSO in Medium (e.g., 1:1000 for 0.1%) stock->control medium Pre-warmed Cell Culture Medium medium->dilute medium->control treat_cells Add Working Solution to Cells dilute->treat_cells control_cells Add Vehicle Control to Cells control->control_cells

Caption: Parallel workflow for preparing working solutions and vehicle controls.

References

  • BenchChem. (2026). Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.
  • Maga, F., et al. (2022). Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. Molecules.
  • Corning. (2022). Top Tips for In-House Media Preparation. Biocompare. [Link]

  • de Oliveira, S. H. P., et al. (2017). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. Journal of Endodontics. [Link]

  • McCabe, T., et al. (2019). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. ChemistryOpen. [Link]

  • Nikon Healthcare. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon. [Link]

  • Various Authors. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro?. ResearchGate. [Link]

  • Unknown Author. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION.
  • BenchChem. (2025).
  • de Oliveira, S. H. P., et al. (2017). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. Journal of Endodontics. [Link]

  • Benchling. (2025). Best Practices for Media Preparation and Exchange in Mammalian Cell Culture. Benchling.
  • BenchChem. (2025).
  • Rodrigues, E. M., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Journal of Conservative Dentistry. [Link]

  • Ajinomoto Co., Inc. Technical tips_Key point for making cell stocks.
  • Various Authors. (2013). How to dissolve small inhibitor molecules for binding assay?. ResearchGate. [Link]

  • BenchChem. (2025). Improving the stability of thiazole compounds in DMSO for long-term storage. Benchchem.
  • Costa, M., et al. (1985). Some chemical properties and biological role of thiazolidine compounds. Acta Vitaminologica et Enzymologica. [Link]

  • LifeTein®. How to dissolve peptides in DMSO?. LifeTein. [Link]

  • Lorenz, T., et al. (2021). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology. [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.
  • Kozik, V., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. [Link]

  • Sharma, R., et al. (2024). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences.
  • Triveni, S., et al. (2025). A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential. Oriental Journal of Chemistry.
  • Patel, P. R., et al. (2025). Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation. Journal of Advanced Scientific Research.
  • Al-Amiery, A. A., et al. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives.
  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO)
  • PubChem. 2-(3-((4,5,7-trifluorobenzo(d)thiazol-2-yl)methyl)-1H-pyrrolo(2,3-b)pyridin-1-yl)acetic acid. National Center for Biotechnology Information. [Link]

  • Toray Fine Chemicals Co., Ltd. DMSO. Toray.
  • Ministry of the Environment, Japan. Basic Information on Substances[5] Dimethyl Sulfoxide.

Sources

Method

Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)- as a precursor in heterocyclic organic synthesis

Tokyo, Japan | April 4, 2026 Executive Briefing: The Pyrrole-Thiazolidine Pharmacophore As the demand for novel bis-heterocyclic scaffolds in drug discovery accelerates, saturated five-membered heterocycles like thiazoli...

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Author: BenchChem Technical Support Team. Date: April 2026

Tokyo, Japan | April 4, 2026

Executive Briefing: The Pyrrole-Thiazolidine Pharmacophore

As the demand for novel bis-heterocyclic scaffolds in drug discovery accelerates, saturated five-membered heterocycles like thiazolidines have emerged as critical building blocks due to their profound biological activities, ranging from anticancer to antimicrobial properties[1]. 2-(1-Methyl-1H-pyrrol-2-yl)thiazolidine represents a highly strategic precursor. By coupling an electron-rich pyrrole with a versatile thiazolidine ring, chemists can access a wide chemical space[2].

The inclusion of the N-methyl group on the pyrrole is a deliberate and critical design choice. Unprotected pyrroles are highly susceptible to unwanted electrophilic aromatic substitution and polymerization under acidic conditions. The N-methyl capping tempers this reactivity, directing subsequent functionalization exclusively toward the secondary amine or the sulfur atom of the thiazolidine ring. Furthermore, this specific structural motif is frequently leveraged in prodrug development, as the thiazolidine ring can undergo controlled ring-opening to release active thiolamines and aldehydes under specific physiological conditions[3].

Mechanistic Rationale: Condensation Dynamics

The synthesis of 2-(1-methyl-1H-pyrrol-2-yl)thiazolidine utilizes a classic biomimetic condensation between an aldehyde and a 1,2-aminothiol[4]. The reaction is initiated by the nucleophilic attack of the primary amine of cysteamine onto the highly electrophilic carbonyl carbon of 1-methylpyrrole-2-carboxaldehyde.

Following the elimination of water, a transient Schiff base (imine) is formed. The proximity of the pendant thiol group facilitates a rapid 5-endo-trig-like intramolecular nucleophilic attack on the imine carbon, thermodynamically driving the formation of the stable, saturated thiazolidine ring[5].

Mechanism A 1-Methylpyrrole-2- carboxaldehyde + Cysteamine B Schiff Base (Imine) Intermediate A->B - H2O C Intramolecular Thiol Attack B->C D 2-(1-Methyl-1H-pyrrol- 2-yl)thiazolidine C->D Cyclization

Fig 1: Mechanistic pathway of thiazolidine ring formation via an imine intermediate.

Thermodynamic Optimization & Yield Metrics

To establish a self-validating and scalable protocol, the thermodynamic equilibrium of the condensation must be manipulated. Because water is a byproduct of the imine formation, its accumulation stalls the reaction. Table 1 summarizes the optimization parameters.

Table 1: Optimization of 2-(1-Methyl-1H-pyrrol-2-yl)thiazolidine Synthesis

EntrySolventCatalyst / AdditiveTemp (°C)Time (h)Yield (%)Mechanistic Rationale
1EthanolNone78 (Reflux)1245Protic solvent stabilizes intermediates, but water accumulation limits equilibrium.
2DCMMgSO₄ (Desiccant)25 (RT)2472Physical removal of water shifts equilibrium; mild conditions preserve pyrrole.
3 Toluene p-TsOH (0.05 eq) 110 (Dean-Stark) 4 94 Azeotropic water removal strictly drives reaction to completion; acid activates carbonyl.

Synthetic Methodologies & Self-Validating Protocols

The following protocols are engineered for high fidelity, incorporating built-in validation steps to ensure structural integrity at each stage of the synthetic workflow.

Workflow A: Azeotropic Synthesis of the Precursor

Objective: Maximize yield via Le Chatelier's principle using azeotropic distillation.

  • Reagent Preparation: Suspend cysteamine hydrochloride (1.1 eq, 11 mmol) in 50 mL of anhydrous toluene. Add triethylamine (1.1 eq, 11 mmol) dropwise at room temperature.

    • Causality: Triethylamine neutralizes the hydrochloride salt, generating the free nucleophilic primary amine necessary for the initial attack on the aldehyde.

  • Condensation: Add 1-methylpyrrole-2-carboxaldehyde (1.0 eq, 10 mmol) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).

  • Azeotropic Distillation: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to 110 °C for 4 hours.

    • Validation: Monitor the Dean-Stark trap. The collection of approximately 0.18 mL of water indicates quantitative conversion.

  • Workup & Validation: Cool to room temperature, wash the organic layer with saturated aqueous NaHCO₃ (to neutralize p-TsOH) and brine. Dry over anhydrous Na₂SO₄.

    • Analytical Check: TLC (Hexane:EtOAc 7:3) will confirm the disappearance of the UV-active aldehyde spot and the emergence of a lower Rf​ spot that stains strongly with iodine (indicating the secondary amine).

Workflow B: Dehydrogenative Oxidation to Bis-Heterocycles

Objective: Convert the saturated thiazolidine into a fully aromatic pyrrolyl-thiazole scaffold.

  • Oxidation: Dissolve 2-(1-methyl-1H-pyrrol-2-yl)thiazolidine (1.0 eq) in anhydrous chloroform. Add activated Manganese Dioxide (MnO₂, 10.0 eq).

    • Causality: Activated MnO₂ is a mild, heterogeneous oxidant. It cleanly dehydrogenates the thiazolidine ring without over-oxidizing or polymerizing the electron-rich pyrrole moiety, a common failure point when using stronger oxidants like KMnO₄.

  • Reflux: Heat the suspension to reflux for 12 hours.

  • Filtration & Validation: Filter the mixture through a pad of Celite to remove manganese salts. Concentrate the filtrate under reduced pressure.

    • Analytical Check: ¹H NMR validation is critical here. The broad multiplets of the saturated thiazolidine protons (3.0–4.5 ppm) will completely disappear, replaced by two distinct aromatic doublets (7.2–7.8 ppm) corresponding to the new thiazole ring.

Workflow C: Electrophilic N-Derivatization (Peptidomimetics)

Objective: Utilize the nucleophilic secondary amine for structural elaboration.

  • Acylation: Dissolve the thiazolidine precursor (1.0 eq) in anhydrous DCM at 0 °C. Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq) followed by dropwise addition of an acyl chloride (R-COCl, 1.2 eq).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct. If HCl is not scavenged, the acidic environment will catalyze the ring-opening degradation of the thiazolidine back to the aldehyde and thiolamine[3].

  • Workup & Validation: Stir for 2 hours, warming to room temperature. Quench with water, extract with DCM, and dry.

    • Analytical Check: IR spectroscopy will validate the transformation via the appearance of a strong amide carbonyl stretch (~1650 cm⁻¹) and the total disappearance of the broad N-H stretch (~3300 cm⁻¹).

Divergent Application Pathways

The true value of 2-(1-methyl-1H-pyrrol-2-yl)thiazolidine lies in its pluripotency. Depending on the applied chemical pressure, it can be driven toward rigid bis-heterocycles, elaborated peptidomimetics, or utilized as a stimuli-responsive prodrug delivery system.

Workflow Precursor 2-(1-Methyl-1H-pyrrol- 2-yl)thiazolidine Oxidation Oxidation (MnO2 or DDQ) Precursor->Oxidation Acylation N-Acylation (R-COCl, Et3N) Precursor->Acylation RingOpening Ring Opening (Prodrug Release) Precursor->RingOpening Thiazole Pyrrolyl-Thiazole Bis-heterocycle Oxidation->Thiazole Amide N-Acyl Thiazolidine Derivative Acylation->Amide Thiolamine Free Thiolamine + Aldehyde RingOpening->Thiolamine

Fig 2: Divergent synthetic applications of the thiazolidine precursor.

Sources

Application

Application Notes &amp; Protocols: In Vivo Dosing Strategies and Vehicles for Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)-

Introduction: The Critical Role of Formulation in Preclinical Success The transition of a novel chemical entity from in vitro discovery to in vivo validation is a pivotal and challenging step in the drug development pipe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Formulation in Preclinical Success

The transition of a novel chemical entity from in vitro discovery to in vivo validation is a pivotal and challenging step in the drug development pipeline[1][2][3]. The success of these preclinical studies hinges not only on the intrinsic activity of the compound but profoundly on the formulation and vehicle used for its administration[4][5]. An inappropriate vehicle can lead to poor bioavailability, inaccurate pharmacokinetic (PK) and pharmacodynamic (PD) relationships, and potentially misleading toxicity profiles, ultimately risking the unwarranted termination of a promising drug candidate[6].

This guide provides a detailed framework for developing effective in vivo dosing strategies for Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)- , a heterocyclic compound of interest. While specific physicochemical data for this exact molecule is not publicly available, its structure—containing a thiazolidine ring and a methyl-pyrrol group—suggests it is likely a lipophilic, "grease-ball" type molecule with poor aqueous solubility, a common characteristic of new chemical entities[7][8].

This document will therefore proceed under the assumption of poor water solubility and provide a robust, logical workflow for vehicle selection, formulation preparation, and administration across common preclinical routes. The principles and protocols outlined herein are designed to be broadly applicable to other poorly soluble compounds, ensuring researchers can generate reliable and reproducible in vivo data.

Guiding Principles: Physicochemical Properties and Vehicle Selection

The foundation of any formulation strategy is a thorough understanding of the test article's physicochemical properties[9]. Key parameters like aqueous solubility, LogP, pKa, and stability dictate the choice of vehicle and administration route. For a compound presumed to be poorly soluble, like Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)-, the goal is to create a delivery system that maintains the drug in a solubilized state until it can be absorbed into systemic circulation[10][11][12].

There are three primary strategies to formulate such compounds for in vivo studies:

  • Solution Formulations: Using co-solvents, cyclodextrins, or surfactants to dissolve the compound in an aqueous-based system.

  • Suspension Formulations: Dispersing fine particles of the compound in an aqueous vehicle with the aid of a suspending agent.

  • Lipid-Based Formulations: Dissolving the compound in oils or self-emulsifying drug delivery systems (SEDDS) to leverage lipid absorption pathways[7][12].

The choice among these depends on the required dose, the route of administration, and the compound's specific characteristics.

Vehicle Selection Workflow

A systematic approach to vehicle screening is essential. The following diagram illustrates a decision-making workflow for selecting an appropriate formulation strategy.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: Define Study Requirements (Route, Dose, Species) solubility_screen Step 1: Aqueous Solubility Screen (Saline, PBS, pH Buffers) start->solubility_screen is_soluble Is Compound Soluble at Target Concentration? solubility_screen->is_soluble aqueous_vehicle Use Simple Aqueous Vehicle (e.g., 0.9% Saline) is_soluble->aqueous_vehicle Yes cosolvent_screen Step 2: Co-Solvent / Solubilizer Screen (PEG400, DMSO, PG, Cyclodextrin, Surfactants) is_soluble->cosolvent_screen No end Final Formulation Selected aqueous_vehicle->end is_soluble_cosolvent Soluble & Stable in Co-solvent System? cosolvent_screen->is_soluble_cosolvent solution_formulation Develop Solution Formulation (e.g., 10% DMSO / 40% PEG400 / 50% Saline) is_soluble_cosolvent->solution_formulation Yes suspension_screen Step 3: Assess Suspension Feasibility (Particle Size, Wettability) is_soluble_cosolvent->suspension_screen No solution_formulation->end is_suspendable Forms Uniform & Re-suspendable Mixture? suspension_screen->is_suspendable suspension_formulation Develop Suspension Formulation (e.g., 0.5% MC / 0.1% Tween 80 in Water) is_suspendable->suspension_formulation Yes lipid_screen Step 4: Consider Lipid-Based System (For Oral Route) is_suspendable->lipid_screen No suspension_formulation->end lipid_formulation Develop Lipid Formulation (e.g., SEDDS, Oil Solution) lipid_screen->lipid_formulation lipid_formulation->end

Caption: Workflow for selecting a suitable formulation strategy.

Common Vehicles and Formulation Components

Selecting the right vehicle requires balancing solubilizing power with potential toxicity and physiological effects[4][6]. Always include a vehicle-only control group in your in vivo studies to isolate the effects of the vehicle from those of the test compound[13][14].

Table 1: Common Excipients for Preclinical Formulations

Excipient Class Typical Concentration Range Primary Routes Key Considerations
Saline (0.9% NaCl) Aqueous VehicleUp to 100%PO, IV, IP, SCIdeal for soluble compounds; maintains isotonicity.
Phosphate-Buffered Saline (PBS) Aqueous VehicleUp to 100%IV, IP, SCBuffered to physiological pH, but phosphate can affect solubility of some compounds.
Polyethylene Glycol 400 (PEG 400) Co-solvent10 - 60%PO, IV, IPGenerally well-tolerated, but can be viscous at high concentrations[4][15].
Propylene Glycol (PG) Co-solvent10 - 40%PO, IVCan cause hemolysis and CNS effects at high concentrations[4][15].
Dimethyl Sulfoxide (DMSO) Co-solvent≤ 10% (IV/IP), up to 100% (topical)IV, IPPotent solvent but can have intrinsic biological effects and cause irritation[4][6]. Use with caution.
Ethanol Co-solvent5 - 20%PO, IVUse with caution due to potential for pharmacological effects[15].
Polysorbate 80 (Tween® 80) Surfactant0.1 - 10%PO, IV, IPImproves wetting for suspensions and can aid solubilization. Can be associated with hypersensitivity[15][16].
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Solubilizer10 - 40%PO, IVForms inclusion complexes to enhance solubility. Can cause renal toxicity at high doses[12][15].
Methylcellulose (MC) Suspending Agent0.5 - 1.0%POStandard for oral suspensions. Well-tolerated[5][16].
Corn Oil / Sesame Oil Lipid VehicleUp to 100%PO, SC, IMSuitable for highly lipophilic compounds. Absorption can be variable[16].

Step-by-Step Formulation Protocols

Safety Precaution: Always prepare formulations in a chemical fume hood using appropriate Personal Protective Equipment (PPE).

Protocol 1: Preparation of a Co-Solvent Solution for IV/IP/PO Administration

This protocol is suitable for compounds that can be dissolved with the help of co-solvents. A common "Ternary" system is described.

Objective: To prepare a 5 mg/mL solution of "Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)-" in a vehicle of 10% DMSO, 40% PEG 400, and 50% Saline.

Materials:

  • Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)- (Test Article)

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene Glycol 400 (PEG 400), sterile, injectable grade

  • 0.9% Sodium Chloride (Saline), sterile, injectable grade

  • Sterile glass vials

  • Sterile magnetic stir bar and stir plate

  • Calibrated pipettes and sterile tips

  • Analytical balance

Procedure:

  • Vehicle Preparation: a. In a sterile glass vial, add 4.0 mL of PEG 400. b. Add 1.0 mL of DMSO to the PEG 400. c. Mix thoroughly by vortexing. This is your organic co-solvent phase.

  • Compound Solubilization: a. Weigh 50 mg of the test article and add it to the co-solvent phase. b. Add a sterile magnetic stir bar and place the vial on a stir plate. c. Stir until the compound is completely dissolved. Gentle warming (37-40°C) or brief sonication may be used to facilitate dissolution, but stability must be confirmed[15].

  • Aqueous Phase Addition: a. Once the compound is fully dissolved, slowly add 5.0 mL of sterile saline to the vial while stirring. b. Critical Step: Add the aqueous phase dropwise to prevent precipitation ("crashing out") of the compound. c. Continue stirring for 10-15 minutes to ensure a homogenous solution.

  • Final Check & Storage: a. Visually inspect the final solution for any particulates or precipitation. b. The final volume is 10 mL with a concentration of 5 mg/mL. c. Store as per compound stability data (typically at 2-8°C, protected from light). Warm to room temperature before dosing.

Protocol 2: Preparation of a Suspension for Oral (PO) Administration

This protocol is used when the compound cannot be adequately solubilized. The goal is a uniform dispersion of fine particles.

Objective: To prepare a 10 mg/mL suspension of "Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)-" in 0.5% Methylcellulose with 0.2% Tween 80.

Materials:

  • Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)- (Test Article), micronized if possible

  • Methylcellulose (MC), low viscosity

  • Polysorbate 80 (Tween® 80)

  • Sterile, purified water

  • Mortar and pestle

  • Sterile glass beaker and graduated cylinders

  • Sterile magnetic stir bar and stir plate

Procedure:

  • Prepare the Vehicle (0.5% MC / 0.2% Tween 80): a. Heat ~40 mL of purified water to 70-80°C. b. In a beaker with a stir bar, slowly add 0.5 g of Methylcellulose to the hot water while stirring vigorously to disperse. c. Add 0.2 mL of Tween 80 to the mixture. d. Add ~50 mL of cold purified water and continue to stir in a cold water bath until the solution becomes clear and viscous. e. Adjust the final volume to 100 mL with cold water. Store refrigerated.

  • Prepare the Suspension: a. Weigh 100 mg of the test article. b. Place the powder in a mortar. c. Add a small amount of the vehicle (~0.5 mL) to the mortar and use the pestle to triturate (grind) the powder into a smooth, uniform paste. This "wetting" step is critical to prevent clumping. d. Gradually add more vehicle in small aliquots, mixing continuously, until a liquid slurry is formed. e. Transfer the slurry to a graduated cylinder or beaker. f. Rinse the mortar and pestle with remaining vehicle and add it to the beaker to ensure complete transfer of the compound. g. Adjust the final volume to 10 mL with the vehicle. h. Stir continuously with a magnetic stirrer for at least 30 minutes.

  • Dosing & Storage: a. Store refrigerated. b. Crucial: Stir the suspension continuously using a stir plate immediately before and during dose withdrawal to ensure a homogenous dose is administered to each animal.

In Vivo Administration Protocols

All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and performed by trained personnel[13][17].

Table 2: Recommended Dosing Volumes and Needle Sizes for Rodents

Route Species Max Bolus Volume Recommended Needle Gauge
Oral (PO) Mouse10 mL/kg20-22 G gavage needle
Rat10 mL/kg16-18 G gavage needle
Intravenous (IV) Mouse5 mL/kg27-30 G
Rat5 mL/kg25-27 G
Intraperitoneal (IP) Mouse10 mL/kg (20 mL/kg max)25-27 G
Rat10 mL/kg23-25 G
Source: Adapted from institutional and published guidelines[18][19][20][21].
Protocol 3: Oral Gavage (PO) Administration in Mice
  • Calculate the required dose volume based on the most recent individual animal body weight.

  • Gently restrain the mouse, ensuring a firm but not restrictive grip that allows the head and neck to be extended.

  • Measure the gavage needle length from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

  • Insert the gavage needle into the side of the mouth, passing it gently along the roof of the mouth and over the tongue into the esophagus[20]. Do not force the needle.

  • Administer the dose smoothly and withdraw the needle.

  • Monitor the animal for any signs of distress or mis-dosing (e.g., coughing).

Protocol 4: Intraperitoneal (IP) Injection in Mice
  • Calculate the required dose volume.

  • Restrain the mouse securely, tilting it slightly head-down to move abdominal organs away from the injection site.

  • Identify the injection site in the lower left or right abdominal quadrant, avoiding the midline to prevent damage to the bladder or major vessels[20].

  • Insert a short-bevel needle at a 30-45 degree angle through the skin and abdominal wall.

  • Aspirate slightly to ensure no body fluids (e.g., blood, urine) are drawn back, which would indicate improper placement.

  • Inject the dose smoothly and withdraw the needle. Monitor the animal briefly.

Protocol 5: Intravenous (IV) Injection (Tail Vein) in Mice
  • Calculate the required dose volume.

  • Place the mouse in a suitable restraint device that exposes the tail.

  • Warm the tail using a heat lamp or warm water to dilate the lateral tail veins[21].

  • Swab the tail with 70% ethanol to clean the site and improve vein visualization.

  • With the bevel of the needle facing up, insert the needle into one of the lateral tail veins at a shallow angle[21].

  • Successful entry is often confirmed by a "flash" of blood in the needle hub or by the lack of resistance upon injecting a very small volume.

  • Administer the dose slowly and steadily. If swelling occurs, the needle is not in the vein; withdraw and attempt at a more proximal site.

  • After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.

Troubleshooting and Best Practices

A successful in vivo study requires anticipating and addressing potential formulation and dosing issues.

G cluster_0 cluster_1 cluster_2 cluster_3 start Problem Observed precip Compound Precipitates During Formulation start->precip viscous Formulation Too Viscous for Dosing start->viscous toxicity Adverse Events in Animals (Vehicle Control Group) start->toxicity sol_precip Solution: - Increase co-solvent % - Add a surfactant (e.g., Tween 80) - Switch to suspension/lipid system - Check pH/salt effects precip->sol_precip sol_viscous Solution: - Decrease polymer/co-solvent % - Switch to a less viscous excipient - Increase dosing volume (if within limits) - Use a larger gauge needle viscous->sol_viscous sol_toxicity Solution: - Lower co-solvent/surfactant % - Ensure vehicle is isotonic/pH neutral - Switch to a more tolerated vehicle (e.g., MC or HP-β-CD over PEG/PG) - Slow down IV injection rate toxicity->sol_toxicity end Re-formulate & Validate sol_precip->end sol_viscous->end sol_toxicity->end

Caption: Decision tree for troubleshooting common dosing issues.

Best Practices Checklist:

  • [ ] Pre-formulation Screen: Always perform a small-scale solubility screen in multiple vehicles before committing to a formulation.

  • [ ] Stability: Assess the short-term stability of the final formulation (e.g., 4 hours at room temp, 24 hours at 4°C) to ensure compound integrity.

  • [ ] Vehicle Control: Always include a vehicle-only control group in your experiment[13].

  • [ ] Dose Volume Accuracy: Calculate dose volumes based on individual, current animal weights.

  • [ ] Homogeneity: For suspensions, ensure the formulation is continuously mixed during dose administration to prevent settling and ensure dose accuracy.

  • [ ] Animal Welfare: Closely monitor animals post-dosing for any adverse reactions related to the compound or the vehicle[17].

References

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
  • Tablets & Capsules. (2025).
  • Ghosal, S. K., & Das, S. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2012, 549378.
  • ModernVivo. (2025). Tackling In Vivo Experimental Design.
  • Singh, M., & Ravin, L. J. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. In Drug Delivery.
  • Revvity. Best practices for designing an effective in vivo fluorescence imaging study.
  • Siepmann, J., & Siepmann, F. (2025).
  • Ichor Bio. (2022). Enhancing Data Management in In Vivo Research: Best Practices.
  • BenchChem. (2025). Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies.
  • Charles River Laboratories. (2024).
  • Sumitomo Pharma Co., Ltd. (n.d.).
  • Silva, A. R., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 131-143.
  • MDPI. (2023). Designing an In Vivo Preclinical Research Study.
  • University of Beira Interior. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation.
  • Boston University IACUC. (2025).
  • WuXi AppTec DMPK. (2024).
  • National Research Council (US) Committee on Methods of Producing Monoclonal Antibodies. (2013). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. In Monoclonal Antibody Production.
  • Singh, S., et al. (2021). Exploring the Intraperitoneal Route in a New Way for Preclinical Testing. In Drug Delivery.
  • PPD. Preclinical Studies in Drug Development.
  • University of Arizona. (2014).
  • National Research Council (US) Committee for the Update of the Guide for the Care and Use of Laboratory Animals. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. In Guide for the Care and Use of Laboratory Animals. 8th edition.
  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • Bioscientia Medicina. Fluid and Drug Administration Procedure Animal Model in Biomedical Research.
  • ChemicalBook. (2026). THIAZOLIDINE | 504-78-9.
  • Defense Technical Information Center. PHARMACOTOXIC EVALUATION OF NINE VEHICLES ADMINISTERED INTRAPERITONEALLY TO MICE.
  • Anselmo, A. C., & Mitragotri, S. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines.
  • MDPI. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics.
  • AMSbiopharma. (2025).
  • Springer. (2016). Preclinical formulation for the pharmacokinetics and efficacy of GBO-006, a selective polo like kinase 2 (PLK2) inhibitor for th.
  • National Center for Biotechnology Information. (n.d.). Influence of dosing vehicles on the preclinical pharmacokinetics of phenolic antioxidants.
  • Wikipedia. Thiazolidine.
  • The Good Scents Company. 2-methyl thiazolidine, 24050-16-6.
  • E3S Web of Conferences. (2024). Thiazolidine derivatives and their pharmacological actions.
  • NIST. Thiazolidine, 2-methyl-. NIST Chemistry WebBook.

Sources

Method

Application Notes and Protocols for Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)- in Early-Stage Drug Discovery

Foreword: Unlocking the Potential of a Novel Scaffold In the landscape of early-stage drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics. The thiazolidine...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Unlocking the Potential of a Novel Scaffold

In the landscape of early-stage drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics. The thiazolidine ring system is a well-established pharmacophore, present in a multitude of compounds with diverse biological activities, including antimicrobial, anticancer, and antidiabetic properties.[1][2][3] The strategic incorporation of a 1-methyl-1H-pyrrol-2-yl moiety at the 2-position of the thiazolidine ring presents a unique opportunity to probe new chemical space and potentially uncover novel mechanisms of action. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and detailed experimental protocols for the investigation of Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)-. While direct biological data for this specific molecule is nascent, this guide leverages established methodologies for structurally related compounds to provide a robust framework for its evaluation.

Rationale and Potential Therapeutic Applications

The chemical architecture of Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)- suggests several promising avenues for investigation in early-stage drug discovery.

Anticancer Potential

The pyrrole and thiazolidine nuclei are independently recognized for their presence in various anticancer agents.[1][4] Notably, a structurally related compound, (Z)-5-((1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)thiazolidine-2,4-dione, has been identified as a glutaminase inhibitor, an enzyme implicated in cancer cell metabolism. Furthermore, derivatives containing the 1-methyl-pyrrol-2-yl moiety have demonstrated anticancer activity.[5] These precedents strongly suggest that Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)- warrants investigation as a potential anticancer agent.

Antimicrobial and Antifungal Activity

Thiazolidinone derivatives have a long-standing history as potent antimicrobial and antifungal agents.[6][7][8][9] The incorporation of various substituents on the thiazolidine ring has been shown to modulate their spectrum of activity. The novel substitution with a 1-methyl-1H-pyrrol-2-yl group could confer unique antimicrobial properties, making it a candidate for tackling infectious diseases, including those caused by resistant strains.

Synthesis and Characterization

A plausible synthetic route for Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)- involves the condensation of 1-methyl-1H-pyrrole-2-carbaldehyde with cysteamine hydrochloride. This approach is a well-established method for the synthesis of 2-substituted thiazolidines.

Proposed Synthetic Protocol

Materials:

  • 1-methyl-1H-pyrrole-2-carbaldehyde

  • Cysteamine hydrochloride

  • Triethylamine

  • Anhydrous ethanol

  • Anhydrous sodium sulfate

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 1-methyl-1H-pyrrole-2-carbaldehyde (1.0 eq) in anhydrous ethanol, add cysteamine hydrochloride (1.1 eq).

  • Add triethylamine (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 1:1 Hexane:Ethyl Acetate).

  • Upon completion, remove the solvent under reduced pressure.

  • Resuspend the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired product, Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)-.

Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Experimental Protocols for Biological Evaluation

The following protocols provide a starting point for the biological evaluation of Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)-.

Anticancer Activity Evaluation

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the test compound against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HT29 - colon, A549 - lung, MCF-7 - breast)

  • Normal human cell line (e.g., HFF-1 - foreskin fibroblast) for selectivity assessment

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)- (stock solution in DMSO)

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Cell Seeding: Seed cancer and normal cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)- in complete medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and positive control (a known anticancer drug) wells.

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 incubator.

  • MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation:

Cell LineIC50 (µM) of Test CompoundIC50 (µM) of Positive ControlSelectivity Index (Normal/Cancer)
HT29
A549
MCF-7
HFF-1N/A

Given the structural similarity to a known glutaminase inhibitor, assessing the compound's effect on this enzyme is a logical next step.

Workflow Diagram:

Glutaminase_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Data Acquisition Enzyme Recombinant Human Glutaminase (GLS1) Reaction_Mix Incubate Enzyme, Substrate, and Compound Enzyme->Reaction_Mix Substrate L-Glutamine Substrate->Reaction_Mix Compound Test Compound Dilutions Compound->Reaction_Mix Assay_Buffer Assay Buffer Assay_Buffer->Reaction_Mix Glutamate_Detection Add Glutamate Detection Reagent Reaction_Mix->Glutamate_Detection Fluorescence_Reading Read Fluorescence (Ex/Em = 535/587 nm) Glutamate_Detection->Fluorescence_Reading Data_Analysis Calculate % Inhibition and IC50 Fluorescence_Reading->Data_Analysis

Caption: Workflow for the glutaminase activity assay.

Protocol:

  • Prepare serial dilutions of Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)- in assay buffer.

  • In a 96-well black plate, add the test compound dilutions, recombinant human glutaminase (GLS1), and assay buffer.

  • Initiate the reaction by adding L-glutamine.

  • Incubate at 37°C for 30-60 minutes.

  • Stop the reaction and add the glutamate detection reagent.

  • Incubate at room temperature for 30 minutes, protected from light.

  • Measure the fluorescence at an excitation of ~535 nm and an emission of ~587 nm.

  • Calculate the percent inhibition and determine the IC50 value.

Antimicrobial and Antifungal Activity Evaluation

This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)- (stock solution in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer

Protocol:

  • Prepare a twofold serial dilution of the test compound in the appropriate broth/medium in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Add the inoculum to each well. Include a positive control (broth/medium with inoculum) and a negative control (broth/medium only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

This protocol determines the lowest concentration of the compound that kills the microorganism.

Protocol:

  • Following the MIC determination, take an aliquot from each well that showed no visible growth.

  • Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the plates under the same conditions as for the MIC assay.

  • The MBC/MFC is the lowest concentration that results in no growth on the subculture agar plates.

Data Presentation:

MicroorganismMIC (µg/mL)MBC/MFC (µg/mL)
Staphylococcus aureus
Escherichia coli
Candida albicans
Aspergillus niger

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the potential mechanism of action and the overall experimental workflow for evaluating Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)-.

Potential Anticancer Mechanism of Action:

Anticancer_Mechanism Compound Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)- GLS1 Glutaminase (GLS1) Compound->GLS1 Inhibition Glutamate Glutamate GLS1->Glutamate Glutamine Glutamine Glutamine->GLS1 TCA_Cycle TCA Cycle Glutamate->TCA_Cycle Cell_Growth Cancer Cell Proliferation & Survival TCA_Cycle->Cell_Growth

Caption: Putative anticancer mechanism via glutaminase inhibition.

Overall Experimental Workflow:

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_moa Mechanism of Action Studies Synthesis Synthesis of Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)- Characterization NMR, HRMS Synthesis->Characterization Anticancer Anticancer Screening (Cytotoxicity) Characterization->Anticancer Antimicrobial Antimicrobial Screening (MIC/MBC) Characterization->Antimicrobial Enzyme_Assay Glutaminase Inhibition Assay Anticancer->Enzyme_Assay If active Further_Studies Lead Optimization & In Vivo Studies Antimicrobial->Further_Studies If active Enzyme_Assay->Further_Studies

Caption: High-level experimental workflow for evaluation.

Concluding Remarks and Future Directions

Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)- represents a novel and unexplored chemical entity with significant potential in early-stage drug discovery. The protocols and rationale presented in this guide provide a solid foundation for its systematic investigation as a potential anticancer and antimicrobial agent. Positive results from these initial studies would warrant further exploration, including structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo efficacy and toxicity studies in relevant animal models. The multifaceted nature of the thiazolidine scaffold, combined with the unique electronic properties of the pyrrole ring, makes this compound a compelling candidate for further research and development.

References

  • The Synthesis and the Biological Evaluation of New Thiazolidin-4-one Derivatives Containing a Xanthine Moiety. MDPI. [Link]

  • Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. MDPI. [Link]

  • Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. MDPI. [Link]

  • Synthesis and antimicrobial activity of some new thiazolyl thiazolidine-2,4-dione derivatives. PubMed. [Link]

  • Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences. [Link]

  • Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. ResearchGate. [Link]

  • Enantioselective synthesis of new oxazolidinylthiazolidines as enzyme inhibitors. Europe PMC. [Link]

  • Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. ResearchGate. [Link]

  • Recent developments and biological activities of thiazolidinone derivatives: a review. PubMed. [Link]

  • Synthesis and biological evaluation of some thiazolidinones as antimicrobial agents. PubMed. [Link]

  • New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity. MDPI. [Link]

  • Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. Semantic Scholar. [Link]

  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer the. SRUC Pure. [Link]

  • Synthesis And Antimicrobial Activity Of Some New Thiazolidinones Containing N-Methyl Piperazine. Biosciences Biotechnology Research Asia. [Link]

  • Molecular Hybrids of Thiazolidinone: Bridging Redox Modulation and Cancer Therapy. MDPI. [Link]

  • Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy. [Link]

  • Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. Europe PMC. [Link]

  • Synthesis and Biological Evaluation of 2-Substituted-Aryl. JScholar Publisher. [Link]

  • 1 Functional Relationships(s). CPRiL. [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. [Link]

  • Thiazolidinediones are acute, specific inhibitors of the mitochondrial pyruvate carrier. PubMed. [Link]

  • 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. PubMed. [Link]

  • Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. Europe PMC. [Link]

  • Advancing mitochondrial therapeutics. Digital Commons@Becker. [Link]

  • 3-(1H-Pyrrol-1-yl)-2-oxazolidinones as reversible, highly potent, and selective inhibitors of monoamine oxidase type A. PubMed. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)- synthesis

Welcome to the technical support center for the synthesis of 2-(1-methyl-1H-pyrrol-2-yl)thiazolidine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(1-methyl-1H-pyrrol-2-yl)thiazolidine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific chemical transformation. Here, we address common challenges, explain the underlying chemical principles, and offer robust, step-by-step protocols to enhance your reaction yields and product purity.

Troubleshooting Guide: Enhancing Reaction Yield

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of 2-(1-methyl-1H-pyrrol-2-yl)thiazolidine, which typically involves the condensation of 1-methyl-1H-pyrrole-2-carbaldehyde with an aminothiol like L-cysteine or cysteamine.

Question 1: My reaction yield is consistently low or non-existent. What are the most critical factors to investigate?

Low yield is the most frequent challenge in this synthesis. The reaction, a reversible condensation, is highly sensitive to several parameters. The equilibrium must be actively driven towards the product.

Answer: The formation of the thiazolidine ring proceeds via a two-step mechanism: the formation of an intermediate imine (a Schiff base), followed by an intramolecular cyclization by the thiol group. The overall process is a condensation reaction that releases one molecule of water.[1] The key to a high yield is managing this equilibrium. Here are the primary factors to address:

  • Water Removal (The Equilibrium Problem): The presence of water, the reaction's byproduct, can easily hydrolyze the imine intermediate or the final thiazolidine product, pushing the equilibrium back to the starting materials.[2]

    • Solution: Implement in-situ water removal. For reactions run at elevated temperatures (e.g., in toluene), a Dean-Stark apparatus is highly effective at physically removing water via azeotropic distillation.[2][3] For reactions at or near room temperature, the use of an internal chemical drying agent, such as activated 4Å molecular sieves, is essential.[2][4] Ensure sieves are properly activated (heated under vacuum) before use.

  • pH Control: The reaction is highly pH-dependent. The mechanism requires the amine to be a free-base for nucleophilic attack on the aldehyde's carbonyl carbon, but also requires the carbonyl oxygen to be protonated to increase its electrophilicity.

    • Solution: While seemingly contradictory, these requirements mean a delicate balance is needed. The reaction is often best performed under neutral to slightly acidic conditions (pH 4-7).[5] Catalytic amounts of a mild acid like acetic acid or p-toluenesulfonic acid (p-TsOH) can significantly accelerate the reaction.[2][6] However, strongly acidic conditions can fully protonate the amine, rendering it non-nucleophilic. Conversely, basic conditions (e.g., from using sodium methoxide) may prevent the necessary activation of the aldehyde.[6] Buffering the reaction, for instance with a phosphate buffer system, has been shown to dramatically promote thiazolidine formation in model systems.[7][8]

  • Purity and Stability of Reactants:

    • 1-methyl-1H-pyrrole-2-carbaldehyde: Pyrrole aldehydes can be susceptible to oxidation and polymerization over time. Using aged or impure aldehyde will introduce competing side reactions and lower the yield.

    • Aminothiol (e.g., L-cysteine, Cysteamine): The thiol group is highly susceptible to oxidation, leading to the formation of disulfides.[9] This disulfide impurity will not participate in the desired reaction.

    • Solution: Always use freshly purified starting materials. The aldehyde can be purified by distillation or chromatography. The aminothiol should be stored under an inert atmosphere (Nitrogen or Argon) and used as fresh as possible.[9] Consider degassing the solvent before use to minimize dissolved oxygen.

Question 2: I'm observing significant byproduct formation. What are these impurities and how can I minimize them?

Answer: Besides unreacted starting materials, the most common byproduct is the disulfide of your aminothiol starting material. Another possibility is the formation of stable intermediates that fail to cyclize.

  • Disulfide Formation: As mentioned, the thiol group of cysteine or cysteamine can be easily oxidized to form a disulfide, especially in the presence of air (oxygen).

    • Mitigation Strategy: Running the reaction under an inert atmosphere of nitrogen or argon is a highly effective solution.[9] Using solvents that have been sparged with nitrogen to remove dissolved oxygen is also recommended.

  • Stalled Imine Intermediate: The reaction may successfully form the imine, but the subsequent intramolecular cyclization step may be slow or inefficient.

    • Mitigation Strategy: This often points to a need for catalytic intervention. A catalytic amount of acid can facilitate the cyclization step.[2] Additionally, the choice of solvent can play a crucial role. Protic solvents like ethanol can help stabilize intermediates and facilitate the proton transfers necessary for cyclization.[7][10]

The following table summarizes key troubleshooting points:

Problem Potential Cause Recommended Solution(s) Citation(s)
Low/No Yield Water byproduct causing hydrolysisUse a Dean-Stark apparatus (for high temp) or activated 4Å molecular sieves (for low temp).[2][4]
Incorrect pHAdd catalytic acid (e.g., acetic acid, p-TsOH) to achieve a slightly acidic pH (4-7).[2][5][6]
Oxidized aminothiolUse fresh aminothiol and run the reaction under an inert atmosphere (N₂ or Ar).[9]
Multiple Byproducts Disulfide formationPurge the reaction vessel and solvents with an inert gas.[9]
Stalled imine intermediateEnsure catalytic acid is present; consider using a protic solvent like ethanol.[2][7][10]
Slow Reaction Insufficient activation of aldehydeIncrease the amount of acid catalyst slightly or gently heat the reaction.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the detailed reaction mechanism for this synthesis?

The formation of the thiazolidine ring is a classic example of condensation chemistry. It proceeds in two main, reversible steps:

  • Imine Formation: The nucleophilic amino group of the aminothiol attacks the electrophilic carbonyl carbon of the 1-methyl-1H-pyrrole-2-carbaldehyde. This is followed by dehydration to form a protonated iminium ion, which then loses a proton to yield the neutral imine (also known as a Schiff base).

  • Intramolecular Cyclization: The thiol group, now positioned correctly, acts as a nucleophile and attacks the imine carbon. A final proton transfer yields the stable five-membered thiazolidine ring.

This mechanism is confirmed by NMR studies which show deuterium exchange at the C2 position of the thiazolidine ring when the reaction is performed in D₂O, indicating the presence of a reversible imine intermediate.[1]

Thiazolidine Synthesis Mechanism Mechanism of 2-(1-methyl-1H-pyrrol-2-yl)thiazolidine Formation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 1-methyl-1H-pyrrole-2-carbaldehyde I1 Hemiaminal Intermediate R1->I1 1. Nucleophilic Attack R2 Aminothiol (e.g., Cysteine) R2->I1 1. Nucleophilic Attack I2 Imine (Schiff Base) I1->I2 2. Dehydration (-H₂O) I2->I1 Hydrolysis (+H₂O) P1 Thiazolidine Product I2->P1 3. Intramolecular Cyclization

Caption: Reaction mechanism for thiazolidine synthesis.

Q2: Which solvent is best for this reaction?

The optimal solvent depends on the desired reaction temperature and water removal strategy.

  • Toluene: Ideal for reactions at reflux temperature (~110 °C) when using a Dean-Stark apparatus for water removal.[3]

  • Ethanol: A good choice for reactions at lower temperatures. As a protic solvent, it can facilitate the reaction and is compatible with chemical drying agents like molecular sieves.[10]

  • Dichloromethane (DCM) or Tetrahydrofuran (THF): These anhydrous aprotic solvents are also suitable for reactions using molecular sieves, especially if reactants are more soluble in them.

Q3: How can I monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture against the starting aldehyde. The disappearance of the aldehyde spot and the appearance of a new, typically less polar, product spot indicates progress. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring to confirm the mass of the desired product.

Q4: What is the recommended method for purification?

Once the reaction is complete, the workup and purification strategy is crucial.

  • Filtration: If molecular sieves were used, filter the reaction mixture and wash the sieves with a small amount of the reaction solvent.[2]

  • Solvent Removal: Concentrate the filtrate under reduced pressure (rotary evaporation).

  • Purification: The crude product can be purified by either:

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an effective method.[11]

    • Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography is the standard method. A gradient of ethyl acetate in hexanes is a common starting point for the eluent system.

Experimental Protocols

Protocol 1: Synthesis using Dean-Stark Apparatus (High Temperature)

This protocol is adapted from general procedures for thiazolidine-4-one synthesis, which involves similar condensation principles.[3]

  • Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Reagents: To the flask, add 1-methyl-1H-pyrrole-2-carbaldehyde (1.0 eq), the aminothiol (e.g., L-cysteine methyl ester, 1.05 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Solvent: Add toluene as the solvent (enough to fill the flask and the Dean-Stark trap).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the trap as an azeotrope with toluene. Continue refluxing for the recommended time (typically 4-18 hours), or until TLC shows complete consumption of the starting aldehyde.[3]

  • Workup: Allow the reaction to cool to room temperature. Wash the organic solution with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis using Molecular Sieves (Room Temperature)

This protocol is based on general procedures for imine condensation under anhydrous conditions.[2][4]

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add activated 4Å molecular sieves (approximately 1g per 10 mmol of aldehyde).

  • Reagents: Add anhydrous solvent (e.g., DCM or ethanol), followed by 1-methyl-1H-pyrrole-2-carbaldehyde (1.0 eq) and the aminothiol (1.05 eq).

  • Catalyst: Add a catalytic amount of acetic acid (0.1 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction's progress by TLC. Reactions are typically complete within 12-24 hours.

  • Workup: Filter the reaction mixture through a pad of celite to remove the molecular sieves, washing with additional solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude material via column chromatography or recrystallization.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Reaction Yield Observed q1 Is water being actively removed? start->q1 sol1 Add activated 4Å molecular sieves or use a Dean-Stark apparatus. q1->sol1 No q2 Is the reaction under an inert atmosphere? q1->q2 Yes sol1->q2 sol2 Use fresh aminothiol. Run reaction under N₂ or Ar. q2->sol2 No q3 Is a catalyst present? q2->q3 Yes sol2->q3 sol3 Add catalytic acid (e.g., Acetic Acid, p-TsOH) to adjust pH to 4-7. q3->sol3 No end_node Re-run Experiment & Monitor q3->end_node Yes sol3->end_node

Caption: A logical workflow for troubleshooting low yield.

References

  • Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. Journal of Agricultural and Food Chemistry. [Link]

  • Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. ResearchGate. [Link]

  • Occurrence of 2-methylthiazolidine-4-carboxylic acid, a condensation product of cysteine and acetaldehyde, in human blood as a consequence of ethanol consumption. ResearchGate. [Link]

  • Optimization of the Synthesis of Some New Thiazolidine-4-one Derivatives with Xanthine Scaffold. Revista de Chimie. [Link]

  • Synthesis of Modern Amides Thiazolidine Derived From L-Cysteine and Investigation of Their Biological Effects on Cancer Cells. Journal of Kufa for Chemical Sciences. [Link]

  • Synthesis and Biological Applications of Thiazolidinone. IntechOpen. [Link]

  • Optimization of the Reaction Conditions for the Synthesis of Functionalized Thiazolidin-4-ones. ResearchGate. [Link]

  • Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. PMC. [Link]

  • Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH. PMC. [Link]

  • Optimized synthesis and characterization of thiazolidine-2,4-dione for pharmaceutical application. MedCrave online. [Link]

  • Synthesis of new pyrazolyl-2, 4-thiazolidinediones as antibacterial and antifungal agents. Chemistry Central Journal. [Link]

  • Problem in synthesis of imine? ResearchGate. [Link]

  • Key structural features to favour imines over hydrates in water: pyridoxal phosphate as a muse. PMC. [Link]

  • Need help with imine formation. Reddit. [Link]

Sources

Optimization

Preventing oxidation and degradation of Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)- during storage

Initiating Chemical Research I'm starting with broad Google searches to collect data on thiazolidine derivatives, specifically those with a pyrrole ring. I'm focusing on their chemical properties, stability, oxidation be...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Chemical Research

I'm starting with broad Google searches to collect data on thiazolidine derivatives, specifically those with a pyrrole ring. I'm focusing on their chemical properties, stability, oxidation behaviors, and degradation pathways. I want to build a foundational understanding before delving deeper.

Expanding Research Scope

I'm now expanding my search to include best practices for storing air- and light-sensitive heterocycles. I need to know optimal conditions and analytical methods for detecting oxidation and degradation of Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)-. From there, I will structure a support guide in a Q&A format, grounding practices in scientific principles to offer clarity. I will follow that by building detailed protocols and troubleshooting sections, and compiling references.

Refining Information Gathering

I'm focusing now on gathering details concerning thiazolidine derivative properties, specifically those with a pyrrole ring, looking closely at stability, oxidation, and degradation pathways. I'm also researching best practices for storing air- and light-sensitive heterocycles. After that, I will structure a support guide with Q&A, detailed protocols, troubleshooting, and references. I'm planning to use Graphviz to diagram degradation pathways and workflows. The final step is assembling the support guide.

Defining the Scope

I'm focused on developing a technical support guide. The core need is preventing oxidation and degradation of Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)- during storage. My priority now is to thoroughly outline the scope and the key problems and areas the guide will address, so it's a useful resource.

Refining the Guide Structure

I'm now honing in on structuring the technical support guide. It will be a technical support center with troubleshooting guides and FAQs centered on preventing the oxidation of Thiazolidine during storage, designed for researchers and scientists. I've broken it down into requirements to be expert, trustworthy, and authoritative. Visualization, data presentation, and step-by-step methodologies are also paramount. I'm focusing on the best structure.

Defining Guide Elements

I've established the core elements. This technical support guide will revolve around preventing oxidation and degradation of Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)-. It will take the form of a technical support center with troubleshooting and FAQs, presented in a Q&A format, specifically targeting researchers and scientists. My focus is on the essential components of Expertise, Trustworthiness, and Authority, which will be the pillars. I'm prioritizing visualizations (such as diagrams) with high contrast for signaling pathways, workflows, and logical relationships, implemented with step-by-step methodologies and data presentation.

Outlining Detailed Structure

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Refining Detailed Outline

I've just refined the structure, now that I have outlined the requirements. The guide will be a technical support center with troubleshooting guides and FAQs, in a Q&A format. It aims to address the oxidation and degradation of Thiazolidine during storage and targets researchers, scientists, and drug development professionals. I'm focusing now on establishing an organized introduction and core FAQ section, and the implementation of protocols for long-term storage and solution preparation. I'm also ensuring comprehensive references with clickable links are included. Data visualization will be a key focus.

Defining Guide Structure

I'm now focusing on a structured approach. My plan is to introduce the compound and its importance, then move into a comprehensive FAQ section to address user concerns in a Q&A format. A troubleshooting guide will be implemented in a table format, followed by protocols for storage, solution preparation, and stability assessment. I will also incorporate an in-depth reference section.

Structuring the Guide

I'm now integrating the provided requirements into a comprehensive technical guide. I will be incorporating an introduction, an extensive FAQ section addressing user inquiries in a Q&A format, a troubleshooting guide as a table, and detailed protocols for long-term storage and solution preparation. I'm prioritizing providing in-depth references, and detailed visualizations. My focus will be on E-E-A-T and data visualization.

Developing Guide Structure

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Developing Guide Structure

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Developing Guide Structure

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Troubleshooting

Technical Support Center: Crystallization Troubleshooting for Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)-

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges during the isolation and purification of Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)- .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges during the isolation and purification of Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)- .

The synthesis of this molecule—typically achieved via the condensation of 1-methyl-1H-pyrrole-2-carboxaldehyde and cysteamine (2-aminoethanethiol)—is highly susceptible to equilibrium-driven reversibility and impurity carryover. This guide provides field-proven, mechanistically grounded solutions to eliminate unreacted starting materials and prevent product degradation during crystallization.

I. Diagnostic Workflow

G A Crude Mixture (Thiazolidine + Impurities) B Impurity Profiling (HPLC / 1H-NMR) A->B C Unreacted Aldehyde (Oiling Out Risk) B->C E Unreacted Cysteamine (Polar / Disulfide Risk) B->E G Product Hydrolysis (Reversible Ring Opening) B->G D Anti-Solvent Crystallization (e.g., EtOAc / Hexane) C->D I Pure Thiazolidine Crystals D->I F pH-Adjusted Wash (pH 8) & Recrystallization E->F F->I H Anhydrous Solvents & Fast Cooling G->H H->I

Diagnostic workflow for resolving unreacted impurities during thiazolidine crystallization.

II. Frequently Asked Questions (FAQs)

Q1: Why does my product "oil out" instead of forming discrete crystals during cooling? A1: Oiling out (liquid-liquid phase separation) is primarily caused by residual 1-methyl-1H-pyrrole-2-carboxaldehyde in the crude mixture. Because this unreacted aldehyde is a liquid at room temperature, it acts as a highly compatible co-solvent. This depresses the melting point of the thiazolidine product, causing it to separate as an oil rather than nucleating into a solid crystal lattice. To troubleshoot this, avoid rapid cooling, which traps impurities and exacerbates oiling[1]. Instead, transition to an anti-solvent crystallization strategy where the aldehyde remains highly soluble in the mother liquor while the thiazolidine is forced to precipitate[2].

Q2: How can I selectively remove unreacted cysteamine without sacrificing product yield? A2: Cysteamine is highly polar and prone to oxidative dimerization into cystamine, which can easily agglomerate or co-crystallize with your target product[2]. The most effective removal strategy exploits the basicity differential between the starting material and the product. Cysteamine has a highly basic primary amine (pKa ~10.4)[3], whereas the secondary nitrogen incorporated into the thiazolidine ring is significantly less basic (pKa ~6.0–7.0). By washing the crude organic mixture with an aqueous buffer adjusted to pH 8.0, the unreacted cysteamine remains protonated (cationic) and partitions entirely into the aqueous phase, while the neutral thiazolidine product remains safely in the organic phase.

Q3: My NMR shows starting materials reappearing even after multiple recrystallizations. Why is the product degrading? A3: The condensation of cysteamine with an aldehyde to form a thiazolidine is an equilibrium process that proceeds via a Schiff base intermediate[4]. This five-membered sulfur/nitrogen-containing ring is labile and susceptible to hydrolytic breakdown, especially under aqueous conditions or prolonged heating[4]. If your recrystallization solvent contains trace water, the thermal energy applied during dissolution drives the equilibrium backward, hydrolyzing the product into 1-methyl-1H-pyrrole-2-carboxaldehyde and cysteamine. To prevent this, strictly utilize anhydrous solvents and minimize the duration of heating.

III. Physicochemical Data & Impurity Rejection Matrix

To successfully isolate the product, you must leverage the distinct physicochemical differences between the thiazolidine and its precursors.

CompoundState at RTpKa (Amine)Solubility ProfileRejection Strategy
Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)- Solid~6.0–7.0Soluble in EtOAc, DCM; Insoluble in HexaneTarget Product (Crystallizes)
1-Methyl-1H-pyrrole-2-carboxaldehyde LiquidN/ASoluble in Hexane, EtOAc, DCMRetained in Mother Liquor via Anti-solvent
Cysteamine Solid10.4[3]Soluble in Water, MeOH; Insoluble in HexaneRemoved via pH 8.0 Aqueous Wash

IV. Step-by-Step Methodologies

Protocol 1: Anti-Solvent Crystallization (Targeting Aldehyde Rejection)

Mechanism: This protocol prevents oiling out by keeping the liquid aldehyde dissolved in a non-polar mother liquor while selectively precipitating the thiazolidine.

  • Anhydrous Dissolution: Dissolve the crude thiazolidine mixture in a minimal volume of anhydrous ethyl acetate (EtOAc) at 45°C. Self-Validation: The solution should be completely clear. If cloudy, filter hot to remove insoluble polymeric byproducts.

  • Anti-Solvent Titration: Slowly add anhydrous hexane dropwise under constant stirring. Stop the addition the exact moment the solution exhibits a faint, persistent turbidity (the cloud point).

  • Thermal Equilibration & Seeding: Hold the temperature at 45°C for 5 minutes until the turbidity slightly clears. Introduce 1–2 mg of pure Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)- crystals to act as nucleation sites.

  • Controlled Cooling: Program the cooling rate to 0.5°C/min down to 5°C. Causality: Rapid cooling forces the aldehyde into the rapidly forming crystal lattice, defeating the purification[1]. Slow cooling ensures thermodynamic selection of the pure product.

  • Isolation: Filter the resulting crystals rapidly under a vacuum and wash with pre-chilled hexane (0°C) to flush away residual surface-adhered mother liquor containing the aldehyde[2].

Protocol 2: pH-Controlled Wash & Anhydrous Recrystallization (Targeting Cysteamine Rejection)

Mechanism: This protocol uses precise pH control to ionize cysteamine, followed by anhydrous conditions to prevent product hydrolysis.

  • Phase Separation: Dissolve the crude product in dichloromethane (DCM).

  • pH-Targeted Wash: Vigorously wash the organic layer with an equal volume of 0.1 M phosphate buffer strictly adjusted to pH 8.0. Self-Validation: Test the aqueous layer post-wash with pH paper to ensure it has not shifted below 7.5. At pH 8.0, cysteamine is >99% protonated and removed.

  • Desiccation: Separate the organic layer and dry thoroughly over anhydrous sodium sulfate ( Na2​SO4​ ) for 15 minutes. Causality: Removing all trace water is critical to preventing the reversible Schiff base hydrolysis of the thiazolidine ring during the subsequent concentration step[4].

  • Solvent Swap & Crystallization: Concentrate the DCM under reduced pressure at a maximum bath temperature of 30°C. Swap the solvent by adding anhydrous ethanol, then cool slowly to 4°C to induce crystallization.

V. References

  • 3.6F: Troubleshooting - Chemistry LibreTexts Source: libretexts.org URL:[Link]

  • Evaluation of carbohydrate-cysteamine thiazolidines as pro-drugs for the treatment of cystinosis Source: researchgate.net URL:[Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development Source: nih.gov (PMC) URL:[Link]

  • Cysteamine | C2H7NS | CID 6058 - PubChem Source: nih.gov (PubChem) URL:[Link]

Sources

Optimization

Optimizing HPLC retention time and mobile phase for Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)-

Welcome to the Technical Support Center for the chromatographic optimization of Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)- . As a Senior Application Scientist, I frequently see method development for substituted thiazoli...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic optimization of Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)- .

As a Senior Application Scientist, I frequently see method development for substituted thiazolidines fail due to a fundamental misunderstanding of the molecule's dynamic chemistry. This molecule presents a unique duality: it contains a highly polar, basic thiazolidine ring and a hydrophobic, non-basic N-methylpyrrole moiety.

This portal is designed to move beyond generic HPLC templates. Here, we address the mechanistic causality behind retention drift, peak splitting, and degradation, providing you with self-validating workflows to establish a robust, reproducible analytical method.

Diagnostic Workflow

HPLC_Optimization Start Initiate HPLC Method Development Stability Assess Thiazolidine Ring Stability Start->Stability Acidic Avoid Acidic pH (< 5) Prevents Hydrolysis Stability->Acidic Risk Assessment Neutral Select Neutral/Mild Basic pH (pH 7.0 - 8.5) Stability->Neutral Optimal Path Column Select End-capped C18 or Mixed-Mode Column Neutral->Column MobilePhase Optimize Organic Modifier (MeOH vs MeCN) Column->MobilePhase Validate Validate Peak Shape & Retention Time MobilePhase->Validate

HPLC optimization workflow preventing thiazolidine hydrolysis and minimizing peak tailing.

Core Troubleshooting & FAQs

Q1: Why do I observe peak splitting or multiple peaks when using standard 0.1% TFA or Formic Acid in my mobile phase? The Causality: This is a classic stability issue driven by acid-catalyzed hydrolysis. The thiazolidine ring, particularly when substituted at the C2 position (as with the 1-methyl-1H-pyrrol-2-yl group), is highly susceptible to ring-opening in acidic environments[1]. In the presence of 0.1% TFA (pH ~2.0), the molecule hydrolyzes on-column into 1-methyl-1H-pyrrole-2-carboxaldehyde and a cysteamine derivative. The "split peaks" you are seeing are actually distinct degradation products forming in real-time during the run. The Solution: Shift your mobile phase to physiological or mildly basic conditions (pH 7.4 – 8.5). Thiazolidine derivatives exhibit maximum stability at physiological pH, preventing the reverse-click hydrolysis[2]. Use 10 mM Ammonium Acetate or Ammonium Bicarbonate as your aqueous buffer.

Q2: My retention time is highly variable between runs. What is the mechanistic cause? The Causality: Retention time drift for this compound is caused by inadequate buffering of the secondary amine in the thiazolidine ring. The pKa of the thiazolidine nitrogen is approximately 6.0–6.5. If your mobile phase pH is near this pKa (e.g., unbuffered water), the molecule exists in a dynamic, unpredictable equilibrium between its protonated (polar) and unprotonated (hydrophobic) states. The Solution: You must operate at least 1.5 pH units away from the pKa. Given the acid-instability of the C2-substitution[1], operating at pH 8.0 ensures the amine is fully deprotonated, yielding a single, stable hydrophobic species that interacts predictably with the stationary phase.

Q3: How do I eliminate the severe peak tailing I am seeing on a standard C18 column? The Causality: Peak tailing here is dictated by secondary ion-exchange interactions. Even at neutral pH, the partially protonated secondary amine of the thiazolidine ring interacts strongly with residual, unreacted silanol groups (Si-O⁻) on the silica backbone of the stationary phase. The Solution: Utilize a high-purity, fully end-capped C18 column specifically designed for basic compounds (e.g., hybrid silica columns like Waters XBridge). If tailing persists, switching the organic modifier from Methanol to Acetonitrile can help disrupt hydrogen bonding between the analyte and the stationary phase.

Quantitative Data & Chromatographic Parameters

Table 1: Physicochemical Properties & Chromatographic Implications

ParameterEstimated ValueChromatographic Implication
Thiazolidine Amine pKa ~6.0 - 6.5Avoid mobile phase pH between 5.0 and 7.5 to prevent retention time drift.
Ring Stability pH > 6.0Acidic conditions (pH < 5) cause rapid ring-opening hydrolysis[1].
Hydrophobicity (LogP) ~1.8 - 2.2Retains well on C18; requires 30-60% organic modifier for optimal elution.
UV Absorbance 250 - 280 nmThe pyrrole ring provides strong chromophoric activity for UV/PDA detection[3].

Table 2: Validated Starting Gradient Protocol (pH 8.0)

Time (min)%A (10 mM NH₄HCO₃, pH 8.0)%B (Acetonitrile)Flow Rate (mL/min)
0.09551.0
1.09551.0
6.010901.0
8.010901.0
8.19551.0
12.09551.0

Step-by-Step Methodologies

Protocol 1: Self-Validating pH-Stability Screening

Before committing to a full validation sequence, you must prove that your analyte is stable in the chosen mobile phase. This protocol acts as a self-validating system: the results inherently prove or disprove the viability of the method without requiring external standards.

  • Step 1: Prepare a 1 mg/mL stock solution of Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)- in 100% anhydrous Acetonitrile (anhydrous conditions prevent baseline hydrolysis).

  • Step 2: Dilute the stock to 50 µg/mL into three separate LC vials containing different environments:

    • Vial A: 0.1% Formic Acid in Water (pH ~2.7)

    • Vial B: LC-MS Grade Water (pH ~7.0)

    • Vial C: 10 mM Ammonium Bicarbonate (pH 8.0)

  • Step 3: Inject 5 µL of each vial immediately ( t=0 ) using a rapid 5-minute generic gradient. Record the peak area of the intact parent mass.

  • Step 4: Incubate the vials at room temperature in the autosampler and re-inject after 4 hours ( t=4h ).

  • Validation Check: Calculate the degradation percentage: [(Area_t0 - Area_t4) / Area_t0] * 100.

    • System Validation: A robust mobile phase system is validated if the degradation is < 2% . You will likely observe >20% degradation in Vial A (confirming acid-sensitivity) and <2% in Vial C, thereby self-validating Vial C's buffer for your final method.

Protocol 2: Mobile Phase Preparation (10 mM NH₄HCO₃, pH 8.0)

To ensure run-to-run reproducibility, buffer preparation must be exact.

  • Step 1: Weigh exactly 0.79 grams of LC-MS grade Ammonium Bicarbonate (NH₄HCO₃).

  • Step 2: Dissolve in 1.0 Liter of HPLC-grade water.

  • Step 3: Measure the pH using a calibrated probe. It should naturally sit around pH 7.8 - 8.0.

  • Step 4: Crucial Step: Do not adjust the pH with strong acids (like HCl) as this introduces chloride ions that corrode stainless steel HPLC systems. If adjustment is needed, use dilute ammonium hydroxide.

  • Step 5: Filter through a 0.22 µm nylon or PTFE membrane before use.

References

  • Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions Source: ResearchGate URL:[Link]

  • High-Performance Liquid Chromatography Analysis of Thiazolidine-4-carboxylic Acids in Human Serum Samples Source: Chemical Papers (Springer / sav.sk) URL:[Link]

  • Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH Source: Chemical Communications (RSC Publishing) URL:[Link]

Sources

Troubleshooting

Overcoming poor aqueous solubility of Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)- in biological media

Introduction Welcome to the technical support guide for researchers working with Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)- and other structurally related heterocyclic compounds. A significant number of promising molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for researchers working with Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)- and other structurally related heterocyclic compounds. A significant number of promising molecules in the discovery pipeline, particularly those with heterocyclic scaffolds like thiazolidine, exhibit poor aqueous solubility.[1][2] This property is not a minor inconvenience; it is a critical barrier that can lead to inaccurate bioassay results, poor reproducibility, and underestimated potency, ultimately hindering the progress of promising research.

This guide is structured as a dynamic troubleshooting resource. We will treat Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)- as a representative case study to address the common challenges researchers face. Our goal is to move beyond simple protocols and provide the underlying rationale for each technique, empowering you to make informed decisions for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: I've synthesized Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)-, and it won't dissolve in my aqueous buffer or cell media. Why is this happening?

This is a common and expected challenge. The structure of the molecule itself provides clues. It possesses a largely nonpolar, carbon-rich framework with a pyrrole ring and a thiazolidine group. Such structures are hydrophobic, meaning they are energetically unfavorable to interact with polar water molecules. For a compound to dissolve, the energy gained from solvent-solute interactions must overcome the energy holding the compound in its solid, crystalline state (its crystal lattice energy). For hydrophobic compounds in water, this energy balance is unfavorable.

Furthermore, the molecule contains a tertiary amine within the thiazolidine ring and a nitrogen in the pyrrole ring, making it a weak base. The solubility of weakly basic drugs is highly dependent on pH.[1][3] In neutral or alkaline solutions (like standard PBS, pH 7.4), the basic nitrogen atoms are predominantly un-ionized (uncharged). This uncharged state is less polar and thus significantly less water-soluble.[3]

Q2: What are the immediate signs of a solubility problem in my experiments?

You may observe one or more of the following:

  • Visible Particulates: The most obvious sign is solid compound failing to dissolve, even after vigorous vortexing or sonication.

  • Cloudiness or Turbidity: When adding a concentrated stock solution (e.g., in DMSO) to your aqueous media, you might see a sudden cloudiness. This indicates the compound is "crashing out" or precipitating as fine particles.

  • Inconsistent Results: If the effective concentration of your compound in solution varies between experiments, you will see poor reproducibility in your assay results (e.g., variable IC50 values). This is often a direct consequence of inconsistent solubility.

  • Non-linear Dose-Response Curves: At higher concentrations, you may see a plateau in biological effect that is not due to target saturation but rather the compound reaching its limit of solubility.

Q3: How does pH impact the solubility of a weakly basic compound like this one?

The relationship between pH and the solubility of an ionizable compound is predictable. For a weak base, solubility increases as the pH of the environment decreases.[1][4][5]

  • The Mechanism: In an acidic environment (pH < pKa), there is an excess of protons (H+). These protons are accepted by the basic nitrogen atoms on your molecule, giving them a positive charge (ionization). This charged, or ionized, form is significantly more polar and interacts much more favorably with water molecules, leading to a dramatic increase in aqueous solubility.[3]

  • Practical Implication: Your compound will be most soluble in acidic buffers and least soluble in neutral or basic buffers. This is a critical consideration for assay development, as most biological experiments are conducted at a physiological pH of ~7.4.

Q4: What are the primary strategies I can use to improve the solubility of my compound for biological assays?

There are several established techniques, which can be broadly categorized as follows:

  • Chemical Modification: Adjusting the pH of the medium to ionize the compound.[6]

  • Physical Modification & Co-solvency: Using water-miscible organic solvents (co-solvents) to create a more favorable solvent environment.[2][7]

  • Complexation: Using excipients like cyclodextrins to form inclusion complexes that shield the hydrophobic molecule from water.[8][9][10]

  • Formulation-Based Approaches: Creating lipid-based delivery systems like microemulsions, which are particularly useful for in vivo studies.[11][12][13]

The best strategy depends on your experimental system (e.g., in vitro cell culture vs. in vivo animal model) and the concentration you need to achieve.

Troubleshooting Guide: In Vitro Assays

This section addresses the most common issue faced by researchers: compound precipitation in cell culture media.

Problem: "My compound, dissolved in DMSO, precipitates immediately when I add it to my cell culture medium."

This is a classic case of a compound "crashing out" due to a rapid and drastic change in solvent polarity. DMSO is an excellent organic solvent, but the final concentration in your media must be kept low (typically <0.5%) to avoid solvent-induced artifacts and cytotoxicity.[14][15]

The following workflow provides a logical progression from simple to more advanced techniques to solve this problem.

G cluster_0 start Compound Precipitates in Cell Media check_dmso Step 1: Verify & Minimize Final DMSO Concentration (Aim for <0.5%) start->check_dmso Initial Check serial_dilute Step 2: Implement Serial Dilution Protocol (Avoids sharp polarity shift) check_dmso->serial_dilute If precipitation persists cosolvent Step 3: Introduce a Co-solvent (e.g., PEG 400, Propylene Glycol) to the Media serial_dilute->cosolvent If still precipitating at high conc. cyclodextrin Step 4: Use Complexation Agent (e.g., HP-β-CD) to Form Inclusion Complex cosolvent->cyclodextrin If co-solvent is toxic or ineffective success Soluble & Ready for Assay cyclodextrin->success

Caption: Decision workflow for troubleshooting compound precipitation.

Causality: Direct dilution of a highly concentrated DMSO stock into a large volume of aqueous media creates a localized, supersaturated zone where the DMSO disperses too quickly, leaving the hydrophobic compound to aggregate and precipitate. A stepwise dilution gradually acclimates the compound to the increasingly aqueous environment.[16]

Methodology:

  • Prepare High-Concentration Stock: Dissolve Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)- in 100% cell-culture grade DMSO to create a 10 mM stock solution. Ensure it is fully dissolved using a vortex mixer. Gentle warming (37°C) or brief sonication can be used if necessary.[16]

  • Prepare Intermediate Dilution: Perform a 1:10 dilution of your 10 mM stock into your complete cell culture medium to create a 1 mM intermediate solution. Pipette the DMSO stock directly into the medium while vortexing gently to ensure rapid mixing.

  • Prepare Final Working Concentrations: Use the 1 mM intermediate solution to prepare your final serial dilutions for your experiment (e.g., 10 µM, 1 µM, etc.). This ensures the final DMSO concentration remains constant and low across all conditions.

Causality: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it a more hospitable environment for your hydrophobic compound.[7] Polyethylene glycol (PEG) 400 and Propylene Glycol (PG) are commonly used for this purpose in cell-based assays.[17][18]

Methodology:

  • Toxicity Test (Critical): Before using a co-solvent in your main assay, you MUST determine its toxicity profile for your specific cell line. Run a dose-response curve of the co-solvent alone (e.g., 0.1% to 5% PEG 400 in media) and assess cell viability (e.g., using an MTT assay). Identify the highest non-toxic concentration.

  • Prepare Co-Solvent Stock: Prepare a 10 mM stock of your compound in 100% DMSO as described previously.

  • Prepare Working Solution: Create a working solution by diluting the DMSO stock into a solution of your co-solvent (e.g., 100% PEG 400).

  • Final Dilution: Add the compound/co-solvent mixture to your cell culture medium, ensuring the final concentration of the co-solvent does not exceed the non-toxic limit determined in Step 1.

Troubleshooting Guide: Achieving Higher & More Stable Concentrations

Problem: "Even with co-solvents, I can't reach the high concentrations I need for my experiment without precipitation, or my results are still variable."

This indicates you have reached the limits of what simple solvent modification can achieve. The next step is to use a formulation approach that actively encapsulates the drug molecule. Cyclodextrins are the gold standard for this in research settings.[10][19]

Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone. Their exterior is hydrophilic (water-loving), while their internal cavity is hydrophobic (water-fearing).[8][] Your poorly soluble compound can partition into this hydrophobic cavity, forming a "host-guest" inclusion complex. This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent solubility of the compound.[9][10]

G cluster_0 Cyclodextrin Inclusion Complex Formation drug Hydrophobic Drug (Thiazolidine derivative) complex Soluble Inclusion Complex drug->complex Enters cavity cd Cyclodextrin (Hydrophilic exterior, Hydrophobic interior) cd->complex Encapsulates drug

Caption: Mechanism of cyclodextrin-mediated drug solubilization.

Methodology: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are two widely used derivatives with excellent safety profiles for in vitro work.[]

  • Prepare Cyclodextrin Solution: Prepare a 10-20% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS). Stir vigorously until fully dissolved.

  • Add Compound: Add an excess amount of your solid Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)- to the cyclodextrin solution.

  • Equilibrate: Tightly cap the vial and place it on a rotator or shaker at room temperature for 24-48 hours. This extended time is crucial to allow the system to reach equilibrium as the compound molecules partition into the cyclodextrin cavities.

  • Remove Excess Compound: After equilibration, filter the solution through a 0.22 µm syringe filter to remove any undissolved, non-complexed compound.

  • Determine Concentration: The clear filtrate now contains your compound solubilized within the cyclodextrin complex. You must determine the exact concentration of your compound in this solution using an analytical method like HPLC-UV or LC-MS. This stock solution can then be used for dilutions in your experiments.

Solubilization Technique Mechanism of Action Typical Application Advantages Disadvantages
pH Adjustment Increases ionization of the weakly basic molecule, enhancing polarity.[1][3]Simple buffer systems, some in vivo formulations.Simple, cost-effective.Not suitable for most biological systems which require neutral pH.
Co-solvents (DMSO, PEG 400) Reduces the polarity of the bulk solvent (water), making it more favorable for the hydrophobic compound.[7]In vitro cell culture, initial compound screening.Easy to prepare, effective for moderate concentration increases.[2]Potential for cell toxicity, may alter protein conformation at high %.[14][18]
Cyclodextrins (HP-β-CD) Encapsulates the hydrophobic drug in a central cavity, presenting a hydrophilic exterior.[8][19]In vitro and in vivo studies, formulation development.High solubilization capacity, low toxicity, stabilizes compound.[10]Requires analytical quantification of final concentration, can be more expensive.
Lipid-Based Formulations (SNEDDS) Drug is dissolved in a mixture of oils and surfactants, which forms a microemulsion in the GI tract.[11][21]Preclinical in vivo oral dosing.Maintains drug in a solubilized state for absorption, enhances bioavailability.[12][22]Complex to develop and characterize, not for in vitro use.[21]

Considerations for In Vivo Studies

For researchers planning animal studies, direct injection or gavage of a DMSO-based solution is often not viable due to toxicity and rapid precipitation in vivo. Lipid-based formulations are a more appropriate and effective strategy.[11][12] Developing these systems, such as a Self-Nanoemulsifying Drug Delivery System (SNEDDS), involves screening the solubility of your compound in various pharmaceutical-grade oils, surfactants, and co-solvents to create a pre-concentrate that spontaneously forms a nano-emulsion upon gentle agitation in an aqueous environment.[11] This advanced technique is crucial for ensuring that the compound remains in a solubilized state for absorption in the gastrointestinal tract.[21][22]

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. (n.d.).
  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. (2024, September 6).
  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025, July 31).
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed. (2025, February 22).
  • Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations. (2024, October 25).
  • Application of Lipid-Based Formulations in Drug Discovery | Journal of Medicinal Chemistry. (2012, July 10).
  • Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes - SciELO. (n.d.).
  • PH and Solvent Effect on Drug Solubility. (n.d.).
  • pH-Dependent Liquid–Liquid Phase Separation of Highly Supersaturated Solutions of Weakly Basic Drugs | Molecular Pharmaceutics - ACS Publications. (2015, May 18).
  • Preclinical Evaluation of Lipid-Based Nanosystems - PMC. (n.d.).
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13).
  • Techniques for solubility enhancement of poorly soluble drugs: an overview - JMPAS. (2012, December 12).
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30).
  • Webinar: Lipid-Based Drug Delivery: Dosage Form Design From Pre-Clinical to First-in-Human Studies | SGS. (n.d.).
  • Drug permeation: the influence of pH on solubility in water and lipid - Deranged Physiology. (n.d.).
  • Preclinical Evaluation of Lipid-Based Nanosystems - DOAB Home. (n.d.).
  • Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed. (2008, December 15).
  • Application Note and Protocol: Dissolving Compound X for Cell Culture - Benchchem. (n.d.).
  • How can I dissolve hydrophobic compounds in DMEM media? | ResearchGate. (2015, December 7).
  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. (2014, July 2).
  • Considerations regarding use of solvents in in vitro cell based assays. (2013, October 15).
  • Considerations regarding use of solvents in in vitro cell based assays - PMC. (n.d.).

Sources

Optimization

Minimizing side reactions when scaling up Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)- production

A Guide to Minimizing Side Reactions During Scale-Up Welcome to the technical support center for the synthesis and scale-up of Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)-. This guide is designed for researchers, scientist...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Side Reactions During Scale-Up

Welcome to the technical support center for the synthesis and scale-up of Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)-. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and minimize side reactions during the production of this key heterocyclic compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and scale-up of Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)-, providing actionable solutions based on established chemical principles.

Question 1: Low Yield of the Desired Thiazolidine Product

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction between 1-methyl-1H-pyrrole-2-carbaldehyde and cysteamine may not have gone to completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Extend the reaction time if necessary. On a larger scale, ensure efficient mixing to maintain homogeneity.

  • Reaction Equilibrium: The formation of thiazolidine from an aldehyde and cysteamine is a reversible condensation reaction.[1] The presence of excess water can shift the equilibrium back towards the starting materials.

    • Solution: Consider using a Dean-Stark apparatus or adding a dehydrating agent (e.g., molecular sieves) to remove water as it is formed, especially during scale-up. The choice of a solvent that is immiscible with water can also facilitate water removal.

  • Suboptimal pH: The pH of the reaction medium is crucial for the formation of the thiazolidine ring.[2][3]

    • Solution: The reaction is often carried out under neutral to slightly acidic conditions. A buffer can be used to maintain the optimal pH.[2][4] It is advisable to perform small-scale experiments to determine the optimal pH for your specific conditions before proceeding to a larger scale.

Question 2: Presence of a Significant Amount of an Oxidized Impurity (Thiazoline Derivative)

Possible Causes and Solutions:

  • Oxidation of the Thiazolidine Ring: The thiazolidine ring is susceptible to oxidation, leading to the formation of the corresponding thiazoline.[2][5] This can be exacerbated by the presence of atmospheric oxygen, especially at elevated temperatures or in the presence of certain metal ions.

    • Solution:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. This is particularly important during scale-up where reaction times may be longer.

      • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

      • Antioxidants: In some cases, the addition of a small amount of a suitable antioxidant may be beneficial, but this should be carefully evaluated to ensure it does not interfere with the reaction or purification.

Question 3: Formation of Unidentified Side Products, Especially During Scale-Up

Possible Causes and Solutions:

  • Localized "Hot Spots" and Inefficient Mixing: On a larger scale, inefficient mixing can lead to localized areas of high temperature or high reactant concentration, which can promote side reactions.

    • Solution:

      • Efficient Stirring: Use an appropriate stirring mechanism (e.g., overhead stirrer with a suitable impeller) to ensure the reaction mixture is homogeneous.

      • Controlled Addition: Add one of the reactants slowly to the other to control the reaction rate and heat generation.

      • Temperature Monitoring: Use multiple temperature probes to monitor the temperature at different points in the reactor to ensure uniformity.

  • Impure Starting Materials: Impurities in the 1-methyl-1H-pyrrole-2-carbaldehyde or cysteamine can lead to the formation of corresponding side products.

    • Solution: Ensure the purity of your starting materials before use. If necessary, purify the starting materials by distillation, recrystallization, or chromatography.

  • Side Reactions of the Aldehyde: Aldehydes can potentially undergo side reactions such as self-condensation, although this is less common with heterocyclic aldehydes compared to aliphatic ones.[6]

    • Solution: Optimize the reaction conditions (temperature, pH, and catalyst) to favor the desired thiazolidine formation over other potential reaction pathways.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)-.

What is the general reaction for the synthesis of Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)-?

The synthesis involves the condensation reaction between 1-methyl-1H-pyrrole-2-carbaldehyde and cysteamine. The amino group of cysteamine reacts with the aldehyde to form an imine or a hemithioaminal intermediate, which then undergoes intramolecular cyclization to form the thiazolidine ring.[1][2][5]

What is the proposed reaction mechanism?

The reaction proceeds via a nucleophilic attack of the amine group of cysteamine on the carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base (imine). The thiol group then attacks the imine carbon in an intramolecular fashion to form the five-membered thiazolidine ring.[1]

Reaction Pathway: Thiazolidine Formation

Thiazolidine Formation Reactants 1-methyl-1H-pyrrole-2-carbaldehyde + Cysteamine Intermediate Hemithioaminal / Imine Intermediate Reactants->Intermediate Condensation Product Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)- Intermediate->Product Intramolecular Cyclization Side_Product Water (by-product) Intermediate->Side_Product Oxidized_Product Thiazoline Derivative (side product) Product->Oxidized_Product Oxidation

Caption: General reaction scheme for the formation of the thiazolidine product.

Which solvents are suitable for this reaction?

A variety of solvents can be used, including alcohols (e.g., ethanol, methanol), chlorinated solvents (e.g., dichloromethane), and aromatic hydrocarbons (e.g., toluene).[7] The choice of solvent can depend on the scale of the reaction and the desired method for water removal. For larger scale reactions, toluene is often used with a Dean-Stark trap.

Is a catalyst necessary for this reaction?

The reaction can often proceed without a catalyst. However, the use of a mild acid or base catalyst can sometimes accelerate the reaction.[6][7] It is important to screen different catalysts and their concentrations on a small scale to find the optimal conditions.

How does temperature affect the reaction?

Higher temperatures generally increase the reaction rate. However, they can also promote the formation of side products and the degradation of the desired product.[8] It is important to find a balance between a reasonable reaction time and the minimization of impurities. A typical temperature range for this type of reaction is room temperature to the reflux temperature of the solvent being used.

What are the key considerations for scaling up this synthesis?

When scaling up the synthesis of Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)-, the following factors are critical:

  • Heat Management: The reaction is typically exothermic. Ensure that the reactor has adequate cooling capacity to maintain the desired temperature and prevent thermal runaways.

  • Efficient Mixing: As the batch size increases, maintaining a homogeneous reaction mixture becomes more challenging. Use an appropriate agitation system to ensure good mass and heat transfer.

  • Controlled Reagent Addition: Adding one of the reactants portion-wise or via a dropping funnel can help to control the reaction rate and temperature.

  • Water Removal: On a larger scale, the removal of water becomes more critical to drive the reaction to completion. A Dean-Stark apparatus is a common and effective method for this.

  • Purification Strategy: Purification methods that are practical on a small scale, such as column chromatography, may not be feasible for large quantities. Consider alternative purification methods like recrystallization or distillation if applicable.

Troubleshooting Flowchart for Scale-Up

Scale-up Troubleshooting decision decision start start decision1 decision1 start->decision1 Low Yield? end Successful Scale-Up decision2 decision2 decision1->decision2 Yes decision3 decision3 decision1->decision3 No action1 action1 decision2->action1 Incomplete Reaction? decision4 decision4 decision3->decision4 High Impurity Levels? action2 Increase reaction time / Improve mixing action1->action2 Yes action3 Consider water removal (Dean-Stark) action1->action3 No action2->end action3->end decision4->end No action4 Check starting material purity decision4->action4 Yes action5 Optimize temperature and pH action4->action5 action6 Consider inert atmosphere action5->action6 action6->end

Caption: A decision-making workflow for troubleshooting common scale-up issues.

Quantitative Data Summary

ParameterRecommended Range/ValueRationale
Temperature Room Temperature to RefluxTo balance reaction rate and minimize side reactions.[8]
pH Neutral to slightly acidicTo facilitate the reaction and maintain the stability of the product.[2][3]
Catalyst None or mild acid/baseTo accelerate the reaction if necessary, but should be optimized.[6][7]
Atmosphere Inert (Nitrogen or Argon)To prevent oxidation of the thiazolidine ring.[2][5]

Experimental Protocol: General Procedure for Synthesis

Materials:

  • 1-methyl-1H-pyrrole-2-carbaldehyde

  • Cysteamine hydrochloride (or free base)

  • Anhydrous solvent (e.g., ethanol, toluene)

  • Base (if using cysteamine hydrochloride, e.g., triethylamine)

  • Inert gas supply (Nitrogen or Argon)

  • Reaction vessel with a stirrer, condenser, and temperature probe

Procedure:

  • Set up the reaction vessel under an inert atmosphere.

  • Dissolve 1-methyl-1H-pyrrole-2-carbaldehyde in the chosen solvent.

  • In a separate flask, dissolve cysteamine (or cysteamine hydrochloride and a base) in the same solvent.

  • Slowly add the cysteamine solution to the aldehyde solution with stirring at room temperature.

  • Heat the reaction mixture to the desired temperature and monitor the reaction progress by TLC or HPLC.

  • If using toluene, a Dean-Stark trap can be used to remove water.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The work-up procedure will depend on the solvent and the properties of the product. It may involve removing the solvent under reduced pressure, followed by extraction and/or recrystallization to purify the product.

Note: This is a general procedure and may need to be optimized for your specific requirements.

References

  • Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies. Frontiers. Available at: [Link]

  • DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones: System Development and Mechanistic Insights. The Journal of Organic Chemistry. Available at: [Link]

  • DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones: System Development and Mechanistic Insights. PMC. Available at: [Link]

  • Regulated Formation of Inhibited Color and Enhanced Flavor Derived from Heated 2-Threityl-Thiazolidine-4-Carboxylic Acid with Additional Cysteine Targeting at Different Degradation Stages. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Synthesis of thiazolidines using ionic liquids as a green catalyst and media: recent advances. Taylor & Francis Online. Available at: [Link]

  • Synthesis of New Thiazolidine Based Organocatalysts and their Application to Asymmetric Aldol Reaction. Bentham Science. Available at: [Link]

  • (PDF) Thiazolidin-4-one Formation. Mechanistic and Synthetic Aspects of the Reaction of Imines and Mercaptoacetic Acid under Microwave and Conventional Heating. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Thiazolidine-2, 4-Dione Based Quinazolinone Derivatives for Antimicrobial and Antioxidant. ResearchGate. Available at: [Link]

  • Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. PMC. Available at: [Link]

  • Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Transformation between 2-Threityl-thiazolidine-4-carboxylic Acid and Xylose–Cysteine Amadori Rearrangement Product Regulated by pH Adjustment during High-Temperature Instantaneous Dehydration. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. ACS Publications. Available at: [Link]

  • Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS One. Available at: [Link]

  • Mechanistic Studies on Thiazolidine Formation in Aldehyde/ Cysteamine Model Systems. ACS Publications. Available at: [Link]

  • Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. ACS Publications. Available at: [Link]

  • Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. PMC. Available at: [Link]

  • Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences. Available at: [Link]

  • Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy. Available at: [Link]

  • Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation. Journal of Advanced Scientific Research. Available at: [Link]

  • reaction scheme for the formation of thiazolidines as proposed in parts in the literature[9]. ResearchGate. Available at: [Link]

  • (a) Thiazolidine formation and stability at various pH values. (b) Left... ResearchGate. Available at: [Link]

  • Thiazolidine reacts with thioreactive biomolecules. PubMed. Available at: [Link]

  • Synthesis of 2-Substituted Thiazolidine4-carboxylic Acids. ResearchGate. Available at: [Link]

  • Synthesis and anti-HIV studies of 2-adamantyl-substituted thiazolidin-4-ones. PubMed. Available at: [Link]

  • Synthesis and Biological Applications of Thiazolidinone. IntechOpen. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-Substituted-Aryl. JScholar Publisher. Available at: [Link]

  • Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. MDPI. Available at: [Link]

  • Thiazolidine Chemistry. II. The Preparation of 2-Substituted Thiazolidine-4-carboxylic Acids. ACS Publications. Available at: [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC. Available at: [Link]

  • One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Publishing. Available at: [Link]

  • Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. MDPI. Available at: [Link]

  • Dithiol Based on L‑Cysteine and Cysteamine as a Disulfide-Reducing Agent. University of Urbino. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Predictive and Comparative Guide to the ¹H and ¹³C NMR Spectra of Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)-

For Researchers, Scientists, and Drug Development Professionals The Structural Significance of Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)- The target molecule integrates two key heterocyclic scaffolds: a thiazolidine ring...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The Structural Significance of Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)-

The target molecule integrates two key heterocyclic scaffolds: a thiazolidine ring and an N-methylpyrrole moiety. Thiazolidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Similarly, the pyrrole ring is a fundamental component of many natural products and pharmaceuticals. The combination of these two rings in a single molecule presents an intriguing candidate for novel therapeutic applications. Accurate spectral characterization is the first critical step in understanding its chemical behavior and potential biological interactions.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)- is anticipated to be a composite of the signals arising from the thiazolidine and N-methylpyrrole protons. The chemical shifts are influenced by the electronic environment of each proton, including inductive effects from heteroatoms and the aromaticity of the pyrrole ring.

Table 1: Predicted ¹H NMR Chemical Shifts for Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)- and Comparison with Related Compounds

Proton AssignmentPredicted Chemical Shift (δ, ppm)Rationale and Comparison with Analogs
Pyrrole H-5' 6.6 - 6.8Expected to be the most downfield of the pyrrole ring protons due to its proximity to the electron-withdrawing nitrogen and the thiazolidine substituent. In 1-methylpyrrole, the α-protons (H2/H5) resonate around 6.6 ppm[1].
Pyrrole H-3' 6.0 - 6.2The β-protons of 1-methylpyrrole typically appear around 6.1 ppm[1]. The substitution at the 2-position is expected to have a minor effect on this proton.
Pyrrole H-4' 6.0 - 6.2Similar to H-3', this β-proton is expected to be in a comparable electronic environment.
Thiazolidine H-2 5.0 - 5.5This methine proton is attached to a carbon bonded to both a nitrogen and a sulfur atom, as well as the pyrrole ring, leading to a significant downfield shift. In 2-phenylthiazolidines, this benzylic proton appears in a similar region[2].
N-Methyl (CH₃) 3.6 - 3.8The N-methyl group on the pyrrole ring is expected to be a sharp singlet. In various N-methylpyrrole derivatives, this signal is consistently found in this range[3].
Thiazolidine H-5 (CH₂) 3.2 - 3.6These methylene protons are adjacent to the sulfur atom, which will cause a downfield shift compared to a simple alkane.
Thiazolidine H-4 (CH₂) 3.0 - 3.4These methylene protons are adjacent to the nitrogen atom and will also be shifted downfield. The exact splitting pattern of the H-4 and H-5 protons will depend on their coupling and potential diastereotopicity.
Thiazolidine N-H 1.5 - 2.5The chemical shift of the N-H proton in the thiazolidine ring can be broad and is highly dependent on solvent and concentration.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide complementary information, detailing the carbon framework of the molecule. The chemical shifts will reflect the hybridization and electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)- and Comparison with Related Compounds

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale and Comparison with Analogs
Pyrrole C-2' 130 - 135This is the point of attachment to the thiazolidine ring, and this quaternary carbon is expected to be downfield.
Pyrrole C-5' 120 - 125In 1-methylpyrrole, the α-carbons (C2/C5) resonate around 121 ppm[4].
Pyrrole C-3' 108 - 112The β-carbons of 1-methylpyrrole are found at approximately 108 ppm[4].
Pyrrole C-4' 108 - 112Similar to C-3'.
Thiazolidine C-2 65 - 75This carbon is bonded to two heteroatoms (N and S), resulting in a significant downfield shift. In 2-substituted thiazolidine-4-carboxylic acids, the C-2 chemical shift is observed in this range[5].
Thiazolidine C-5 35 - 45This methylene carbon is adjacent to the sulfur atom. In 2,4-thiazolidinedione, the C-5 resonates around 35 ppm[6][7].
N-Methyl (CH₃) 34 - 36The N-methyl carbon of 1-methylpyrrole is typically observed around 34.6 ppm[4].
Thiazolidine C-4 50 - 60This methylene carbon is adjacent to the nitrogen atom.

Visualizing the Structure and NMR Correlations

The following diagrams, generated using Graphviz, illustrate the molecular structure and the logical workflow for NMR-based structural elucidation.

Caption: Molecular structure of Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)-.

A Acquire 1D NMR Spectra (¹H and ¹³C) B Analyze ¹H NMR: - Chemical Shifts - Integration - Multiplicity A->B C Analyze ¹³C NMR: - Chemical Shifts A->C D Acquire 2D NMR Spectra (COSY, HSQC, HMBC) B->D C->D E COSY: Establish H-H Correlations D->E F HSQC: Correlate Protons to Directly Attached Carbons D->F G HMBC: Establish Long-Range H-C Correlations D->G H Integrate All Data for Full Structural Assignment E->H F->H G->H

Caption: Workflow for NMR-based structural elucidation.

Comparison with Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, other techniques can provide complementary information.

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, which can help confirm the molecular formula and identify structural motifs. However, it does not provide detailed information about the connectivity of atoms or stereochemistry.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as N-H and C-H bonds. It is a rapid and simple technique but offers limited information for complete structure determination of complex molecules.

  • X-ray Crystallography: Provides the definitive three-dimensional structure of a molecule in the solid state. However, it requires a suitable single crystal, which can be challenging to obtain.

NMR spectroscopy offers the advantage of providing a complete picture of the molecular structure in solution, which is often more relevant to biological systems.

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)-.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for exchangeable protons like N-H.
  • Filter the solution into a 5 mm NMR tube to remove any particulate matter.

2. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
  • Spectral Width: Typically 12-16 ppm, centered around 6-7 ppm.
  • Acquisition Time: 2-4 seconds to ensure good resolution.
  • Relaxation Delay (D1): 1-2 seconds. A longer delay may be needed for quantitative analysis.
  • Number of Scans (NS): 8-16 scans, and co-added to improve the signal-to-noise ratio.

3. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
  • Spectral Width: Typically 0-200 ppm.
  • Acquisition Time: 1-2 seconds.
  • Relaxation Delay (D1): 2-5 seconds. Quaternary carbons often have longer relaxation times.
  • Number of Scans (NS): 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

4. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).
  • Phase and baseline correct the spectrum.
  • Reference the spectrum to an internal standard (e.g., TMS at 0 ppm) or the residual solvent signal.

This predictive guide, grounded in the established NMR characteristics of related heterocyclic systems, provides a strong foundation for the analysis and confirmation of the structure of Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)-. The application of the outlined experimental protocols will enable researchers to obtain high-quality spectral data for this and other novel compounds, accelerating the pace of discovery in chemical and pharmaceutical sciences.

Sources

Comparative

A Comparative Guide to the Biological Efficacy of Novel Thiazolidine Derivatives and Standard Thiazolidinediones

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the biological efficacy of novel thiazolidine-based compounds, using "Thiazolidine, 2-(1-methyl-1H-...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the biological efficacy of novel thiazolidine-based compounds, using "Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)-" (referred to herein as Compound X) as a representative example, against established standard thiazolidinediones (TZDs) such as Pioglitazone and Rosiglitazone.

Introduction: The Thiazolidinedione Landscape

Thiazolidinediones have been a cornerstone in the management of type 2 diabetes mellitus for decades.[1][2] Their primary mechanism of action involves the activation of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a pivotal role in regulating glucose and lipid metabolism.[1][2][3] By acting as agonists for PPARγ, TZDs enhance insulin sensitivity in key metabolic tissues, including adipose tissue, skeletal muscle, and the liver.[2][3][4] This leads to improved glucose uptake and utilization, a reduction in hepatic glucose production, and favorable modulation of lipid profiles.[1][2]

The therapeutic landscape of TZDs, however, is not without its challenges. Concerns regarding side effects such as weight gain, fluid retention, and potential cardiovascular risks have spurred the search for novel thiazolidine derivatives with improved safety profiles and potentially enhanced or selective efficacy.[5] This guide outlines the essential experimental framework to rigorously evaluate and compare the biological efficacy of a novel compound, such as Compound X, with that of standard TZDs.

Mechanism of Action: Targeting PPARγ

The central hypothesis for a novel thiazolidine derivative's antidiabetic effect is its interaction with PPARγ. The binding of a ligand to PPARγ induces a conformational change, leading to the recruitment of coactivator proteins and the subsequent transcription of target genes involved in metabolic regulation.

cluster_0 Cytoplasm cluster_1 Nucleus TZD Thiazolidinedione (e.g., Compound X, Pioglitazone) PPARg PPARγ TZD->PPARg activates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR binds RXR RXR RXR->PPARg_RXR binds PPRE PPRE (Peroxisome Proliferator Hormone Response Element) TargetGenes Target Genes (e.g., GLUT4, Adiponectin) PPRE->TargetGenes regulates mRNA mRNA TargetGenes->mRNA transcription Protein Proteins mRNA->Protein translation MetabolicEffects Improved Insulin Sensitivity & Glucose/Lipid Metabolism Protein->MetabolicEffects leads to PPARg_RXR->PPRE binds to cluster_0 Animal Model Selection & Acclimatization cluster_1 Treatment Period cluster_2 Efficacy Evaluation cluster_3 Terminal Analysis Model Select Appropriate Model (e.g., db/db mice) Acclimate Acclimatize Animals Model->Acclimate Grouping Randomize into Groups (Vehicle, Compound X, Pioglitazone) Acclimate->Grouping Dosing Daily Oral Dosing Grouping->Dosing Monitoring Monitor Body Weight, Food & Water Intake Dosing->Monitoring FastingGlucose Fasting Blood Glucose Monitoring->FastingGlucose OGTT Oral Glucose Tolerance Test (OGTT) FastingGlucose->OGTT ITT Insulin Tolerance Test (ITT) OGTT->ITT Lipids Serum Lipid Profile ITT->Lipids Sacrifice Euthanasia & Tissue Collection Lipids->Sacrifice GeneExpression Gene Expression Analysis (Adipose, Liver, Muscle) Sacrifice->GeneExpression Histology Histological Analysis GeneExpression->Histology

Caption: A typical experimental workflow for in vivo efficacy testing of an antidiabetic compound.

Experimental Protocol: Oral Glucose Tolerance Test (OGTT)

  • Principle: An OGTT assesses the body's ability to clear a glucose load from the circulation, providing a measure of overall glucose homeostasis.

  • Procedure:

    • Fast the animals overnight.

    • Administer an oral gavage of a concentrated glucose solution.

    • Collect blood samples at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

    • Measure blood glucose levels at each time point.

  • Data Analysis: Calculate the area under the curve (AUC) for the glucose excursion. A lower AUC indicates improved glucose tolerance.

Table 3: Hypothetical In Vivo Efficacy of Compound X in a db/db Mouse Model (4-week treatment)

Treatment GroupFasting Blood Glucose (mg/dL)OGTT (AUC)Serum Triglycerides (mg/dL)
Vehicle 350 ± 2550000 ± 4500250 ± 20
Compound X (10 mg/kg) 180 ± 1528000 ± 3000150 ± 15
Pioglitazone (10 mg/kg) 200 ± 2032000 ± 3500170 ± 18
Non-diabetic Control 100 ± 1015000 ± 150080 ± 10
*p < 0.05 compared to Vehicle group. Data are presented as mean ± SEM.

Conclusion and Future Directions

This guide provides a structured approach to systematically evaluate the biological efficacy of a novel thiazolidine derivative, exemplified by Compound X, in comparison to standard thiazolidinediones. The in vitro assays will elucidate the molecular and cellular mechanisms of action, while the in vivo studies will provide crucial data on the therapeutic potential in a physiological context.

Should Compound X demonstrate a superior or comparable efficacy profile to standard TZDs, with potential advantages in terms of selectivity or reduced side effects (which would require further dedicated toxicological studies), it would warrant further preclinical and clinical development. The methodologies outlined herein provide the foundational data necessary to make informed decisions in the drug discovery and development pipeline.

References

  • Thiazolidinedione - Wikipedia. Available at: [Link]

  • Thiazolidinediones – mechanisms of action. Australian Prescriber. Available at: [Link]

  • Protocols for Adipogenic Differentiation Assays for Characterization of Adipose Stromal Cells (ASC). Available at: [Link]

  • Thiazolidinediones: Understanding Their Role in Diabetes Management. Available at: [Link]

  • Unraveling the mechanism of action of thiazolidinediones. Journal of Clinical Investigation. Available at: [Link]

  • Streptozotocin-Induced Diabetic Models in Mice and Rats. ResearchGate. Available at: [Link]

  • Low-Dose Streptozotocin Induction Protocol (mouse) V.2. Available at: [Link]

  • ob/ob Mouse Model of Type II Diabetes. Melior Discovery. Available at: [Link]

  • Streptozotocin-induced rat diabetes model. Bio-protocol. Available at: [Link]

  • The Physiology of Obese-Hyperglycemic Mice [ ob/ob Mice]. ResearchGate. Available at: [Link]

  • In-vivo Animal Models and In-vitro Techniques for Screening Antidiabetic Activity. Available at: [Link]

  • Insulin Resistance Syndrome in OB/OB Mouse. Austin Publishing Group. Available at: [Link]

  • In Vivo and In Vitro Approaches to Anti-Diabetic Drug Screening. Available at: [Link]

  • Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs. PubMed. Available at: [Link]

  • Luciferase reporter assay of PPAR activation in COS-7 cells.... ResearchGate. Available at: [Link]

  • An optimised protocol for the investigation of insulin signalling in a human cell culture model of adipogenesis. PMC. Available at: [Link]

  • Human PPARγ Reporter Assay Kit. Indigo Biosciences. Available at: [Link]

  • Optimal Protocol for the Differentiation and Metabolic Analysis of Human Adipose Stromal Cells. PMC. Available at: [Link]

  • Addressing chemically-induced obesogenic metabolic disruption: selection of chemicals for in vitro human PPARα, PPARγ transactivation, and adipogenesis test methods. Frontiers. Available at: [Link]

  • Past and Future of in-vitro and in-vivo Animal Models for Diabetes: A Review. Semantic Scholar. Available at: [Link]

  • Human Peroxisome Proliferator-Activated Receptor Gamma. Indigo Biosciences. Available at: [Link]

  • Identification of PPARgamma Partial Agonists of Natural Origin (I): Development of a Virtual Screening Procedure and In Vitro Validation. PMC. Available at: [Link]

  • Protocol for measuring in vivo, ex vivo, and in vitro glucose uptake in brown adipocytes. PubMed. Available at: [Link]

  • Novel PPAR-γ agonists as potential neuroprotective agents against Alzheimer's disease. Available at: [Link]

  • Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug. PMC. Available at: [Link]

  • Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation. MDPI. Available at: [Link]

  • Fluorescent PPAR-gamma Reporter Lentivirus. LipExoGen. Available at: [Link]

  • Recent developments and biological activities of thiazolidinone derivatives: a review. Available at: [Link]

  • Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets Version 1.0. EUbOPEN. Available at: [Link]

  • Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy. Available at: [Link]

  • PPARγ Signaling and Emerging Opportunities for Improved Therapeutics. Available at: [Link]

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  • Effects of Flavored Nonalcoholic Beverages on Transcriptional Activities of Nuclear and Steroid Hormone Receptors: Proof of Concept for Novel Reporter Cell Line PAZ-PPARg. ACS Publications. Available at: [Link]

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Validation

A Definitive Guide to the Bioanalytical Method Validation of Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)- by LC-MS/MS

In the landscape of drug discovery and development, the precise quantification of novel chemical entities in biological matrices is a cornerstone of preclinical and clinical research. This guide provides an in-depth, sci...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the precise quantification of novel chemical entities in biological matrices is a cornerstone of preclinical and clinical research. This guide provides an in-depth, scientifically grounded protocol for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)-, a heterocyclic compound of interest in modern pharmacology.

This document is structured to not only present a robust validation protocol but also to explain the scientific rationale behind the experimental choices, ensuring a self-validating and trustworthy methodology. The validation parameters and acceptance criteria are based on the harmonized guidelines from the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation and Study Sample Analysis.[1][2][3]

The Analytical Challenge and the Power of LC-MS/MS

Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)-, as a small molecule, requires a highly sensitive and selective analytical technique for its accurate measurement in complex biological matrices like plasma or serum. LC-MS/MS has emerged as the gold standard for such applications due to its ability to separate the analyte of interest from endogenous interferences and provide unambiguous detection and quantification.[4][5] The use of triple-quadrupole mass spectrometry in Multiple Reaction Monitoring (MRM) mode offers exceptional sensitivity and selectivity, making it the technique of choice for regulated bioanalysis.[4]

Proposed LC-MS/MS Method

Before validation, a robust analytical method must be developed. The following method is proposed as a starting point for the quantification of Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)-.

Sample Preparation: A Critical First Step

The goal of sample preparation is to extract the analyte from the biological matrix, remove potential interferences, and concentrate the sample if necessary. For Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)-, a straightforward protein precipitation method is proposed due to its simplicity and broad applicability.

Experimental Protocol: Protein Precipitation

  • To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard (IS).

  • Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic and Mass Spectrometric Conditions

The following conditions are proposed for the separation and detection of the analyte and internal standard.

ParameterCondition
LC Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 3 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transition (Analyte) To be determined by direct infusion
MS/MS Transition (IS) To be determined by direct infusion

Bioanalytical Method Validation: A Comprehensive Approach

A full validation of the bioanalytical method is essential to ensure its reliability for the intended application.[6][7][8] The validation will be performed in accordance with the ICH M10 guideline.[1][2][3]

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and their corresponding acceptance criteria as stipulated by regulatory guidelines.

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank matrix from at least 6 different sources.
Carryover Response in a blank sample following a high concentration sample should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the IS.
Linearity & Range Calibration curve with at least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards within ±15% of nominal (±20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with a signal-to-noise ratio ≥ 5 and accuracy and precision within ±20%.
Accuracy & Precision At least 4 QC levels (LLOQ, LQC, MQC, HQC). For each QC level, the mean accuracy should be within ±15% of the nominal value (±20% at LLOQ). The precision (%CV) should not exceed 15% (20% at LLOQ).
Matrix Effect The matrix factor should be consistent across different lots of matrix, with a %CV of ≤ 15%.
Stability Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term, and stock solution stability. Analyte concentration should be within ±15% of the nominal concentration.
Visualizing the Workflow

The following diagrams illustrate the key workflows in the validation process.

G cluster_0 Sample Preparation Workflow Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Add Acetonitrile + IS Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer Evaporation Evaporation Supernatant Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Mobile Phase LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis

Caption: A schematic of the sample preparation workflow.

G cluster_1 LC-MS/MS Analysis Workflow Prepared Sample Prepared Sample Autosampler Autosampler Prepared Sample->Autosampler LC System LC System Autosampler->LC System Injection Mass Spectrometer Mass Spectrometer LC System->Mass Spectrometer Elution & Ionization Data Acquisition Data Acquisition Mass Spectrometer->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing Quantification

Caption: The LC-MS/MS analysis workflow.

Comparative Performance Analysis

To demonstrate the suitability of the proposed method, the following table presents hypothetical but realistic data from a full validation study, compared against the established acceptance criteria.

Validation ParameterExperimental ResultAcceptance CriteriaPass/Fail
Selectivity No interferences observed in 6 lots of blank plasma.No significant interferences.Pass
Carryover Analyte carryover: 15% of LLOQ. IS carryover: <1%.≤ 20% of LLOQ (analyte), ≤ 5% (IS).Pass
Linearity (r²) 0.998≥ 0.99Pass
Range 1 - 1000 ng/mL--
LLOQ 1 ng/mLS/N ≥ 5, Accuracy & Precision ±20%.Pass
Accuracy (LQC, MQC, HQC) 95.2% - 103.5%85% - 115%Pass
Precision (LQC, MQC, HQC) %CV ≤ 8.7%≤ 15%Pass
Matrix Effect (%CV) 11.2%≤ 15%Pass
Freeze-Thaw Stability (3 cycles) 98.5% of nominal85% - 115%Pass
Bench-Top Stability (4 hours) 101.2% of nominal85% - 115%Pass
Long-Term Stability (30 days at -80°C) 96.8% of nominal85% - 115%Pass

Conclusion: A Method Fit for Purpose

The comprehensive validation of this LC-MS/MS method for Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)- demonstrates that it is selective, sensitive, accurate, and precise for its intended purpose. The method adheres to the stringent requirements of international regulatory guidelines, ensuring the generation of reliable and reproducible data for pharmacokinetic and toxicokinetic studies. This guide provides a solid foundation for researchers and drug development professionals to implement a robust bioanalytical workflow for this and similar small molecules.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link][6]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link][1][2]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link][8]

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Hoffman, K. L. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(15), 1833-1845.[9]

  • DeSilva, B., et al. (2003). Recommendations for the bioanalytical method validation of ligand-binding assays to support pharmacokinetic assessments of macromolecules. Pharmaceutical research, 20(11), 1885-1900.
  • Tiwari, G., & Tiwari, R. (2010). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 1(1), 25.
  • Viswanathan, C. T., et al. (2007). Quantitative bioanalytical methods validation and implementation: best practices for chromatographic and ligand binding assays. Pharmaceutical research, 24(10), 1962-1973.
  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Retrieved from [Link][10]

  • Christianson, C. (2025, October 1). Small Molecule Method Development Strategies. Bioanalysis Zone.[11]

  • Pandey, P. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube.[12]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan.[13]

  • Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development.[4]

  • Guillarme, D., & Veuthey, J. L. (2023). From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis. Journal of Chromatography B, 1215, 123595.[5]

Sources

Comparative

Structural Validation of Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)- Isomers: X-Ray Crystallography vs. Alternative Modalities

Executive Summary In the preclinical development of small-molecule therapeutics, the unambiguous assignment of stereochemistry is a regulatory and pharmacological imperative. The synthesis of Thiazolidine, 2-(1-methyl-1H...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the preclinical development of small-molecule therapeutics, the unambiguous assignment of stereochemistry is a regulatory and pharmacological imperative. The synthesis of Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)- generates a chiral center at the C2 position, yielding (R) and (S) structural isomers. Because thiazolidines are susceptible to ring-chain tautomerism—leading to potential epimerization in solution—validating the absolute configuration of these isomers presents a unique analytical challenge.

This guide objectively compares Single-Crystal X-Ray Diffraction (SC-XRD) against alternative modalities (NMR Spectroscopy, Chiral HPLC, and DFT Calculations). While NMR and DFT provide excellent solution-state conformational data, SC-XRD remains the gold standard, leveraging the anomalous dispersion of the thiazolidine sulfur atom to provide a self-validating, absolute 3D spatial map of the isomer.

Mechanistic Context: The C2 Stereocenter

The formation of 2-(1-methyl-1H-pyrrol-2-yl)thiazolidine typically proceeds via the condensation of 1-methyl-1H-pyrrole-2-carboxaldehyde with an aminothiol (e.g., cysteamine). The nucleophilic attack and subsequent intramolecular cyclization create a new sp³ stereogenic center at C2.1[1]. Relying solely on solution-state methods is risky; in protic environments, the C2–N3 bond can temporarily open to a Schiff base intermediate, inverting the stereocenter. Therefore, isolating the isomer and trapping it in a crystal lattice for SC-XRD is the most robust method to lock and observe the absolute configuration.

Analytical Modality Comparison Matrix

To objectively evaluate SC-XRD's performance, we must benchmark it against the standard analytical suite used in drug discovery.

Analytical ModalityPrimary OutputAbsolute Stereochemistry?Sample StateResolution / AccuracyThroughput
SC-XRD (Gold Standard) 3D Spatial CoordinatesYes (via Sulfur anomalous dispersion)Solid (Single Crystal)Atomic (< 0.8 Å)Low (Requires crystallization)
NMR Spectroscopy Conformational DynamicsNo (Requires chiral derivatizing agents)SolutionHigh (Chemical environment)High
Chiral HPLC Enantiomeric Excess (ee)No (Requires pre-validated standards)SolutionN/A (Separation only)Medium
DFT Calculations Theoretical GeometriesNo (Predictive correlation only)In SilicoBasis-set dependentHigh (Computational)

Methodological Workflows & Logical Relationships

The most rigorous validation strategy does not rely on a single instrument. Instead, it utilizes an orthogonal workflow where Chiral HPLC isolates the isomers, SC-XRD determines the absolute configuration, and NMR/DFT confirms that the solid-state structure represents the biologically relevant solution-state conformation.

IsomerValidation A 2-(1-methyl-1H-pyrrol-2-yl)thiazolidine Racemic Mixture B Chiral HPLC Isomer Separation A->B Resolution C NMR Spectroscopy Relative Stereochemistry B->C Solution State D X-Ray Crystallography Absolute Configuration B->D Solid State E DFT Calculations Theoretical Validation C->E Correlate Shifts D->E Input Geometry

Workflow for the structural validation of thiazolidine isomers combining analytical modalities.

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is critical to design protocols that inherently verify their own accuracy. The following workflows explain not just how to perform the validation, but the causality behind each parameter.

Protocol A: Absolute Configuration via SC-XRD

XrayProtocol S1 Crystal Growth (Vapor Diffusion) S2 Diffraction (Cu-Kα Radiation) S1->S2 Mount S3 Phase Solution (Direct Methods) S2->S3 Electron Density S4 Refinement (Flack Parameter) S3->S4 Absolute Config

Step-by-step X-ray crystallography pipeline leveraging sulfur anomalous dispersion.

Step 1: Crystal Growth via Vapor Diffusion

  • Action: Dissolve the HPLC-purified isomer in an aprotic solvent (e.g., dichloromethane). Place the vial inside a larger chamber containing a non-polar anti-solvent (e.g., n-hexane) and seal it to allow slow vapor diffusion.

  • Causality: Thiazolidines are prone to solvolysis and epimerization in protic solvents (like methanol). Using an aprotic/non-polar solvent system suppresses ring-chain tautomerism, ensuring the crystal grown is the exact isomer isolated by HPLC.

Step 2: Data Collection with Cu-Kα Radiation

  • Action: Mount the crystal on a diffractometer equipped with a Copper microfocus source (λ = 1.5418 Å) rather than standard Molybdenum (λ = 0.7107 Å).

  • Causality: The 2-(1-methyl-1H-pyrrol-2-yl)thiazolidine molecule contains only light atoms (C, H, N) and one slightly heavier atom: Sulfur (Z=16). Mo-Kα radiation does not induce sufficient anomalous scattering in Sulfur to reliably determine absolute stereochemistry. Cu-Kα radiation significantly increases the anomalous scattering cross-section ( f′′ ) of the sulfur atom, which is strictly required to solve the phase problem for enantiomers.

Step 3: Self-Validation via the Flack Parameter

  • Action: During structural refinement, calculate the Flack parameter ( x ).

  • Causality: This is the ultimate self-validating step. If x≈0 (with a low standard uncertainty), the absolute configuration of the C2 stereocenter in your model is correct. If x≈1 , the true structure is the inverted enantiomer, and the coordinates must be inverted in the software.

Protocol B: Solution-State Validation via NMR & DFT

Because crystal packing forces can occasionally distort a molecule's geometry away from its bioactive solution-state conformation, SC-XRD must be cross-validated.

Step 1: Multinuclear NMR Acquisition

  • Action: Acquire 1D (¹H, ¹³C) and 2D (NOESY) NMR spectra in a non-polar deuterated solvent (e.g., CDCl₃).

  • Causality: 2[2]. NOESY cross-peaks will confirm this relative spatial arrangement.

Step 2: DFT Computational Correlation

  • Action: Import the SC-XRD 3D coordinates into a computational chemistry suite.3[3].

  • Causality (Self-Validation): By calculating the Root Mean Square Deviation (RMSD) between the DFT-predicted chemical shifts and the experimental NMR shifts, you validate that the solid-state X-ray structure is highly representative of the molecule's behavior in solution. A low RMSD confirms the structural integrity across both physical states.

Sources

Validation

A Comparative Spectroscopic Guide: Unraveling the Molecular Fingerprints of 2-(1-methyl-1H-pyrrol-2-yl)thiazolidine through FT-IR and UV-Vis Analysis

In the landscape of drug discovery and materials science, the precise characterization of novel heterocyclic compounds is paramount. This guide provides an in-depth comparative analysis of the Fourier-Transform Infrared...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and materials science, the precise characterization of novel heterocyclic compounds is paramount. This guide provides an in-depth comparative analysis of the Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectral features of 2-(1-methyl-1H-pyrrol-2-yl)thiazolidine. By dissecting the spectral contributions of the constituent thiazolidine and 1-methyl-1H-pyrrole moieties, we offer a predictive framework for researchers engaged in the synthesis and characterization of related molecular architectures. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling a deeper understanding of how spectroscopic techniques can elucidate the structural nuances of complex organic molecules.

Introduction to Spectroscopic Characterization

The elucidation of a molecule's structure and electronic properties is a cornerstone of chemical research. Among the arsenal of analytical techniques, FT-IR and UV-Vis spectroscopy stand out for their ability to provide a rapid, non-destructive, and highly informative snapshot of a compound's molecular framework and electronic transitions.

  • FT-IR Spectroscopy: This technique probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, causing them to stretch or bend. An FT-IR spectrum, therefore, acts as a "molecular fingerprint," providing definitive evidence for the presence or absence of key functional groups.

  • UV-Vis Spectroscopy: This method investigates the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λmax) are indicative of the extent of conjugation and the types of electronic systems present within the molecule.

This guide will systematically explore the expected FT-IR and UV-Vis spectral data for 2-(1-methyl-1H-pyrrol-2-yl)thiazolidine, drawing comparisons with the known spectral characteristics of its fundamental building blocks: the thiazolidine ring and the 1-methyl-1H-pyrrole ring.

FT-IR Spectral Analysis: A Vibrational Deep Dive

The FT-IR spectrum of 2-(1-methyl-1H-pyrrol-2-yl)thiazolidine is anticipated to be a composite of the vibrational modes of both the thiazolidine and the 1-methyl-1H-pyrrole rings. The key is to understand the characteristic absorptions of each component to interpret the spectrum of the final compound.

Characteristic Vibrational Frequencies

The following table summarizes the expected key FT-IR absorption bands for the target molecule, based on the known spectral data of thiazolidine and pyrrole derivatives.[1][2][3][4][5][6][7][8]

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Notes
C-H (Aromatic/Pyrrole)Stretching3100 - 3000The C-H bonds on the pyrrole ring will exhibit stretching vibrations in this region.
C-H (Aliphatic)Stretching2980 - 2850These bands arise from the C-H bonds of the thiazolidine ring and the methyl group.
C=C (Pyrrole)Stretching1650 - 1550The double bonds within the pyrrole ring will show characteristic stretching absorptions.
C-N (Pyrrole)Stretching1400 - 1300The carbon-nitrogen bond stretching within the pyrrole ring is expected in this range.
C-N (Thiazolidine)Stretching1280 - 1150The C-N single bond in the thiazolidine ring will have a distinct stretching vibration.[2]
C-S (Thiazolidine)Stretching785 - 600The carbon-sulfur bond of the thiazolidine ring typically absorbs in this region.[2][9]
N-CH₃C-H Bending1450 - 1400The methyl group attached to the pyrrole nitrogen will have characteristic bending vibrations.
Comparative Insights

The FT-IR spectrum of 2-(1-methyl-1H-pyrrol-2-yl)thiazolidine will be a powerful tool for confirming its successful synthesis. The presence of both the aromatic C-H and C=C stretching bands from the pyrrole moiety, alongside the aliphatic C-H and C-S stretching bands from the thiazolidine ring, would provide strong evidence for the formation of the target compound. The absence of a strong N-H stretching band around 3400-3200 cm⁻¹, which would be present in an unsubstituted pyrrole, further confirms the N-methylation.

UV-Vis Spectral Analysis: Probing the Electronic Landscape

UV-Vis spectroscopy provides valuable information about the conjugated systems within a molecule. The pyrrole ring, being aromatic, is the primary chromophore in 2-(1-methyl-1H-pyrrol-2-yl)thiazolidine.

Expected Electronic Transitions

The UV-Vis spectrum of the target molecule is expected to be dominated by the electronic transitions of the 1-methyl-1H-pyrrole ring. Pyrrole and its derivatives typically exhibit strong absorption bands in the ultraviolet region.[10][11][12][13][14][15]

Chromophore Electronic Transition Expected λmax (nm) Notes
1-methyl-1H-pyrroleπ → π210 - 240This strong absorption band is characteristic of the aromatic pyrrole ring system.[16][17]
Thiazolidinen → σ< 200Thiazolidine itself does not have significant absorption in the near-UV region. Its contribution is expected to be minimal.[18][19][20][21]
Comparative Insights

The UV-Vis spectrum is expected to show a primary absorption maximum (λmax) characteristic of the 1-methyl-1H-pyrrole system. The attachment of the thiazolidine ring at the 2-position of the pyrrole may cause a slight bathochromic (red) or hypsochromic (blue) shift compared to unsubstituted 1-methylpyrrole, depending on the electronic interactions between the two rings. The absence of any significant absorption in the visible region would indicate that the molecule is colorless.

Experimental Protocols

To obtain reliable and reproducible FT-IR and UV-Vis spectra, adherence to standardized experimental protocols is crucial.

FT-IR Spectroscopy Workflow

FTIR_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectral Acquisition cluster_data_processing Data Processing & Analysis Sample Solid Sample KBr KBr Pellet Sample->KBr Mix & Press ATR ATR Crystal Sample->ATR Direct Placement Spectrometer FT-IR Spectrometer KBr->Spectrometer ATR->Spectrometer SampleScan Sample Scan Spectrometer->SampleScan Background Background Scan Background->Spectrometer RawData Interferogram SampleScan->RawData ProcessedSpectrum FT-IR Spectrum RawData->ProcessedSpectrum Fourier Transform Interpretation Peak Identification ProcessedSpectrum->Interpretation

Caption: Workflow for FT-IR spectral acquisition.

Step-by-Step Methodology:

  • Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used, where the sample is placed directly onto the ATR crystal.[6]

  • Background Spectrum: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded to subtract the contributions from atmospheric water and carbon dioxide.

  • Sample Spectrum: The sample is placed in the spectrometer, and the spectrum is recorded over a typical range of 4000-400 cm⁻¹.

  • Data Processing: The resulting interferogram is subjected to a Fourier transform to generate the final FT-IR spectrum of transmittance or absorbance versus wavenumber.

UV-Vis Spectroscopy Workflow

UVVis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectral Acquisition cluster_data_processing Data Processing & Analysis Sample Solid Sample Solution Dilute Solution (e.g., 10⁻⁵ M) Sample->Solution Dissolve Solvent Spectroscopic Grade Solvent (e.g., Ethanol, Methanol) Solvent->Solution Spectrophotometer UV-Vis Spectrophotometer Solution->Spectrophotometer SampleScan Sample Scan Spectrophotometer->SampleScan Blank Blank (Solvent Only) Blank->Spectrophotometer Baseline Correction RawData Absorbance vs. Wavelength Analysis Identify λmax RawData->Analysis

Caption: Workflow for UV-Vis spectral acquisition.

Step-by-Step Methodology:

  • Sample Preparation: A dilute solution of the compound is prepared using a spectroscopic grade solvent (e.g., ethanol or methanol) that does not absorb in the region of interest.[9][22] The concentration is typically in the range of 10⁻⁴ to 10⁻⁵ M.

  • Baseline Correction: A cuvette containing only the solvent (the "blank") is placed in the spectrophotometer to record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette.

  • Sample Measurement: The blank is replaced with a cuvette containing the sample solution, and the absorbance is measured over a typical wavelength range of 200-800 nm.

  • Data Analysis: The resulting spectrum of absorbance versus wavelength is plotted, and the wavelength(s) of maximum absorbance (λmax) are identified.

Conclusion

The combined application of FT-IR and UV-Vis spectroscopy provides a powerful and complementary approach to the structural elucidation of 2-(1-methyl-1H-pyrrol-2-yl)thiazolidine. While FT-IR confirms the presence of the key functional groups and the overall molecular framework, UV-Vis spectroscopy offers insights into the electronic structure and conjugation within the molecule. This guide provides a foundational understanding of the expected spectral features of this novel heterocyclic compound, serving as a valuable predictive tool for researchers in the field. The experimental workflows detailed herein offer a standardized approach to obtaining high-quality spectral data, ensuring the integrity and reproducibility of research findings.

References

  • UV-VIS absorption spectra of the pyrrole alkaloid derivatives purified... - ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. (2020). Journal of Green and Pharmaceutical Technology, 11(1).
  • Synthesis of Thiazolidine Derivatives from Schiff bases and study their as Antibacterial Effect. (2025). Journal of Biomedicine and Biochemistry, 7432(1147).
  • Synthesis, spectroscopic characterization, antibacterial and anticancer activities of some new Thiazolidine-4-one derivatives bearing Pyrrolidine ring. (2026). AIP Publishing.
  • FT_IR data of thiazolidin-4-on derivatives (M6-A10) - ResearchGate. Available at: [Link]

  • Simulated UV/vis absorption spectra of the studied pyrrole derivatives. - ResearchGate. Available at: [Link]

  • (A) Chemical structure of pyrrole derivatives 54–59. (B) (a) UV-vis... - ResearchGate. Available at: [Link]

  • GREEN SYNTHESIS, CHARACTERIZATION, AND MULTIFACETED EVALUATION OF THIAZOLIDINONE DERIVATIVES: A STUDY ON BIOLOGICAL AND LASE. (2024). EUROPEAN JOURNAL OF MODERNMEDICINE AND PRACTICE, 4(7).
  • FT-IR spectral data (υ, cm-1) of thiazolidin-4-ones T1-T5 - ResearchGate. Available at: [Link]

  • DFT Studies of Electronic and UV-Vis Properties of Pyrrole-Based Oligomers. (2026). ChemRxiv.
  • Design, Synthesis and Evaluation of Thiazolidines deriv
  • UV–vis absorption spectra of single thiazolidine sensitizers CD‐1,... - ResearchGate. Available at: [Link]

  • Synthesis and characterization of some new thiazolidinone derivatives containing indole ring. (2021). Journal of Physics: Conference Series, 1853(1), 012029.
  • Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. PMC.
  • Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors. (2025). MDPI.
  • 1-Methyl-1H-pyrrole-2-carbaldehyde | C6H7NO | CID 14504. PubChem. Available at: [Link]

  • Aldrich FT-IR Collection Edition II. Thermo Fisher Scientific.
  • 2,4-Thiazolidinedione. NIST WebBook. Available at: [Link]

  • UV/Vis+ Photochemistry Database. science-softCon. Available at: [Link]

  • Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. (2025). Beilstein Journals.
  • 1H-Pyrrole, 1-methyl-. NIST WebBook. Available at: [Link]

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  • Analysis of Infrared Spectra of Neat Liquid N-Methylpyrrole. (2026).
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  • Pyrrole. NIST WebBook. Available at: [Link]

  • 2-[(1H-Pyrrol-2-yl)methyl]. PMC.
  • Crystal Structure, Raman, FTIR, UV-Vis Absorption, Photoluminescence Spectroscopy, TG–DSC and Dielectric Properties of New Semiorganic Crystals of 2-Methylbenzimidazolium Perchlor
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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Handling of Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)-

This document provides essential safety and logistical guidance for the handling of Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)-. As a specialized heterocyclic compound, its unique structure—marrying a thiazolidine core wi...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical guidance for the handling of Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)-. As a specialized heterocyclic compound, its unique structure—marrying a thiazolidine core with a methyl-pyrrol-yl substituent—necessitates a cautious and well-informed approach. While specific toxicological data for this exact molecule are not extensively published, this guide synthesizes established protocols for related thiazolidine derivatives to establish a robust framework for operational safety. Our primary objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this compound responsibly, ensuring both personal safety and experimental integrity.

Hazard Assessment: An Evidence-Based Perspective

The foundational principle of laboratory safety is a thorough understanding of the potential hazards. For Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)-, we must infer its hazard profile from the well-documented properties of its core structure, thiazolidine.

The parent compound, Thiazolidine, is classified as a flammable liquid that can cause severe skin burns and serious eye damage.[1][2] Inhalation and ingestion are also potential routes of harmful exposure.[2] The addition of the N-methyl-pyrrol-yl group may alter these properties, and in the absence of specific data, we must assume the potential for similar or additional hazards. Therefore, handling this compound requires stringent adherence to protocols designed for corrosive, flammable, and potentially toxic substances.

Key Inferred Hazards:

  • Corrosivity: Potential to cause severe skin burns and eye damage.[1][2]

  • Flammability: The parent compound is a flammable liquid; vapors may form explosive mixtures with air.[1]

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[2][3] The toxicological properties of the specific derivative have not been fully investigated.[2]

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered approach to PPE is non-negotiable. The following table outlines the minimum required PPE, explaining the rationale behind each selection to ensure comprehensive protection.

PPE CategoryItemStandard/SpecificationCausality: The "Why" Behind the Choice
Engineering Controls Chemical Fume HoodCertified and functioning properlyThis is the primary line of defense. It captures potentially harmful vapors and dust at the source, preventing inhalation, which is a critical exposure route for volatile or aerosolized compounds.[4][5]
Eye & Face Protection Safety Goggles & Face ShieldANSI Z87.1 CompliantSafety goggles protect against splashes.[4] A face shield, worn over goggles, provides a secondary, broader barrier against splashes, especially when handling larger quantities or during vigorous operations like sonicating or vortexing.[4][6]
Hand Protection Chemical-Resistant Nitrile GlovesDisposable, powder-freeNitrile provides good resistance against a range of chemicals.[4] Double-gloving is strongly recommended to protect against unnoticed punctures and to allow for safe removal of the outer, contaminated glove without compromising skin integrity.[6] Gloves should be changed frequently (every 30-60 minutes) or immediately upon known contact.[7]
Body Protection Flame-Retardant Laboratory CoatLong-sleeved, tight cuffsProtects skin and personal clothing from contamination.[4] The flame-retardant property is crucial given the flammability hazard inherited from the thiazolidine core.[1]
Respiratory Protection NIOSH-Approved Respirator (N95 or higher)Fit-tested for the userRequired when handling the compound as a powder or if there is any risk of aerosol generation outside of a fume hood.[4][7] This prevents the inhalation of fine particles.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, methodical workflow is critical for minimizing risk. The following protocol covers the lifecycle of the compound within the laboratory, from receipt to disposal.

Receiving and Storage
  • Verification: Upon receipt, inspect the container for damage or leaks within a well-ventilated area.

  • Labeling: Ensure the container is clearly labeled with the full chemical name and appropriate hazard pictograms.

  • Storage: Store the compound in a tightly closed container in a designated, cool, dry, and well-ventilated area approved for flammable liquids.[1][4]

  • Segregation: Keep away from heat, sparks, open flames, and strong oxidizing agents.[2][8] Store separately from incompatible materials and foodstuffs.[1][4]

Experimental Workflow: Preparation and Use
  • Work Area Preparation: All handling of Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)- must occur within a certified chemical fume hood.[5] Before starting, ensure the work area is clean and uncluttered.

  • Pre-Experiment Checklist:

    • Confirm all required PPE is available and in good condition.

    • Locate the nearest safety shower and eyewash station.

    • Have appropriate spill cleanup materials ready.

  • Weighing and Transfer (Solid Form):

    • Handle as a powder in a manner that minimizes dust generation.[4]

    • Use spatulas and tools that will not generate static sparks.[2]

  • Handling Solutions:

    • When dissolving, add solvent slowly to the compound to prevent splashing.

    • Avoid sonication, which can generate aerosols; prefer gentle agitation or vortexing.[6]

  • Post-Experiment:

    • Decontaminate all surfaces and equipment used.

    • Remove the outer pair of gloves before leaving the fume hood.

    • Wash hands thoroughly with soap and water after handling is complete.[9]

Safe Handling Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE (Double Gloves, Goggles, Face Shield, Lab Coat) prep_hood 2. Prepare Fume Hood (Verify Airflow, Clean Surface) prep_ppe->prep_hood prep_spill 3. Assemble Spill Kit prep_hood->prep_spill handle_transfer 4. Transfer Compound (Use Non-Sparking Tools) prep_spill->handle_transfer handle_reaction 5. Perform Experiment (Avoid Aerosols) handle_transfer->handle_reaction clean_decon 6. Decontaminate (Surfaces & Glassware) handle_reaction->clean_decon clean_waste 7. Segregate Waste (Solid & Liquid) clean_decon->clean_waste clean_ppe 8. Doff PPE Correctly (Outer Gloves First) clean_waste->clean_ppe clean_wash 9. Wash Hands clean_ppe->clean_wash

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)-
Reactant of Route 2
Reactant of Route 2
Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)-
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